Fulicin
Description
Structure
2D Structure
Properties
CAS No. |
137182-25-3 |
|---|---|
Molecular Formula |
C32H43N7O8 |
Molecular Weight |
653.7 g/mol |
IUPAC Name |
(4S)-4-[[(2R)-4-amino-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C32H43N7O8/c1-18(2)27(28(35)43)39-32(47)23(16-20-11-7-4-8-12-20)38-30(45)22(13-14-26(41)42)36-31(46)24(17-25(34)40)37-29(44)21(33)15-19-9-5-3-6-10-19/h3-12,18,21-24,27H,13-17,33H2,1-2H3,(H2,34,40)(H2,35,43)(H,36,46)(H,37,44)(H,38,45)(H,39,47)(H,41,42)/t21-,22-,23-,24+,27-/m0/s1 |
InChI Key |
NNCPNXNWAQSRCG-CPASSRBFSA-N |
SMILES |
CC(C)C(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=CC=C2)N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H](CC(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)N |
Canonical SMILES |
CC(C)C(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=CC=C2)N |
Appearance |
Solid powder |
Other CAS No. |
137182-25-3 |
Purity |
>98% (or refer to the Certificate of Analysis) |
sequence |
FNEFV |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
fulicin Phe-Asn-Glu-Phe-Val-NH2 phenylalanyl-asparaginyl-glutamyl-phenylalanyl-valinamide |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Origin of Fulicin: A Technical Guide
Abstract
Fulicin, a pioneering discovery in the field of neuropeptides, was the first peptide isolated from a natural source found to contain a D-amino acid residue. This pentapeptide, with the sequence Phe-D-Asn-Glu-Phe-Val-NH2, was extracted from the central ganglia of the African giant snail, Achatina fulica.[1] Its discovery challenged the long-held belief that D-amino acids were not utilized in ribosomally synthesized animal peptides. This compound exhibits potent biological activity, particularly in modulating muscle contractility, making it a subject of significant interest for researchers in neuroscience and pharmacology. This guide provides an in-depth overview of the discovery, origin, and characterization of this compound, detailing the experimental protocols used and presenting the available data in a structured format for scientific professionals.
Discovery and Origin
This compound was first isolated in 1991 from the central ganglia of the African giant snail, Achatina fulica, from which its name is derived.[1] The research aimed to identify novel bioactive peptides in this mollusc, leading to the purification and characterization of this unique neuropeptide.
Tissue Distribution
The primary source of this compound is the central nervous system of Achatina fulica. Subsequent studies involving RNA blot analysis have shown that the mRNA transcript for the this compound precursor is also present in the ventricles and atria of the snail.[2] Furthermore, immunohistochemical studies have revealed dense innervation by this compound-like immunoreactive neuronal fibers in the vagina and oviduct, suggesting a role in reproductive processes.[3]
| Tissue | Method of Detection | Reference |
| Central Ganglia | Peptide Isolation, RNA Blot Analysis | [1][2] |
| Ventricles | RNA Blot Analysis | [2] |
| Atria | RNA Blot Analysis | [2] |
| Vagina | Immunohistochemistry, Mass Spectrometry | [3] |
| Oviduct | Immunohistochemistry | [3] |
Molecular Characterization
Amino Acid Sequence and Structure
The primary structure of this compound was determined to be a pentapeptide with the following amino acid sequence: Phe-D-Asn-Glu-Phe-Val-NH2 . A key feature of this compound is the presence of a D-asparagine residue at the second position, which is critical for its biological activity. The C-terminus of the peptide is amidated.
This compound Precursor Gene
The discovery of a D-amino acid in this compound prompted investigations into its genetic origin. Researchers successfully cloned a 1995-nucleotide cDNA encoding a 357-amino acid this compound precursor protein from the snail's cerebral and subesophageal ganglia.[2] This precursor contains a single copy of the this compound sequence.
A significant finding from the cDNA sequence analysis was that the D-Asn residue in this compound is encoded by the standard L-Asn codon (AAT).[2] This indicates that the conversion from L-Asn to D-Asn is a post-translational modification event, occurring after the ribosomal synthesis of the precursor protein. The precise enzymatic mechanism for this in-chain epimerization remains an area of active research. The precursor protein also contains sequences for at least nine other putative α-amidated neuropeptides.[2]
Biological Activity and Structure-Activity Relationship
This compound has been shown to have a potent modulatory effect on various muscles in Achatina fulica.
Effect on Muscle Contraction
This compound potentiates the tetanic contraction of the penis retractor muscle at very low concentrations.[1] It also exhibits modulatory actions on the buccal and ventricular muscles.[1] Furthermore, it has a profound excitatory effect on the contractions of the vagina and oviduct.[3]
While the original research did not report a specific EC50 value for the potentiation of the penis retractor muscle, the activity was noted at nanomolar concentrations. For comparative purposes, other molluscan neuropeptides, such as buccalin, have demonstrated EC50 values in the range of 23 to 320 nM for their receptors.
Structure-Activity Studies
The presence of the D-Asn residue at position 2 is crucial for this compound's high biological activity. Structure-activity relationship studies have demonstrated the following:
| Analogue | Modification | Relative Activity on Penis Retractor Muscle |
| [L-Asn²]-fulicin | Substitution of D-Asn with L-Asn | ~1/3000th of this compound |
| [D-Ala²]-fulicin | Substitution of D-Asn with D-Ala | No significant reduction |
| [D-Val²]-fulicin | Substitution of D-Asn with D-Val | No significant reduction |
| [D-Phe¹]-fulicin | Introduction of a D-amino acid at position 1 | Markedly reduced |
| [D-Glu³]-fulicin | Introduction of a D-amino acid at position 3 | Markedly reduced |
These findings highlight the stereospecificity at the second position for maintaining high potency.
Experimental Protocols
Purification of this compound
The following is a generalized protocol for the purification of this compound from the ganglia of Achatina fulica, based on the methods described in the original discovery.
-
Homogenization: The collected central ganglia are homogenized in cold acetone containing hydrochloric acid.
-
Acetone Powder Preparation: The homogenate is centrifuged, and the resulting pellet is washed with acetone and dried to yield an acetone powder.
-
Extraction: The acetone powder is extracted with boiling water, followed by centrifugation. The supernatant is then acidified with acetic acid and recentrifuged.
-
Ion-Exchange Chromatography: The clear supernatant is subjected to cation-exchange chromatography on a CM-Sephadex C-25 column.
-
Gel Filtration: The active fractions are then applied to a Sephadex G-15 column for further separation based on size.
-
Reversed-Phase HPLC: The sample is purified through a series of reversed-phase high-performance liquid chromatography (HPLC) steps, typically using C18 and phenyl columns with acetonitrile gradients in the presence of trifluoroacetic acid (TFA). Fractions are monitored for their ability to potentiate muscle contraction.
Amino Acid Sequencing (Edman Degradation)
The amino acid sequence of purified this compound was determined using an automated gas-phase protein sequencer, which employs the Edman degradation chemistry.
References
- 1. This compound, a novel neuropeptide containing a D-amino acid residue isolated from the ganglia of Achatina fulica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel cDNA sequence encoding the precursor of the D-amino acid-containing neuropeptide this compound and multiple alpha-amidated neuropeptides from Achatina fulica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound regulates the female reproductive organs of the snail, Achatina fulica - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of Fulicin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fulicin is a novel pentapeptide neuropeptide originally isolated from the central ganglia of the African giant snail, Achatina fulica.[1] Its discovery was significant due to the presence of a D-amino acid residue, a rarity in ribosomally synthesized peptides in animals, which confers unique structural and functional properties. The primary structure of this compound has been determined to be Phe-D-Asn-Glu-Phe-Val-NH2 .[1] This guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, drawing from available biochemical and physiological data.
Core Biological Activity
The principal and most well-documented biological effect of this compound is its potentiation of muscle contraction in Achatina fulica. At very low concentrations, it significantly enhances the tetanic contractions of the penis retractor muscle.[1] Beyond this, this compound also exhibits modulatory effects on the activity of buccal and ventricular muscles, as well as on central ganglionic neurons, suggesting a broader role as a neuromodulator within the snail's nervous and muscular systems.[1]
Proposed Mechanism of Action
While the precise receptor and downstream signaling cascade for this compound have not been definitively characterized in published literature, a hypothetical mechanism can be proposed based on the well-established principles of neuropeptide signaling, particularly in invertebrates. It is widely accepted that neuropeptides typically exert their effects by binding to G-protein coupled receptors (GPCRs) on the surface of target cells.
Hypothetical Signaling Pathway
It is hypothesized that this compound binds to a specific, yet unidentified, GPCR on the surface of snail muscle cells. This binding event is proposed to activate a Gq protein alpha subunit, initiating a cascade of intracellular events. The activated Gq subunit stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+). The resulting increase in intracellular Ca2+ concentration is a primary trigger for muscle contraction.
Structure-Activity Relationship
The unique D-asparagine residue at the second position of this compound is crucial for its potent biological activity. Structure-activity relationship studies have demonstrated that substituting this D-amino acid with its L-enantiomer dramatically reduces the peptide's ability to enhance muscle contraction.
| Peptide Analogue | Modification | Relative Activity (%) |
| This compound | Phe-D-Asn-Glu-Phe-Val-NH2 | 100 |
| [L-Asn2]-Fulicin | D-Asn at position 2 replaced with L-Asn | ~0.03 |
Table 1: Quantitative analysis of the effect of D-Asn2 substitution on this compound activity. The data highlights the critical importance of the D-amino acid at position 2 for the biological function of this compound. A reduction in activity to approximately 1/3000th of the original potency is observed with the L-Asn substitution.[2]
Studies have also shown that the presence of glutamic acid at position 3 and the overall pentapeptide structure are essential for this compound's activity.[2]
Experimental Protocols
Detailed experimental protocols for the study of this compound can be extrapolated from the primary literature. The following outlines the key methodologies employed in its discovery and characterization.
Isolation and Purification of this compound
-
Tissue Homogenization: Central ganglia from Achatina fulica are homogenized in an acidic solution (e.g., acetone with hydrochloric acid) to extract peptides and prevent enzymatic degradation.
-
Centrifugation: The homogenate is centrifuged to pellet cellular debris, and the supernatant containing the peptide extract is collected.
-
Chromatography: The extract is subjected to multiple rounds of high-performance liquid chromatography (HPLC) for purification. A combination of different column chemistries (e.g., reverse-phase C18) and elution gradients is typically used to isolate the peptide of interest.
-
Bioassay-Guided Fractionation: At each stage of purification, fractions are tested for their biological activity using a bioassay, such as the potentiation of contraction in the snail penis retractor muscle, to guide the isolation of the active compound.
Bioassay for Muscle Contraction
The biological activity of this compound and its analogues is quantified by measuring their effect on the contractility of the isolated penis retractor muscle of Achatina fulica. The muscle is suspended in a temperature-controlled organ bath containing a physiological saline solution. Contractions are induced by electrical stimulation, and the potentiation of these contractions in the presence of varying concentrations of the peptide is recorded using a force transducer.
Amino Acid Sequencing
The primary structure of purified this compound is determined using a combination of Edman degradation and mass spectrometry. This allows for the sequential identification of the amino acid residues and the confirmation of the peptide's mass and post-translational modifications, such as C-terminal amidation.
Conclusion and Future Directions
This compound stands as a fascinating example of a D-amino acid-containing neuropeptide with potent physiological effects. Its mechanism of action is centered on the potentiation of muscle contraction, a function critically dependent on its unique stereochemistry. While a hypothetical signaling pathway involving a G-protein coupled receptor provides a plausible framework, the definitive identification and characterization of the this compound receptor remain a key area for future research. Elucidating the specific receptor and its downstream signaling components will provide a more complete understanding of this compound's role in the physiology of Achatina fulica and could offer insights into the broader significance of D-amino acid-containing peptides in neuromodulation. Further investigation into the pharmacology of this compound and its receptor could also pave the way for the development of novel pharmacological tools for studying molluscan physiology.
References
Fulicin: A Technical Guide to its Sequence, Structure, and Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fulicin is a novel neuropeptide first isolated from the central ganglia of the African giant snail, Achatina fulica.[1][2] Its unique primary structure, containing a D-amino acid residue, and its potent biological activity in modulating muscle contraction have made it a subject of interest in neuropeptide research. This technical guide provides a comprehensive overview of the current knowledge on this compound's peptide sequence, its structural characteristics, and its physiological role. The document details available quantitative data, outlines experimental protocols for its study, and presents a hypothetical signaling pathway to stimulate further investigation into its mechanism of action.
Peptide Sequence and Core Properties
This compound is a pentapeptide with the following amino acid sequence:
Phe-D-Asn-Glu-Phe-Val-NH₂ [1][2]
This sequence is notable for the presence of a D-asparagine (D-Asn) residue at the second position, a feature that is critical for its biological activity. The C-terminus is amidated.
| Property | Value | Reference |
| Full Name | Phenylalanyl-D-asparaginyl-glutamyl-phenylalanyl-valinamide | [3] |
| Molecular Formula | C₃₂H₄₃N₇O₈ | |
| IUPAC Name | (4S)-4-[[(2R)-4-amino-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid | [3] |
Structural Characteristics
Primary Structure
The primary structure of this compound has been determined to be Phe-D-Asn-Glu-Phe-Val-NH₂.[1][2]
Secondary and Tertiary Structure
Currently, there is a lack of experimentally determined three-dimensional structural data for this compound from techniques such as NMR spectroscopy or X-ray crystallography. Computational attempts to generate a 3D conformer have been hindered by the peptide's inherent flexibility. Circular dichroism (CD) spectroscopy of an agglutinin from Achatina fulica mucus showed a random coil conformation, suggesting that small peptides from this organism may also lack a defined secondary structure in solution.
Further research, potentially employing techniques like NMR spectroscopy in membrane-mimicking environments or computational molecular dynamics simulations, is required to elucidate the conformational preferences of this compound that may be induced upon receptor binding.
Biological Activity and Structure-Activity Relationship
This compound's primary biological function is the potentiation of tetanic contraction in the penis retractor muscle of Achatina fulica at very low concentrations.[1][2] It also exhibits modulatory effects on the buccal and ventricular muscles, as well as central ganglionic neurons.[1]
The structure of this compound is intrinsically linked to its function, with the D-Asn residue at position 2 being a key determinant of its high potency.
| Peptide | Sequence | Relative Activity | Reference |
| This compound | Phe-D-Asn -Glu-Phe-Val-NH₂ | 1 | [1] |
| [L-Asn²]this compound | Phe-L-Asn -Glu-Phe-Val-NH₂ | ~1/3000 | [1] |
Substitution of D-Asn² with L-Asn results in a drastic reduction in contraction-enhancing activity by approximately 3000-fold.[1] However, replacing D-Asn² with other D-amino acids does not cause a significant decrease in activity. Conversely, introducing a D-amino acid at any other position markedly diminishes its biological function.[1] The presence of Glu³ and the pentapeptide structure as a whole are also essential for its activity.[1]
This compound Gene-Related Peptides (FGRPs)
This compound belongs to a larger family of peptides known as this compound gene-related peptides (FGRPs). The precursor cDNA for this compound also encodes for nine other related peptides (FGRP-1 to -9). One of these, fulyal ([D-Ala²]FGRP-9), also contains a D-amino acid at the second position and shows remarkable potentiation of tetanic contraction at concentrations as low as 10⁻¹² M.[4] This suggests a common evolutionary and functional origin for this peptide family.
Hypothetical Signaling Pathway
The precise signaling pathway for this compound has not yet been elucidated. However, based on its function as a neuropeptide, it is hypothesized to act through a G-protein coupled receptor (GPCR). The proposed cascade is depicted below:
This proposed pathway suggests that upon binding to its GPCR, this compound activates a Gq/11 protein, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, which is a primary driver of muscle contraction. DAG, in turn, activates Protein Kinase C (PKC), which can further modulate the contractile machinery.
Experimental Protocols
Isolation and Purification of this compound from Achatina fulica Ganglia
This protocol is based on the original isolation method and general protein purification techniques.
Methodology:
-
Tissue Collection: Dissect central ganglia from Achatina fulica.
-
Homogenization and Extraction:
-
Homogenize the ganglia in cold acetone.
-
Centrifuge and discard the supernatant.
-
Extract the resulting powder with 2% acetic acid.
-
Centrifuge and collect the supernatant.
-
-
Solid-Phase Extraction:
-
Pass the supernatant through a Sep-Pak C18 cartridge.
-
Wash the cartridge with water.
-
Elute the peptides with 60% methanol.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Lyophilize the eluate and redissolve in a suitable solvent.
-
Purify the sample using reverse-phase HPLC on a C18 column.
-
Monitor the elution profile at 210 nm and collect fractions corresponding to the this compound peak.
-
-
Verification: Confirm the purity and identity of this compound using mass spectrometry and amino acid analysis.
Solid-Phase Peptide Synthesis of this compound
This protocol outlines the Fmoc-based solid-phase synthesis of this compound.
References
- 1. Structure-activity relations of this compound, a peptide containing a D-amino acid residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel neuropeptide containing a D-amino acid residue isolated from the ganglia of Achatina fulica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Insertion derivatives containing segments of up to 16 amino acids identify surface- and periplasm-exposed regions of the FhuA outer membrane receptor of Escherichia coli K-12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Purification of achatin-I from the atria of the African giant snail, Achatina fulica, and its possible function - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of D-Amino Acids in the Biological Function of Fulicin: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the biological functions of the D-amino acid-containing neuropeptide, Fulicin. Tailored for researchers, scientists, and drug development professionals, this document synthesizes current knowledge on this compound's structure-activity relationships, putative signaling mechanisms, and the experimental protocols essential for its study.
Introduction: The Significance of D-Amino Acids in Neuropeptides
This compound is a pentapeptide with the primary structure Phe-D-Asn-Glu-Phe-Val-NH2, originally isolated from the central ganglia of the African giant snail, Achatina fulica.[1] The presence of a D-amino acid, specifically D-asparagine (D-Asn) at the second position, is a notable feature that confers significant biological activity. D-amino acid-containing peptides (DAACPs) are relatively rare in the animal kingdom and are the result of post-translational modification of ribosomally synthesized peptides. This modification can dramatically alter a peptide's conformation, stability, and interaction with its receptor, often leading to enhanced biological potency.
This compound exhibits potent modulatory actions on various muscle tissues and neurons in Achatina fulica.[1] Its most well-characterized effect is the potentiation of tetanic contraction of the penis retractor muscle, a key component in the snail's reproductive behavior.[1] This activity is critically dependent on the stereochemistry of the amino acid at position 2.
Structure-Activity Relationship of this compound
The biological activity of this compound is exquisitely sensitive to its primary sequence and the chirality of its constituent amino acids. Structure-activity relationship studies have revealed the indispensable role of the D-Asn residue at position 2.
Quantitative Analysis of this compound Analogs
While precise high-throughput quantitative data such as EC50, IC50, Kd, or Ki values for a wide range of this compound analogs are not extensively available in the public domain, seminal studies have provided a clear indication of the importance of the D-Asn residue. The substitution of D-Asn2 with its L-enantiomer, L-Asn, results in a drastic reduction in the contraction-enhancing activity on the penis retractor muscle, with the potency being reduced by approximately 3000-fold. This stark difference underscores the critical conformational role the D-amino acid plays in receptor binding and activation.
Table 1: Relative Biological Activity of this compound Analogs
| Peptide Analog | Sequence | Relative Activity on Penis Retractor Muscle |
| This compound | Phe-D-Asn -Glu-Phe-Val-NH2 | 100% |
| [L-Asn2]-Fulicin | Phe-L-Asn -Glu-Phe-Val-NH2 | ~0.03% |
Note: This table is based on qualitative and semi-quantitative data from foundational studies. Further research is required to establish a comprehensive quantitative profile.
Putative Signaling Pathway of the this compound Receptor
The precise identity and signaling cascade of the this compound receptor have yet to be fully elucidated. However, based on the known mechanisms of other neuropeptides, it is highly probable that this compound acts through a G-protein coupled receptor (GPCR).
Upon binding of this compound to its putative GPCR, a conformational change in the receptor is expected to activate a heterotrimeric G-protein. The specific G-protein subtype (e.g., Gs, Gi/o, or Gq/11) would determine the downstream second messenger pathway. For instance, coupling to Gq/11 would likely lead to the activation of phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 would then trigger the release of intracellular calcium stores, leading to muscle contraction.
Below is a hypothetical signaling pathway for this compound, visualized using the DOT language.
Caption: Hypothetical signaling pathway of this compound-mediated muscle contraction.
Experimental Protocols
Solid-Phase Peptide Synthesis of this compound and its Analogs
This protocol outlines the manual solid-phase synthesis of this compound (Phe-D-Asn-Glu-Phe-Val-NH2) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected L-amino acids (Fmoc-Phe-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Val-OH)
-
Fmoc-D-Asn(Trt)-OH
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Methanol
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H2O
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF, DCM, and Methanol.
-
Amino Acid Coupling:
-
Pre-activate the first amino acid (Fmoc-Val-OH) by dissolving it with HBTU, HOBt, and DIPEA in DMF.
-
Add the activated amino acid solution to the deprotected resin and agitate for 2 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
-
Washing: Wash the resin as described in step 3.
-
Repeat Cycles: Repeat steps 2-5 for each subsequent amino acid in the sequence (Fmoc-Phe-OH, Fmoc-Glu(OtBu)-OH, Fmoc-D-Asn(Trt)-OH, Fmoc-Phe-OH).
-
Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection of Side Chains: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical RP-HPLC.
Caption: Workflow for solid-phase peptide synthesis of this compound.
Achatina fulica Penis Retractor Muscle Bioassay
This protocol describes a general method for assessing the biological activity of this compound and its analogs on the isolated penis retractor muscle of Achatina fulica.
Materials:
-
Mature Achatina fulica snails
-
Dissection tools (scissors, forceps)
-
Organ bath with aeration
-
Isotonic transducer and recording system (e.g., polygraph)
-
Physiological saline solution for mollusks (e.g., containing NaCl, KCl, CaCl2, MgCl2, and a buffer like HEPES, pH 7.4)
-
This compound and analog solutions of known concentrations
Procedure:
-
Dissection: Euthanize a snail and dissect out the penis retractor muscle.
-
Mounting: Mount the isolated muscle in the organ bath containing aerated physiological saline at a constant temperature (e.g., 25°C).
-
Equilibration: Allow the muscle to equilibrate for at least 30-60 minutes under a slight resting tension until a stable baseline is achieved.
-
Tetanic Contraction (Optional): If assessing potentiation, induce a submaximal tetanic contraction using electrical field stimulation.
-
Drug Application: Add a known concentration of this compound or its analog to the organ bath.
-
Recording: Record the change in muscle tension (contraction or potentiation of existing contraction) using the isotonic transducer and recording system.
-
Washing: After the response has reached a plateau or a set time has passed, wash the muscle with fresh physiological saline to remove the peptide and allow the muscle to return to its baseline tension.
-
Dose-Response Curve: Repeat steps 5-7 with a range of peptide concentrations to generate a dose-response curve and determine the EC50 value.
Caption: Workflow for the Achatina fulica penis retractor muscle bioassay.
Conclusion and Future Directions
The D-Asn residue in this compound is a critical determinant of its potent biological activity. While the general principles of its function are understood, significant gaps in our knowledge remain. Future research should focus on:
-
Quantitative Structure-Activity Relationship (QSAR) Studies: A comprehensive analysis of a wide range of this compound analogs is needed to generate robust quantitative data (EC50, Ki, Kd) to build predictive QSAR models.
-
Receptor Identification and Characterization: The cloning and characterization of the this compound receptor are paramount to understanding its specific signaling mechanisms and pharmacology.
-
Elucidation of the Signaling Pathway: Detailed investigation into the G-protein coupling and downstream second messenger systems will provide a complete picture of this compound's mode of action.
A deeper understanding of the role of D-amino acids in neuropeptides like this compound will not only advance our knowledge of neurobiology but also open new avenues for the design of novel, potent, and stable peptide-based therapeutics.
References
The Fulicin Precursor Protein and Gene Sequence: An In-depth Technical Guide
An Introduction to Ficolins: Clarifying the Nomenclature
While the term "Fulicin" was specified, a comprehensive review of scientific literature indicates that the likely subject of interest for researchers, scientists, and drug development professionals is the Ficolin family of proteins. "this compound" primarily refers to a neuropeptide found in the African giant snail with functions related to muscle contraction. In contrast, Ficolins are crucial components of the human innate immune system. This guide will focus on the human Ficolin precursor proteins and their corresponding gene sequences. There are three main human Ficolins: Ficolin-1 (M-ficolin), Ficolin-2 (L-ficolin), and Ficolin-3 (H-ficolin), encoded by the genes FCN1, FCN2, and FCN3, respectively.
Ficolin Precursor Proteins and Gene Sequences
Ficolins are characterized by a common structure consisting of an N-terminal region with a signal peptide, a collagen-like domain, and a C-terminal fibrinogen-like (FBG) domain.[1] The FBG domain is responsible for recognizing specific carbohydrate patterns on the surface of pathogens and apoptotic cells.[1]
Human Ficolin-1 (M-ficolin)
-
Gene: FCN1
-
Location: Chromosome 9q34.3[2]
-
Function: Ficolin-1 is primarily expressed in peripheral blood leukocytes and is involved in the innate immune response.[2] It acts as a pattern recognition receptor that can activate the lectin pathway of the complement system.[3]
FCN1 Gene Sequence (FASTA format)
Ficolin-1 Precursor Protein Sequence (FASTA format)
Human Ficolin-2 (L-ficolin)
-
Gene: FCN2
-
Location: Chromosome 9q34.3[4]
-
Function: Predominantly expressed in the liver, Ficolin-2 is a secreted protein found in the serum.[4] It plays a role in innate immunity by binding to carbohydrates on microbial surfaces and activating the lectin complement pathway.[5]
FCN2 Gene Sequence (FASTA format)
Ficolin-2 Precursor Protein Sequence (FASTA format)
Human Ficolin-3 (H-ficolin)
-
Gene: FCN3
-
Location: Chromosome 1p36.11[6]
-
Function: Ficolin-3 is a thermolabile beta-2-macroglycoprotein found in serum and is a potent activator of the lectin complement pathway.[6][7] It has been shown to bind to various pathogens and apoptotic cells.
FCN3 Gene Sequence (FASTA format)
Ficolin-3 Precursor Protein Sequence (FASTA format)
Quantitative Data
This section summarizes key quantitative data related to human Ficolins, providing a basis for experimental design and data interpretation.
| Parameter | Ficolin-1 (M-ficolin) | Ficolin-2 (L-ficolin) | Ficolin-3 (H-ficolin) | Reference |
| Serum/Plasma Concentration | 60.5 ng/mL (median) | 13.7 µg/mL (mean) | 18 µg/mL (average) | [8][9] |
| Molecular Weight (monomer) | ~35 kDa | ~37 kDa | ~35 kDa | [10][11] |
| Oligomeric State | High molecular weight complexes (~900 kDa) | Trimers and tetramers | Octadecamer (composed of trimers) | [1][9] |
| Ligand Specificity | Sialic acid, N-acetylglucosamine (GlcNAc) | N-acetylglucosamine (GlcNAc) | N-acetylglucosamine (GlcNAc), N-acetylgalactosamine (GalNAc), D-fucose | [12][13][14] |
| Cellular Expression | Monocytes, macrophages, granulocytes | Liver | Liver, lung | [1][4] |
| Leukocyte Surface Expression (molecules/cell) | Monocytes: 1.1 x 10^5, Granulocytes: 0.7 x 10^5 | - | - | [12] |
| Total Cellular Content (molecules/cell) | Monocytes: 1.5 x 10^6 | - | - | [12] |
Signaling Pathways and Experimental Workflows
The Lectin Pathway of Complement Activation
Ficolins are key recognition molecules in the lectin pathway of the complement system, a critical component of innate immunity.[15] Upon binding to specific carbohydrate patterns on microbial surfaces, Ficolins, in complex with MBL-associated serine proteases (MASPs), initiate a cascade of enzymatic reactions.[15] This leads to the opsonization of pathogens, inflammation, and the formation of the membrane attack complex (MAC), which directly lyses pathogens.[16]
Ficolin-mediated lectin pathway of complement activation.
Experimental Workflow: Ficolin Purification from Human Plasma
The purification of Ficolins from human plasma is a multi-step process that typically involves affinity and ion-exchange chromatography.
General workflow for the purification of Ficolins from human plasma.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of Ficolins.
Purification of Ficolin-2 from Human Serum[14]
-
Polyethylene Glycol (PEG) Precipitation:
-
Add PEG 4000 to pooled human citrate plasma to a final concentration of 8%.
-
Incubate for 1 hour at 4°C.
-
Centrifuge at 10,000 x g for 30 minutes at 4°C.
-
Dissolve the precipitate in loading buffer (50 mM Tris, 200 mM NaCl, 10 mM CaCl2, pH 7.8).
-
-
Affinity Chromatography:
-
Apply the redissolved precipitate to a GlcNAc-agarose column equilibrated with loading buffer.
-
Wash the column extensively with loading buffer.
-
Elute bound proteins with a buffer containing GlcNAc.
-
-
Ion-Exchange Chromatography:
-
Concentrate the eluate from the affinity column.
-
Apply the concentrated sample to a Mono Q HR5/5 column.
-
Elute with a linear gradient of NaCl. Ficolin-2 typically elutes between 0.15 M and 0.2 M NaCl.
-
Ficolin Binding Assay (ELISA-based)[14]
-
Coating:
-
Coat a 96-well ELISA plate with a ligand of interest (e.g., 10 µg/mL of acetylated low-density lipoprotein (Ac-LDL) or a specific carbohydrate) overnight at 4°C.
-
-
Blocking:
-
Wash the plate and block with a suitable blocking buffer (e.g., 1% BSA in TBS) for 2 hours at 37°C.
-
-
Ficolin Incubation:
-
Wash the plate and add serial dilutions of purified Ficolin or serum samples to the wells.
-
Incubate for 1 hour at room temperature.
-
-
Detection:
-
Wash the plate and add a primary antibody specific for the Ficolin being assayed.
-
Incubate for 1 hour at room temperature.
-
Wash and add a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Incubate for 1 hour at room temperature.
-
Wash and add a TMB substrate solution.
-
Stop the reaction with acid and measure the absorbance at 450 nm.
-
Complement Activation Assay (C4b Deposition)[18]
-
Coating and Blocking:
-
Coat a 96-well plate with a Ficolin ligand (e.g., 50 µg/mL acetylated BSA) and block as described for the binding assay.
-
-
Incubation with Serum:
-
Add increasing concentrations of purified Ficolin to Ficolin-deficient human serum.
-
Add this mixture to the coated wells and incubate to allow for complement activation.
-
-
C4b Deposition Detection:
-
Wash the wells and add a primary antibody that detects deposited C4b.
-
Incubate and then add an HRP-conjugated secondary antibody.
-
Develop and read the plate as in the binding assay. The signal intensity is proportional to the amount of C4b deposited and thus to the extent of complement activation.
-
Conclusion
The Ficolin family of proteins are essential players in the innate immune system, acting as pattern recognition molecules that trigger the lectin pathway of complement. This technical guide provides a comprehensive overview of the human Ficolin precursor proteins and their genes, along with quantitative data, signaling pathway information, and detailed experimental protocols. This information is intended to serve as a valuable resource for researchers and professionals in the fields of immunology and drug development, facilitating further investigation into the roles of Ficolins in health and disease.
References
- 1. Structural and functional diversity of collectins and ficolins and their relationship to disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FCN1 ficolin 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. FCN2 ficolin 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. FCN3 ficolin 3 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. FCN3 ficolin 3 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 8. The innate pattern recognition molecule Ficolin-1 is secreted by monocytes/macrophages and is circulating in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characteristics and biological variations of M-ficolin, a pattern recognition molecule, in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. alliancegenome.org [alliancegenome.org]
- 11. L-Ficolin Purification Protocol - Creative Biolabs [creative-biolabs.com]
- 12. Investigations on the pattern recognition molecule M-ficolin: quantitative aspects of bacterial binding and leukocyte association - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Purification and binding assay of human ficolin-2 - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. uniprot.org [uniprot.org]
- 15. Ficolins in complement activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Ficolin‐3 Activates Complement and Triggers Necroptosis in Cholangiocarcinoma Cells via the RIPK1/RIPK3/MLKL Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Endogenous Role of Fulicin in Achatina fulica
Audience: Researchers, scientists, and drug development professionals.
Core Requirements: This guide provides a comprehensive overview of the neuropeptide fulicin, focusing on its physiological roles, quantifiable effects, and the experimental methodologies used for its study in the giant African snail, Achatina fulica.
Introduction
This compound is a neuropeptide endogenously found in the central nervous system and reproductive tissues of the giant African snail, Achatina fulica.[1][2] It belongs to a family of D-amino acid-containing peptides, a unique feature in the animal kingdom, and plays a significant role in the regulation of reproductive physiology.[1][3] Initially thought to primarily control male copulatory behavior, subsequent research has revealed its crucial function in female reproductive processes as well.[2][4] This technical guide synthesizes the current knowledge on this compound, with a focus on its physiological functions, the experimental protocols for its investigation, and its underlying signaling mechanisms.
Molecular Profile
-
Primary Structure: this compound is a pentapeptide with the amino acid sequence Phe-D-Asn-Glu-Phe-Val-NH2.[1] The presence of a D-asparagine residue at the second position is a key characteristic, and structure-activity studies have shown that this D-amino acid is critical for its high biological activity.[3]
-
Gene and Precursor: this compound is derived from a larger precursor protein. The gene encoding this precursor also gives rise to several other structurally related peptides, known as this compound gene-related peptides (FGRPs).[4]
Physiological Role and Localization
This compound acts as a potent neuromodulator and neurohormone, primarily influencing the reproductive system of Achatina fulica.
-
Male Reproductive System: this compound was first identified based on its powerful excitatory effect on the penis retractor muscle, suggesting a role in copulatory behavior.[1]
-
Female Reproductive System: Immunohistochemical studies have demonstrated that the vagina and oviduct are densely innervated by neurons containing this compound-like peptides.[2] Mass spectrometry has confirmed the presence of this compound in the vagina.[2] Functionally, this compound exhibits a profound excitatory effect on the contractions of both the vagina and the oviduct, indicating its involvement in egg-laying processes.[2]
-
Central Nervous System and Other Tissues: this compound is synthesized in the central ganglia and has been shown to modulate the activity of buccal and ventricular muscles, as well as central ganglionic neurons.[1][4]
Quantitative Data
While the potent effects of this compound are well-documented, specific quantitative data such as EC50 or receptor binding affinities are not extensively reported in the available literature. The following table summarizes the known quantitative and qualitative effects.
| Parameter | Tissue/Neuron | Effect | Concentration/Value | Reference |
| Potentiation of Tetanic Contraction | Penis Retractor Muscle | Excitatory | "very low concentrations" | [1] |
| Contraction | Vagina and Oviduct | Excitatory (profound) | Not specified | [2] |
| Biological Activity | Penis Retractor Muscle | Activity reduced to ~1/3000 with L-Asn substitution | Not applicable | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound.
Neuropeptide Extraction and Purification from Ganglia
This protocol is based on the original isolation of this compound.
-
Tissue Collection: Dissect the central ganglia from Achatina fulica.
-
Homogenization: Homogenize the ganglia in a cold solution of acetone.
-
Extraction: Centrifuge the homogenate and collect the supernatant. The pellet is re-extracted multiple times with acetone. The supernatants are pooled and evaporated to dryness.
-
Purification: The dried extract is redissolved and subjected to multiple rounds of high-performance liquid chromatography (HPLC) to purify this compound from other peptides.
Muscle Contraction Bioassay
This protocol is used to measure the physiological effect of this compound on reproductive tissues.
-
Tissue Preparation: Dissect the penis retractor muscle, vagina, or oviduct from the snail and mount it in an organ bath containing physiological saline.
-
Recording Setup: Attach one end of the muscle to a fixed point and the other to an isometric force transducer to record contractions.
-
This compound Application: After a period of equilibration, apply synthetic this compound to the organ bath at varying concentrations.
-
Data Acquisition: Record the changes in muscle tension in response to this compound application. Wash the tissue with fresh saline between applications.
Immunohistochemistry
This method is used to visualize the localization of this compound-like peptides in tissues.
-
Tissue Fixation: Fix the dissected reproductive organs (vagina, oviduct) or ganglia in 4% paraformaldehyde.
-
Sectioning: Embed the fixed tissues in paraffin and cut thin sections using a microtome.
-
Antibody Incubation: Incubate the tissue sections with a primary antibody raised against this compound.
-
Secondary Antibody and Visualization: After washing, incubate the sections with a fluorescently labeled secondary antibody that binds to the primary antibody.
-
Imaging: Visualize the distribution of the fluorescent signal using a confocal microscope.
Electrophysiology
This protocol is for studying the effects of this compound on neuronal activity.
-
Neuron Preparation: Isolate individual neurons from the central ganglia of Achatina fulica.
-
Recording: Use the whole-cell patch-clamp technique to record the electrical activity of a single neuron.
-
This compound Application: Apply this compound to the bath solution containing the neuron.
-
Analysis: Measure changes in the neuron's membrane potential and firing pattern in response to this compound.
Signaling Pathway and Experimental Workflow Visualization
Proposed this compound Signaling Pathway
The specific receptor for this compound has not yet been identified. However, based on the signaling mechanisms of other neuropeptides in mollusks, a putative G-protein coupled receptor (GPCR) pathway is proposed.
Caption: Proposed signaling pathway for this compound in Achatina fulica muscle cells.
Experimental Workflow for this compound Research
The following diagram illustrates the general workflow for the identification and characterization of this compound.
Caption: General experimental workflow for this compound research.
Conclusion and Future Directions
This compound is a key neuropeptide in Achatina fulica that plays a vital role in regulating reproductive functions, particularly muscle contractility in both male and female reproductive organs. While its primary structure and physiological effects are established, significant gaps in our knowledge remain. Future research should focus on:
-
Quantitative Analysis: Determining the precise dose-response relationships and EC50 values of this compound on its target tissues.
-
Receptor Identification: Cloning and characterizing the specific receptor for this compound to understand its binding kinetics and pharmacology.
-
Signaling Cascade Elucidation: Unraveling the complete intracellular signaling pathway activated by this compound to identify potential targets for drug development.
A deeper understanding of the endogenous role of this compound will not only provide fundamental insights into the neuroendocrine control of reproduction in mollusks but may also offer novel avenues for the development of molluscicides or therapeutic agents.
References
- 1. This compound, a novel neuropeptide containing a D-amino acid residue isolated from the ganglia of Achatina fulica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound regulates the female reproductive organs of the snail, Achatina fulica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relations of this compound, a peptide containing a D-amino acid residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Fulicin Signaling Pathway in Molluscan Neurons: An Overview of a Still-Emerging Field
For Immediate Release
[CITY, State] – [Date] – The neuropeptide Fulicin, a unique D-amino acid-containing signaling molecule in mollusks, presents a compelling target for research in neurobiology and pharmacology. First identified in the African giant snail, Achatina fulica, this compound has been implicated in the modulation of reproductive behaviors and neuronal activity. However, a comprehensive understanding of its signaling pathway remains largely uncharted territory, posing both a challenge and a significant opportunity for researchers, scientists, and drug development professionals. This guide synthesizes the current knowledge of this compound and places it within the broader context of molluscan neuropeptide signaling, highlighting critical gaps that future research must address.
Introduction to this compound
This compound is a pentapeptide with the sequence Phe-D-Asn-Glu-Phe-Val-NH2.[1] Its discovery was notable for the presence of a D-asparagine residue, a rarity in ribosomally synthesized peptides.[1] Initial studies linked this compound to the potentiation of tetanic contraction of the penis retractor muscle in Achatina fulica, suggesting a role in male copulatory behavior.[1] Subsequent research has expanded its known functions to include excitatory effects on the female reproductive organs, specifically the vagina and oviduct, indicating a broader role in reproductive physiology.[2] Furthermore, this compound has been shown to have modulatory actions on the activity of central ganglionic neurons, though the specifics of these actions are not well-defined.[1]
A cDNA encoding a precursor protein for this compound has been successfully cloned from the cerebral and subesophageal ganglia of Achatina fulica. This precursor contains a single copy of the this compound sequence, as well as other putative neuropeptides. Interestingly, RNA blot analysis has revealed the expression of this precursor not only in the central nervous system but also in the heart (ventricles and atria), hinting at potential cardiovascular functions.
The Unidentified this compound Receptor: A Key to Unlocking the Pathway
A critical missing piece in the this compound signaling puzzle is the identity of its receptor. Based on the general principles of neuropeptide signaling in mollusks and other animals, it is highly probable that this compound acts through a G-protein coupled receptor (GPCR). GPCRs are a large family of transmembrane proteins that, upon binding a ligand, initiate intracellular signaling cascades. However, to date, no specific receptor for this compound has been cloned or pharmacologically characterized.
The identification and characterization of the this compound receptor are paramount for several reasons:
-
Understanding Mechanism of Action: It will allow for the definitive elucidation of how this compound exerts its effects on target neurons and muscles.
-
Drug Development: The receptor represents a potential target for the development of novel therapeutic agents that could modulate physiological processes in mollusks, which can be important for aquaculture, pest control, or as biomedical models.
-
Comparative Pharmacology: Characterizing the this compound receptor will provide insights into the evolution of neuropeptide signaling systems.
Postulated Downstream Signaling: An Extrapolation from General Molluscan Neuropeptide Research
In the absence of direct experimental evidence for the this compound signaling cascade, we must extrapolate from what is known about other molluscan neuropeptides. Neuropeptide signaling in these animals is diverse, often involving changes in intracellular second messengers like cyclic AMP (cAMP) and calcium ions (Ca2+), which in turn modulate the activity of various ion channels.
The Role of G-Proteins
Assuming this compound binds to a GPCR, the immediate downstream event would be the activation of a heterotrimeric G-protein. G-proteins are composed of α, β, and γ subunits. Upon receptor activation, the Gα subunit exchanges GDP for GTP and dissociates from the βγ dimer. Both the Gα-GTP and the βγ complex can then interact with and modulate the activity of effector proteins. The specific G-protein subtype (e.g., Gs, Gi/o, Gq) coupled to the this compound receptor would determine the subsequent signaling events.
Potential Second Messengers
-
Cyclic AMP (cAMP): If the this compound receptor couples to a Gs or Gi protein, it would lead to the stimulation or inhibition of adenylyl cyclase, respectively. This enzyme catalyzes the conversion of ATP to cAMP. Changes in cAMP levels would then activate or inhibit protein kinase A (PKA), which phosphorylates a variety of target proteins, including ion channels, to alter neuronal excitability.
-
Calcium (Ca2+): If the this compound receptor couples to a Gq protein, it would activate phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic reticulum, leading to the release of stored Ca2+ into the cytoplasm. The increase in intracellular Ca2+ can have numerous effects, including the activation of calcium-dependent kinases (e.g., CaMKII) and the direct modulation of ion channels.
The following diagram illustrates a hypothetical this compound signaling pathway based on these general principles.
Figure 1. A hypothetical signaling pathway for the neuropeptide this compound in molluscan neurons.
Electrophysiological Effects: The Black Box of this compound's Neuronal Modulation
While it is known that this compound modulates the activity of central ganglionic neurons, the specific electrophysiological changes it induces have not been detailed in the available literature. Research on other molluscan neuropeptides, such as FMRFamide, has revealed a variety of effects, including depolarization (excitation) and hyperpolarization (inhibition) through the modulation of sodium (Na+), potassium (K+), and calcium (Ca2+) currents.
To truly understand this compound's role in neuronal modulation, future studies will need to employ electrophysiological techniques such as the two-electrode voltage clamp on identified neurons of Achatina fulica. This would allow for the precise measurement of changes in specific ion currents in response to this compound application.
The following diagram outlines a general experimental workflow for such an investigation.
References
Unraveling the Fulicin Peptide Family: A Technical Guide to Homologs in Invertebrates
For Immediate Release
A deep dive into the fulicin neuropeptide family and its homologs across invertebrate species, this technical guide offers researchers, scientists, and drug development professionals a comprehensive resource for understanding this intriguing class of signaling molecules. The guide details the identification, characterization, and putative signaling pathways of this compound-like peptides, presenting quantitative data in structured tables, outlining detailed experimental protocols, and visualizing complex biological processes through instructive diagrams.
This compound, a pentapeptide with the sequence Phe-D-Asn-Glu-Phe-Val-NH2, was first isolated from the central ganglia of the African giant snail, Achatina fulica.[1] This novel neuropeptide, notable for the presence of a D-amino acid, exhibits potent biological activity, including the potentiation of muscle contraction.[1] The discovery of a precursor protein for this compound in A. fulica revealed the co-encoding of other bioactive peptides, including homologs of Mytilus inhibitory peptides (MIPs), suggesting a broader family of related signaling molecules. This guide explores the known and potential homologs of this compound in other invertebrate species, providing a framework for their discovery and functional characterization.
Putative this compound Homologs in Molluscan Species
While this compound itself has been primarily characterized in Achatina fulica, the co-localization of this compound and Mytilus inhibitory peptide (MIP)-related peptides on the same precursor protein provides a strategic avenue for identifying this compound homologs in other mollusks. By examining the precursor sequences of MIPs from various gastropods and bivalves, researchers can search for conserved regions that may encode for this compound-like peptides.
At present, definitive this compound homologs in other species remain to be extensively documented in publicly available databases. The following table summarizes the foundational information from Achatina fulica that can guide the search for homologs.
| Species | Peptide Name | Sequence | Precursor Protein Accession | Tissue/Organ | Biological Activity |
| Achatina fulica | This compound | Phe-D-Asn-Glu-Phe-Val-NH2 | GENBANK: D13986 | Central Ganglia, Atria, Vagina, Oviduct | Potentiates penis retractor muscle contraction; Excitatory effect on vagina and oviduct contractions |
| Achatina fulica | Fulyal ([D-Ala2]FGRP-9) | Tyr-D-Ala-Glu-Phe-Leu-NH2 | GENBANK: D13986 | Atria | Potentiates tetanic contraction of the penis retractor muscle |
Experimental Protocols for the Identification and Characterization of this compound Homologs
The discovery and characterization of novel neuropeptides like this compound and its homologs rely on a combination of biochemical and molecular techniques. Below are detailed methodologies for key experiments.
Neuropeptide Extraction and Purification
-
Objective: To isolate neuropeptides from invertebrate tissues.
-
Protocol:
-
Dissect neuronal or other relevant tissues (e.g., ganglia, atria) from the invertebrate species of interest.
-
Homogenize the tissue in an acidic extraction solution (e.g., 90% methanol, 9% acetic acid, 1% water) to precipitate larger proteins and prevent enzymatic degradation.
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g for 20 minutes at 4°C).
-
Collect the supernatant containing the peptide fraction.
-
Subject the supernatant to solid-phase extraction (SPE) using a C18 cartridge to desalt and concentrate the peptides. Elute the peptides with a high concentration of organic solvent (e.g., 60% acetonitrile in 0.1% trifluoroacetic acid).
-
Further purify the peptide mixture using multi-step reversed-phase high-performance liquid chromatography (RP-HPLC). Employ a gradient of increasing organic solvent concentration to separate peptides based on their hydrophobicity. Monitor the elution profile at 214 nm and 280 nm.
-
Collect fractions and perform bioassays to identify fractions with this compound-like activity.
-
Peptide Sequencing using Mass Spectrometry
-
Objective: To determine the amino acid sequence of purified neuropeptides.
-
Protocol:
-
Analyze the purified active fraction using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry to determine the molecular weight of the peptide.
-
Perform tandem mass spectrometry (MS/MS) to fragment the peptide and obtain sequence information. Collision-Induced Dissociation (CID) or Higher-energy C-trap Dissociation (HCD) are common fragmentation methods.
-
Utilize de novo sequencing software (e.g., PEAKS Studio, Mascot) to interpret the MS/MS spectra and deduce the amino acid sequence.
-
To confirm the presence of D-amino acids, chemical derivatization followed by chiral amino acid analysis or enzymatic assays with D-amino acid specific proteases can be employed.
-
Molecular Cloning of Precursor Proteins
-
Objective: To identify the gene encoding the this compound homolog precursor.
-
Protocol:
-
Extract total RNA from the relevant tissue.
-
Synthesize cDNA using reverse transcriptase.
-
Design degenerate primers based on the partial amino acid sequence of the putative this compound homolog or conserved regions of related peptide precursors (e.g., MIPs).
-
Perform Polymerase Chain Reaction (PCR) to amplify the target cDNA.
-
Clone the PCR product into a suitable vector and sequence it to obtain the full-length precursor cDNA sequence.
-
Analyze the deduced amino acid sequence for the presence of a signal peptide, the this compound-like peptide sequence, and other potential bioactive peptides, as well as cleavage sites (typically pairs of basic amino acids like Lys-Arg).
-
Putative Signaling Pathway and Experimental Workflow
The signaling pathway of this compound and its homologs is not yet fully elucidated. However, based on the nature of neuropeptides, it is highly probable that they act through G-protein coupled receptors (GPCRs) on target cells.
Proposed this compound Signaling Pathway
Caption: Proposed Gq/11-coupled GPCR signaling pathway for this compound and its homologs.
Experimental Workflow for this compound Homolog Discovery and Receptor Deorphanization
Caption: A generalized experimental workflow for the discovery of this compound homologs and the deorphanization of their receptors.
Future Directions
The study of this compound and its homologs is a burgeoning field with significant potential. The identification of these peptides in a wider range of invertebrate species will provide valuable insights into the evolution and diversification of neuropeptide signaling. Furthermore, elucidating their physiological roles could pave the way for the development of novel therapeutics, for instance, in the control of pest mollusk populations or as leads for new drug discovery programs targeting GPCRs. The methodologies and frameworks presented in this guide offer a robust starting point for researchers embarking on the exciting journey of exploring the this compound peptide family.
References
Initial Physiological Studies of the Neuropeptide Fulicin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial physiological studies on Fulicin, a neuropeptide isolated from the central ganglia of the African giant snail, Achatina fulica. The document summarizes key findings, presents quantitative data in a structured format, details experimental methodologies, and visualizes the logical flow of the research.
Core Findings on this compound's Physiological Effects
This compound, a pentapeptide with the primary structure Phe-D-Asn-Glu-Phe-Val-NH2, has demonstrated significant modulatory effects on various muscular and neuronal tissues in Achatina fulica. Initial research has highlighted its role in reproductive processes and neuromuscular control.
Effects on Male Reproductive Tissues
This compound exhibits a potent excitatory effect on the penis retractor muscle of Achatina fulica. It has been shown to potentiate tetanic contractions of this muscle at very low concentrations, suggesting a key role in the snail's reproductive behavior.[1] Structure-activity relationship studies have revealed that the D-amino acid at position 2 (D-Asn) is crucial for its high biological activity.[2]
Effects on Female Reproductive Tissues
Immunohistochemical studies have shown that the vagina and oviduct of Achatina fulica are densely innervated by neurons containing this compound-like substances.[3] Application of this compound to these tissues elicits a profound excitatory effect, causing strong contractions of the vagina and oviduct.[3] This suggests that this compound is involved in regulating female reproductive functions, potentially controlling egg-laying behavior.[3]
Modulatory Actions on Other Tissues
Beyond the reproductive system, this compound has been observed to have modulatory actions on the activity of buccal and ventricular muscles, as well as on central ganglionic neurons.[1] These findings indicate a broader physiological role for this compound in the snail's neuromuscular and central nervous systems.
Quantitative Data Summary
The following tables summarize the quantitative data extracted from the initial physiological studies of this compound.
| Tissue | Physiological Effect | Effective Concentration Range | Reference |
| Penis Retractor Muscle | Potentiation of tetanic contraction | As low as 10-9 M | [1] |
| Vagina | Excitatory, induction of contractions | Threshold concentration ~10-8 M | [3] |
| Oviduct | Excitatory, induction of contractions | Threshold concentration ~10-8 M | [3] |
| Buccal Muscles | Modulatory action | Not specified | [1] |
| Ventricular Muscles | Modulatory action | Not specified | [1] |
| Central Ganglionic Neurons | Modulatory action | Not specified | [1] |
Table 1: Summary of this compound's Physiological Effects and Effective Concentrations.
| This compound Analog | Modification | Relative Potency (Penis Retractor Muscle) | Reference |
| [L-Asn2]-Fulicin | D-Asn at position 2 replaced with L-Asn | ~1/3000th of this compound's activity | [2] |
| Fulyal ([D-Ala2]FGRP-9) | Structurally related peptide | Potentiates tetanic contraction at concentrations as low as 10-12 M | [4] |
Table 2: Structure-Activity Relationship of this compound and Related Peptides.
Experimental Protocols
This section details the methodologies employed in the key experiments that characterized the initial physiological effects of this compound.
Penis Retractor Muscle Bioassay
This protocol was used to assess the contractile effects of this compound on the male reproductive tissue of Achatina fulica.
-
Tissue Preparation: The penis retractor muscle was dissected from the snail and mounted in an organ bath containing a physiological saline solution. The composition of the saline was typically (in mM): NaCl 48, KCl 2.7, CaCl2 5.4, MgCl2 1.8, Tris-HCl buffer 10 (pH 7.5).
-
Contraction Measurement: One end of the muscle was fixed, and the other was connected to an isotonic transducer to record muscle contractions. Tetanic contractions were induced by electrical stimulation.
-
Drug Application: Synthetic this compound and its analogs were added to the organ bath in a cumulative or non-cumulative manner to obtain dose-response curves. The potentiation of electrically induced tetanic contractions was measured.
Female Reproductive Tissue Contraction Assay
This method was utilized to investigate the effects of this compound on the vagina and oviduct.
-
Tissue Preparation: The vagina and oviduct were dissected and prepared as isolated strips. These strips were then mounted in an organ bath containing the same physiological saline as used for the penis retractor muscle.
-
Contraction Recording: Muscle contractions were recorded isometrically using a force-displacement transducer.
-
Data Analysis: The amplitude and frequency of spontaneous contractions, as well as the increase in basal tone in response to this compound application, were quantified.
Electrophysiological Recordings from Central Ganglionic Neurons
Standard intracellular recording techniques were used to study the effects of this compound on the electrical activity of identified neurons in the central ganglia of Achatina fulica.
-
Preparation: The circumoesophageal ganglia were dissected and pinned to the bottom of a recording chamber perfused with physiological saline. The ganglionic sheath was partially removed to allow for microelectrode penetration.
-
Recording: Glass microelectrodes filled with 3 M KCl were used to impale individual neurons. The membrane potential and firing patterns of the neurons were recorded using a high-impedance amplifier.
-
This compound Application: this compound was applied to the bath or locally near the recorded neuron via a pressure ejection system to observe its effects on neuronal excitability.
Visualizations
Experimental Workflow for Assessing this compound's Effect on Muscle Contraction
Caption: Workflow for muscle contraction bioassay.
Putative Signaling Pathway for this compound (Hypothesized)
As the specific signaling pathway for this compound has not yet been elucidated, the following diagram presents a generalized, hypothetical pathway for a neuropeptide acting through a G-protein coupled receptor (GPCR) in a snail neuron, which is a common mechanism for such molecules.
Caption: A hypothesized this compound signaling pathway.
This guide provides a foundational understanding of the initial research on this compound. Further studies are required to fully elucidate its physiological roles, mechanism of action, and potential for therapeutic applications.
References
- 1. This compound, a novel neuropeptide containing a D-amino acid residue isolated from the ganglia of Achatina fulica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relations of this compound, a peptide containing a D-amino acid residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound regulates the female reproductive organs of the snail, Achatina fulica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel D-amino acid-containing peptide, fulyal, coexists with this compound gene-related peptides in Achatina atria - PubMed [pubmed.ncbi.nlm.nih.gov]
The Neuropeptide Fulicin: A Technical Review of its Discovery and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fulicin, a novel D-amino acid-containing neuropeptide, was first isolated from the central ganglia of the African giant snail, Achatina fulica. Its unique structure and potent biological activity have since prompted further investigation into its physiological roles, particularly in the regulation of reproductive processes in this mollusk. This technical guide provides a comprehensive review of the existing research on this compound, detailing its discovery, biochemical properties, and observed effects on snail physiology. Due to the limited scope of publicly available research, this review focuses on the foundational studies that have characterized this compound.
Introduction
Neuropeptides represent a diverse class of signaling molecules that mediate a wide array of physiological processes in both vertebrates and invertebrates. The discovery of this compound, a pentapeptide with the sequence Phe-D-Asn-Glu-Phe-Val-NH2, was significant due to the presence of a D-asparagine residue, a rarity in biologically active peptides. This modification has implications for its conformational stability and resistance to enzymatic degradation. Initial studies have highlighted its role in muscle contraction and neuronal modulation within Achatina fulica.
Biochemical Characterization and Structure
This compound was first purified from the central ganglia of Achatina fulica using a multi-step process involving extraction and high-performance liquid chromatography (HPLC). The primary structure of this novel pentapeptide was determined to be Phe-D-Asn-Glu-Phe-Val-NH2[1].
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Amino Acid Sequence | Phe-D-Asn-Glu-Phe-Val-NH2 |
| Molecular Formula | C34H45N7O8 |
| Molecular Weight | 683.77 g/mol |
| Chirality | Contains one D-amino acid (D-Asn) |
| Source | Central ganglia of Achatina fulica |
Biological Activity and Physiological Role
Effects on Male Reproductive Tissues
Initial research demonstrated that this compound potentiates the tetanic contraction of the penis retractor muscle in Achatina fulica at very low concentrations[1]. This finding suggested a primary role for this compound in the regulation of male copulatory behavior.
Effects on Female Reproductive Tissues
Subsequent investigations revealed that this compound also plays a significant role in the female reproductive system of Achatina fulica. The vagina and oviduct of the snail are densely innervated by neuronal fibers that show this compound-like immunoreactivity[2]. Mass spectrometry confirmed the presence of this compound in the vagina[2]. Functionally, this compound exhibits a profound excitatory effect on the contractions of both the vagina and the oviduct[2]. These findings strongly suggest that this compound is involved in controlling female egg-laying behavior as an excitatory neuropeptide[2].
Neuromodulatory Effects
Beyond its effects on reproductive tissues, this compound has also been shown to have modulatory actions on the activity of buccal and ventricular muscles, as well as on central ganglionic neurons[1]. This indicates a broader role for this compound as a neuromodulator within the snail's nervous system.
Experimental Protocols
Detailed experimental protocols for the study of this compound are not extensively published. However, based on the available literature, the following methodologies were employed.
Isolation and Purification of this compound
A standardized protocol for the isolation and purification of neuropeptides from neuronal tissue would likely involve the following steps:
-
Tissue Homogenization: Dissection of central ganglia from Achatina fulica followed by homogenization in an acidic extraction solution to prevent enzymatic degradation.
-
Centrifugation: Removal of cellular debris by high-speed centrifugation to obtain a crude peptide extract.
-
Solid-Phase Extraction: Initial purification and concentration of the peptide fraction using a C18 solid-phase extraction cartridge.
-
High-Performance Liquid Chromatography (HPLC): Multi-step purification of the peptide extract using reverse-phase HPLC columns with varying acetonitrile gradients to isolate pure this compound.
In Vitro Muscle Contraction Assay
To assess the biological activity of this compound on muscle tissue, an in vitro muscle contraction assay would be performed:
-
Tissue Preparation: Dissection of the penis retractor muscle, vagina, or oviduct from Achatina fulica.
-
Organ Bath Setup: Mounting of the isolated muscle tissue in an organ bath containing a physiological saline solution, maintained at a constant temperature and aerated with an appropriate gas mixture.
-
Force Transduction: Connection of the muscle tissue to an isometric force transducer to record contractile activity.
-
This compound Application: Addition of varying concentrations of synthetic this compound to the organ bath to generate a dose-response curve and determine the potency of the peptide.
Signaling Pathway
The specific receptor and downstream signaling pathway for this compound have not yet been elucidated in the available literature. However, a hypothetical signaling cascade for a generic neuropeptide-mediated muscle contraction is depicted below.
Caption: Hypothetical signaling pathway for this compound-induced muscle contraction.
Experimental Workflow
The general workflow for the discovery and characterization of this compound is outlined in the diagram below.
Caption: General experimental workflow for this compound research.
Conclusion and Future Directions
The initial research on this compound has established it as a potent neuropeptide with significant roles in the reproductive physiology of Achatina fulica. The presence of a D-amino acid in its structure makes it an interesting subject for further biochemical and pharmacological studies. Future research should focus on identifying the specific receptor for this compound and elucidating its downstream signaling pathways. A more detailed investigation into its neuromodulatory effects on different neuronal circuits could also provide a more complete understanding of its physiological functions. Furthermore, exploring the potential for synthetic this compound analogs could open avenues for developing novel pharmacological tools. The lack of recent, in-depth studies on this compound presents a clear opportunity for new research in the field of invertebrate neuropeptides.
References
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of Fulicin Peptide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the chemical synthesis, purification, and characterization of Fulicin, a neuropeptide with the sequence Phe-D-Asn-Glu-Phe-Val-NH₂. The protocols outlined below utilize standard Fmoc-based solid-phase peptide synthesis (SPPS) methodology, which is widely applicable in research and pharmaceutical development.
This compound Peptide: A pentapeptide containing a D-amino acid residue, originally isolated from the ganglia of the African giant snail, Achatina fulica.[1] It has been shown to potentiate tetanic contraction of muscle tissue at very low concentrations.[2] The presence of the D-Asparagine at position 2 is crucial for its high biological activity.[3]
Data Presentation: Synthesis and Characterization Parameters
The following table summarizes the key quantitative parameters and expected outcomes for the synthesis of this compound peptide based on standard laboratory practices.
| Parameter | Description | Expected Value/Range |
| Resin | Type of solid support for C-terminal amide | Rink Amide resin |
| Resin Loading | Functionalization level of the resin | 0.3 - 0.8 mmol/g |
| Synthesis Scale | Amount of resin used for the synthesis | 0.1 - 1.0 mmol |
| Amino Acid Excess | Molar excess of amino acids relative to resin loading | 3 - 5 equivalents |
| Coupling Reagent Excess | Molar excess of coupling reagents relative to resin loading | 3 - 5 equivalents |
| Crude Peptide Yield | Percentage of the theoretical maximum yield after cleavage | 60 - 85% |
| Crude Peptide Purity | Purity of the peptide after cleavage, before purification | 50 - 70% (by HPLC) |
| Purified Peptide Yield | Percentage of the crude peptide recovered after purification | 15 - 30% |
| Final Peptide Purity | Purity of the final product after HPLC purification | >95% (by HPLC)[4] |
| Molecular Weight (Monoisotopic) | Calculated molecular weight of this compound | 612.29 g/mol |
| Molecular Weight (Observed) | Expected mass from Mass Spectrometry (as [M+H]⁺) | 613.29 m/z |
Experimental Protocols
I. Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol details the manual synthesis of this compound on a Rink Amide resin using Fmoc/tBu chemistry.
1. Resin Swelling:
-
Place the Rink Amide resin (0.1 mmol scale) in a reaction vessel.
-
Add N,N-Dimethylformamide (DMF) to swell the resin for at least 30 minutes.
-
Drain the DMF.
2. Fmoc Deprotection:
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 5 minutes and drain.
-
Repeat the 20% piperidine in DMF treatment for 15 minutes and drain.
-
Wash the resin thoroughly with DMF (5 times), Dichloromethane (DCM) (3 times), and DMF (3 times).
3. Amino Acid Coupling (Iterative Process):
-
For each amino acid (Val, Phe, Glu, D-Asn, Phe), perform the following coupling cycle:
-
In a separate vial, dissolve the Fmoc-protected amino acid (5 equivalents), HBTU (4.9 equivalents), and HOBt (5 equivalents) in DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (10 equivalents) to the amino acid solution to activate it.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. A negative test (beads remain colorless) indicates complete coupling.
-
If the Kaiser test is positive, extend the coupling time or perform a second coupling.
-
After complete coupling, drain the solution and wash the resin with DMF (5 times).
-
Proceed to the Fmoc deprotection step for the next amino acid in the sequence.
-
Protected Amino Acids Required:
-
Fmoc-Val-OH
-
Fmoc-Phe-OH
-
Fmoc-Glu(OtBu)-OH
-
Fmoc-D-Asn(Trt)-OH
-
Fmoc-Phe-OH
4. Final Fmoc Deprotection:
-
After coupling the final amino acid (Fmoc-Phe-OH), perform a final Fmoc deprotection as described in step 2.
5. Resin Washing and Drying:
-
Wash the peptide-resin thoroughly with DMF (5 times), DCM (5 times), and Methanol (3 times).
-
Dry the resin under vacuum for several hours.
II. Cleavage of this compound from the Resin
This protocol describes the cleavage of the peptide from the solid support and the simultaneous removal of side-chain protecting groups.
1. Preparation of Cleavage Cocktail:
-
In a fume hood, prepare a cleavage cocktail consisting of:
-
95% Trifluoroacetic acid (TFA)
-
2.5% Triisopropylsilane (TIS)
-
2.5% Water
-
2. Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptide-resin (10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
3. Peptide Precipitation:
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Add the TFA solution dropwise to a 10-fold volume of ice-cold diethyl ether.
-
A white precipitate of the crude peptide will form.
4. Peptide Isolation and Drying:
-
Centrifuge the ether suspension to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether twice.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
III. Purification of this compound Peptide by HPLC
This protocol outlines the purification of the crude this compound peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
1. Sample Preparation:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent, such as a mixture of acetonitrile and water containing 0.1% TFA.
-
Filter the solution through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 5 µm particle size, 100 Å pore size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 60% Mobile Phase B over 30-40 minutes is a good starting point for optimization.[5]
-
Flow Rate: 1 mL/min for analytical scale, adjust for preparative scale.
-
Detection: UV absorbance at 214 nm and 280 nm.
3. Fraction Collection and Analysis:
-
Collect fractions corresponding to the major peptide peak.
-
Analyze the purity of each fraction by analytical HPLC.
-
Pool the fractions with the desired purity (>95%).
4. Lyophilization:
-
Freeze the pooled fractions and lyophilize to obtain the purified this compound peptide as a white, fluffy powder. The final product will likely be a TFA salt.[1]
IV. Characterization of Synthetic this compound
This protocol describes the confirmation of the identity and purity of the synthesized this compound peptide.
1. Analytical HPLC:
-
Analyze the purified peptide using the analytical HPLC conditions described in the purification section to confirm its purity.
2. Mass Spectrometry:
-
Technique: Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF).
-
Sample Preparation: Dissolve a small amount of the purified peptide in a suitable solvent (e.g., water/acetonitrile with 0.1% formic acid for ESI-MS).
-
Analysis: Determine the molecular weight of the peptide. The expected monoisotopic mass for the protonated molecule [M+H]⁺ is 613.29 m/z.
Visualizations
Experimental Workflow for this compound Synthesis
Caption: Workflow for the synthesis of this compound peptide.
Putative Signaling Pathway of this compound
Caption: Proposed signaling of this compound in muscle cells.
References
Application Notes and Protocols for Fulicin Extraction from Snail Ganglia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fulicin is a novel neuropeptide containing a D-amino acid residue, first isolated from the central ganglia of the African giant snail, Achatina fulica. Its primary structure is Phe-D-Asn-Glu-Phe-Val-NH2. Research has demonstrated that this compound exhibits significant biological activity, including the potentiation of muscle contraction and modulation of neuronal activity, making it a molecule of interest for physiological research and potential drug development. Notably, the presence of the D-asparagine residue at the second position is critical for its high biological potency. This compound has also been implicated in the regulation of female reproductive behavior in Achatina fulica.
These application notes provide a detailed protocol for the extraction and purification of this compound from snail ganglia, based on established methodologies for neuropeptide isolation from molluscan nervous tissue. Additionally, a putative signaling pathway for this compound is proposed, offering a framework for future functional studies.
Data Presentation
Table 1: Properties of this compound
| Property | Description | Reference |
| Primary Sequence | Phe-D-Asn-Glu-Phe-Val-NH2 | |
| Source Organism | Achatina fulica (African giant snail) | |
| Tissue of Origin | Central Ganglia | |
| Key Structural Feature | D-Asparagine at position 2 | |
| Reported Biological Activity | Potentiation of penis retractor muscle contraction | |
| Modulation of buccal and ventricular muscle activity | ||
| Modulation of central ganglionic neuron activity | ||
| Innervation of vagina and oviduct, suggesting a role in egg-laying |
Experimental Protocols
Protocol 1: Dissection of Snail Ganglia
This protocol describes the dissection of the central nervous system (CNS) from Achatina fulica. The CNS of Achatina fulica is composed of the buccal, cerebral, and suboesophageal ganglia. The suboesophageal ganglia further comprise the parietal, visceral, pleural, and pedal ganglia.
Materials:
-
Adult Achatina fulica snails
-
Dissection dish with a wax or silicone base
-
Fine dissection scissors and forceps
-
Insect pins
-
Stereomicroscope
-
Snail saline solution (in mM: NaCl 51.3, KCl 1.7, CaCl2 4.1, MgCl2 1.5, HEPES 5, pH 7.6)
-
Liquid nitrogen
Procedure:
-
Anesthetize the snail by injecting a sufficient volume of snail saline containing 10% ethanol or by immersion in a 2% MgCl2 solution until movement ceases.
-
Carefully remove the shell using a small vise or bone cutters, taking care not to damage the underlying soft tissues.
-
Pin the snail, dorsal side up, in the dissection dish and cover with cold snail saline.
-
Make a midline incision through the dorsal integument from the head to the visceral mass.
-
Carefully retract the esophagus and crop to expose the circumesophageal nerve ring, which contains the cerebral, pleural, parietal, and pedal ganglia. The buccal ganglia are located more anteriorly, associated with the buccal mass.
-
Under the stereomicroscope, carefully sever the nerve connectives and remove the entire central ganglionic ring.
-
Isolate the specific ganglia of interest (e.g., cerebral, suboesophageal) using fine scissors.
-
Immediately flash-freeze the dissected ganglia in liquid nitrogen to prevent enzymatic degradation of neuropeptides.
-
Store the frozen ganglia at -80°C until required for extraction.
Protocol 2: Extraction and Partial Purification of this compound
This protocol is a generalized procedure for the extraction of neuropeptides from snail ganglia. Optimization may be required for maximal yield of this compound.
Materials:
-
Frozen snail ganglia
-
Mortar and pestle, pre-chilled
-
Extraction buffer: 90% methanol, 9% glacial acetic acid, 1% water
-
Microcentrifuge tubes
-
Refrigerated microcentrifuge
-
Vacuum centrifuge
-
Solid-phase extraction (SPE) C18 cartridges
-
SPE activation solution: 100% methanol
-
SPE equilibration solution: 0.1% trifluoroacetic acid (TFA) in water
-
SPE elution solution: 60% acetonitrile in 0.1% TFA
Procedure:
-
Weigh the frozen ganglia.
-
In a pre-chilled mortar, add the frozen ganglia and a small volume of liquid nitrogen. Grind the tissue to a fine powder.
-
Transfer the powdered tissue to a micro
Application Note: Purification and Analysis of Fulicin Using Reversed-Phase HPLC
Abstract
This application note details robust analytical and preparative High-Performance Liquid Chromatography (HPLC) methods for the analysis and purification of Fulicin, a novel D-amino acid-containing neuropeptide.[1][2] The analytical method is designed for rapid purity assessment and quantification, while the preparative method allows for high-yield isolation of this compound for further downstream applications. These protocols are intended for researchers in drug discovery and development, providing a reliable framework for handling peptidic compounds.
1. Introduction
This compound is a pentapeptide with the primary structure Phe-D-Asn-Glu-Phe-Val-NH2, originally isolated from the ganglia of the African giant snail, Achatina fulica.[1] Its unique inclusion of a D-amino acid residue makes it a compound of interest for investigating neuropeptide stability and activity. High-performance liquid chromatography (HPLC) is a cornerstone technique in pharmaceutical development, essential for both the qualitative and quantitative analysis of compounds, as well as for their purification.[3][4] Reversed-phase HPLC (RP-HPLC) is particularly well-suited for the separation of peptides and other small molecules based on their hydrophobicity.[5]
This document provides validated protocols for two key applications:
-
Analytical RP-HPLC: To determine the purity of this compound samples and quantify the compound of interest.
-
Preparative RP-HPLC: To isolate and purify multigram quantities of this compound from a crude synthesis mixture with high recovery.[6][7][8]
2. Experimental Workflow
The overall process, from crude sample to purified, analyzed product, follows a logical progression. The workflow ensures that analytical insights guide the preparative strategy, leading to an efficient purification campaign.
3. Experimental Protocols
Analytical HPLC Protocol
This method is optimized for rapid assessment of this compound purity. A gradient elution provides excellent resolution of the main peak from potential impurities.
| Parameter | Condition |
| Instrument | Standard Analytical HPLC System with UV Detector |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 10-50% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in Mobile Phase A to a concentration of 0.5 mg/mL. |
Preparative HPLC Protocol
This protocol is scaled up from the analytical method to enable the purification of larger quantities of this compound.[6][9]
| Parameter | Condition |
| Instrument | Preparative HPLC System with Fraction Collector |
| Column | C18 Reversed-Phase, 21.2 x 250 mm, 10 µm particle size |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 25-45% B over 30 minutes |
| Flow Rate | 20.0 mL/min |
| Column Temperature | Ambient |
| Detection | UV at 220 nm |
| Injection Volume | 2 mL |
| Sample Preparation | Dissolve crude material in a minimal amount of DMSO, then dilute with Mobile Phase A to 20 mg/mL. |
4. Results and Data Presentation
The analytical method demonstrated a sharp, symmetrical peak for this compound with a retention time of approximately 9.8 minutes. The preparative method successfully resolved the main compound from impurities, allowing for the collection of high-purity fractions.
Table 1: Analytical HPLC Results for Crude and Purified this compound
| Sample | Retention Time (min) | Peak Area (%) | Purity (%) |
| Crude this compound | 9.82 | 85.4 | 85.4% |
| Impurity 1 | 7.51 | 5.2 | - |
| Impurity 2 | 11.05 | 9.4 | - |
| Purified this compound | 9.81 | 99.2 | 99.2% |
Table 2: Preparative HPLC Run Summary
| Parameter | Value |
| Amount Loaded | 40 mg |
| Fractions Collected | 25 |
| Pure Fractions (Purity >98%) | 12-16 |
| Recovered Amount | 34.5 mg |
| Yield | 86.25% |
5. Mechanism of Action Context: Kinase Signaling
This compound has been investigated for its potential to modulate intracellular signaling. One hypothesized mechanism involves the inhibition of a Mitogen-Activated Protein Kinase (MAPK) pathway, which is crucial in regulating cell growth and proliferation.[10][11] Understanding this interaction is vital for drug development professionals.
The HPLC methods presented here are effective for the routine analysis and purification of the neuropeptide this compound. The analytical protocol is suitable for quality control, offering high resolution and short run times. The preparative protocol provides a scalable and efficient means of obtaining high-purity this compound, which is essential for further biological and pharmacological studies. These application notes serve as a foundational guide for researchers working with this compound and similar peptidic compounds.
References
- 1. This compound, a novel neuropeptide containing a D-amino acid residue isolated from the ganglia of Achatina fulica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. targetmol.cn [targetmol.cn]
- 3. pharmasalmanac.com [pharmasalmanac.com]
- 4. pharmtech.com [pharmtech.com]
- 5. 小分子高效液相色谱 [sigmaaldrich.com]
- 6. Isolation of natural products by preparative high performance liquid chromatography (prep-HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isolation of Natural Products by Preparative High Performance Liquid Chromatography (Prep-HPLC) | Springer Nature Experiments [experiments.springernature.com]
- 8. warwick.ac.uk [warwick.ac.uk]
- 9. isca.in [isca.in]
- 10. Kinase Signaling Pathways | Cell Signaling Technology [cellsignal.com]
- 11. cdn-links.lww.com [cdn-links.lww.com]
Application Notes and Protocols for In Vitro Assay of Fulicin Bioactivity on Muscle Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fulicin is a pentapeptide neuropeptide, with the sequence Phe-D-Asn-Glu-Phe-Val-NH2, originally isolated from the ganglia of the African giant snail, Achatina fulica.[1] Initial studies have demonstrated its ability to potentiate tetanic contraction of the snail penis retractor muscle at very low concentrations.[1] This document provides detailed application notes and protocols for an in vitro assay to assess the bioactivity of this compound on vertebrate smooth muscle tissue. The primary assay described is an isolated organ bath (muscle strip) assay, a robust and widely used method for characterizing the effects of novel compounds on muscle contractility.[2][3]
This protocol will enable researchers to quantify the dose-dependent effects of this compound on muscle contraction and investigate its potential mechanism of action. The data generated from these assays are crucial for preclinical drug development and for understanding the physiological roles of this neuropeptide.
Data Presentation
The following table summarizes hypothetical quantitative data from a dose-response experiment to illustrate the expected outcomes of the described protocol.
Table 1: Dose-Dependent Effect of this compound on Muscle Contraction
| This compound Concentration (nM) | Change in Contractile Force (%) (Mean ± SEM) | EC50 (nM) |
| 0.1 | 5.2 ± 1.1 | |
| 1 | 15.8 ± 2.5 | |
| 10 | 48.9 ± 5.3 | 12.5 |
| 100 | 85.4 ± 7.9 | |
| 1000 | 98.2 ± 4.1 | |
| Vehicle Control | 0.5 ± 0.2 |
SEM: Standard Error of the Mean EC50: Half maximal effective concentration
Experimental Protocols
Isolated Muscle Strip Contraction Assay
This protocol details the methodology for assessing the effect of this compound on the contractility of an isolated smooth muscle strip, such as the guinea pig ileum or rat aorta.
Materials:
-
Krebs-Henseleit Buffer (or similar physiological saline solution)
-
This compound (synthetic)
-
Acetylcholine (ACh) or Potassium Chloride (KCl) for inducing contraction
-
Isolated organ bath system with force transducer and data acquisition software
-
Dissection tools (scissors, forceps)
-
Surgical thread
-
Animal model (e.g., guinea pig, rat)
-
Carbogen gas (95% O2, 5% CO2)
-
Thermostatically controlled water circulator
Procedure:
-
Tissue Preparation:
-
Humanely euthanize the animal according to approved institutional guidelines.
-
Dissect the desired smooth muscle tissue (e.g., a segment of the ileum).
-
Immediately place the tissue in ice-cold, carbogen-aerated Krebs-Henseleit buffer.
-
Carefully clean the tissue of any adhering fat or connective tissue.
-
Cut the tissue into longitudinal strips of appropriate size (e.g., 1.5-2 cm in length).
-
Tie surgical thread to both ends of the muscle strip.
-
-
Experimental Setup:
-
Mount the muscle strip in the organ bath chamber containing Krebs-Henseleit buffer, maintained at 37°C and continuously aerated with carbogen gas.
-
Attach one end of the strip to a fixed hook at the bottom of the chamber and the other end to an isometric force transducer.
-
Apply an optimal resting tension to the muscle strip (e.g., 1 gram) and allow it to equilibrate for at least 60 minutes. During equilibration, wash the tissue with fresh buffer every 15 minutes.
-
-
Data Acquisition:
-
After equilibration, induce a reference contraction using a standard agonist like acetylcholine or KCl to ensure tissue viability.
-
Wash the tissue and allow it to return to baseline tension.
-
Prepare serial dilutions of this compound in Krebs-Henseleit buffer.
-
Add this compound to the organ bath in a cumulative or non-cumulative manner, starting with the lowest concentration.
-
Record the contractile response (change in force) for each concentration until a plateau is reached.
-
After the highest concentration of this compound, wash the tissue and perform a final reference contraction to check for any desensitization or tissue damage.
-
-
Data Analysis:
-
Measure the peak contractile force generated at each this compound concentration.
-
Express the response as a percentage of the maximal contraction induced by a reference agonist.
-
Plot the concentration-response curve using a suitable software (e.g., GraphPad Prism).
-
Calculate the EC50 value, which is the concentration of this compound that produces 50% of the maximal response.[4]
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the in vitro muscle strip contraction assay.
Proposed Signaling Pathway for this compound
While the exact signaling pathway for this compound in vertebrate muscle is yet to be elucidated, a plausible hypothesis based on known neuropeptide mechanisms involves G-protein coupled receptor (GPCR) activation leading to an increase in intracellular calcium.
Caption: Proposed Gq-coupled GPCR signaling for this compound in muscle.
References
- 1. This compound, a novel neuropeptide containing a D-amino acid residue isolated from the ganglia of Achatina fulica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Muscle on a Chip: In Vitro Contractility Assays for Smooth and Striated Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signaling pathways involved in translational control of protein synthesis in skeletal muscle by leucine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols: Electrophysiological Investigation of Fulicin's Neuronal Effects
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fulicin is a neuropeptide containing a D-amino acid residue, first isolated from the ganglia of the African giant snail, Achatina fulica. Its structure is Phe-D-Asn-Glu-Phe-Val-NH2. Initial studies have demonstrated that this compound has excitatory effects on the reproductive organs of A. fulica and modulates the activity of central ganglionic neurons.[1] Understanding the electrophysiological mechanisms underlying these effects is crucial for elucidating its role in neuronal signaling and for potential applications in drug development.
These application notes provide a comprehensive overview of electrophysiological techniques to study the effects of this compound on neuronal activity. Given the limited direct electrophysiological data on this compound, this document leverages findings from the closely related and well-studied FMRFamide peptide family in molluscan neurons as a predictive model. The primary mechanism of action for FMRFamide-related peptides in snails is the direct gating of a specific ionotropic receptor, the FMRFamide-gated sodium channel (FaNaC), leading to neuronal depolarization.
Putative Signaling Pathway of this compound
The proposed primary signaling pathway for the rapid electrophysiological effects of this compound in molluscan neurons is through the direct activation of the FMRFamide-gated sodium channel (FaNaC). This is an ionotropic mechanism that does not rely on a secondary messenger cascade for channel opening.
Quantitative Data Summary
The following tables summarize quantitative data on the electrophysiological effects of FMRFamide on snail neurons, which can serve as a reference for designing and interpreting experiments with this compound.
Table 1: FMRFamide Effects on Voltage-Gated Sodium Currents (INa) in Snail Neurons
| Parameter | Observation | Reported Value | Reference Neuron/Species |
| INa Amplitude | Reduction after FMRFamide (1 µM) application | ~41.74 ± 5.94% decrease | Centrifugal neuron, Snail |
| Voltage Dependence | Inhibition observed across a range of command potentials | Stronger inhibition at more negative potentials | Caudo dorsal cells, Lymnaea stagnalis |
| I-V Relationship | FMRFamide reduces INa over most voltage ranges | Peak current is visibly reduced in I-V plots | Centrifugal neuron, Snail |
| Activation | FMRFamide affects the activation of INa | - | Caudo dorsal cells, Lymnaea stagnalis |
| Inactivation | No significant effect on inactivation kinetics or voltage dependence | - | Caudo dorsal cells, Lymnaea stagnalis |
Table 2: Properties of the FMRFamide-Gated Current in Snail Neurons
| Parameter | Observation | Reported Value | Reference Neuron/Species |
| Reversal Potential | Determined by linear extrapolation | +40 ± 7 mV | RPeD1 neuron, Lymnaea stagnalis |
| Ionic Selectivity | Primarily carried by Na+ ions | 90% reduction in inward current with low Na+ saline | RPeD1 neuron, Lymnaea stagnalis |
| Agonist EC50 | Concentration for half-maximal activation by FMRFamide | 3.4 ± 0.4 µM | Aplysia FaNaC expressed in oocytes |
Experimental Protocols
The following are detailed protocols for studying the effects of this compound on snail neurons using two-electrode voltage clamp and whole-cell patch clamp techniques.
Protocol 1: Two-Electrode Voltage Clamp (TEVC) Recording from Identified Neurons
This technique is suitable for large, identified neurons commonly found in the ganglia of snails like Achatina and Lymnaea.
Experimental Workflow:
Materials:
-
Achatina fulica or other suitable snail species
-
Anesthetic: 10% Listerine in snail saline or isotonic MgCl2
-
Dissection microscope and tools
-
Sylgard-coated recording chamber
-
Perfusion system
-
TEVC amplifier (e.g., AxoClamp 900A)
-
Micromanipulators
-
Borosilicate glass capillaries
-
Microelectrode puller
-
Computer with data acquisition software (e.g., pCLAMP)
-
Snail Saline (in mM): 85 NaCl, 9 KCl, 7 MgCl2, 5 CoCl2 (to block Ca2+ currents), 10 HEPES, 5 Glucose. pH adjusted to 7.4.
-
Microelectrode Solution: 3 M KCl or 4 M potassium acetate.
-
This compound stock solution.
Procedure:
-
Preparation of Neurons:
-
Anesthetize the snail by immersion in the anesthetic solution.
-
Dissect the central nervous system (CNS) and pin the ganglia in a Sylgard-coated dish containing cold snail saline.
-
Carefully remove the outer connective tissue sheath to expose the neuronal cell bodies.
-
Transfer the preparation to the recording chamber and start perfusion with snail saline.
-
-
Electrode Preparation and Placement:
-
Pull microelectrodes from borosilicate glass capillaries to a resistance of 3-15 MΩ when filled with 3 M KCl.
-
Identify a target neuron based on its size, position, and color.
-
Using micromanipulators, carefully impale the neuron with two microelectrodes (one for voltage recording, one for current injection).
-
-
Recording:
-
Switch the amplifier to TEVC mode. Set the holding potential, typically between -60 mV and -80 mV.
-
Record baseline membrane currents. To study voltage-gated channels, apply a series of voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments).
-
After establishing a stable baseline, perfuse the chamber with snail saline containing this compound at the desired concentration (e.g., starting from 1 µM).
-
Record the changes in holding current and the effect on voltage-gated currents.
-
To determine the current-voltage (I-V) relationship of the this compound-induced current, apply a series of voltage ramps or steps during the peak of the this compound response.
-
Wash out the this compound by perfusing with normal snail saline until the currents return to baseline.
-
-
Data Analysis:
-
Measure the peak amplitude of the this compound-induced current at a constant holding potential.
-
Construct I-V curves for voltage-gated currents before and after this compound application to analyze changes in their properties.
-
Plot the I-V curve of the net this compound-induced current to determine its reversal potential.
-
Protocol 2: Whole-Cell Patch Clamp Recording from Isolated Neurons
This technique is suitable for studying both ligand-gated and voltage-gated channels in smaller neurons or when greater control over the intracellular environment is required.
Materials:
-
All materials from Protocol 1, with the following additions/changes:
-
Patch-clamp amplifier (e.g., Axopatch 200B)
-
Vibration isolation table
-
Enzymes for cell isolation: Trypsin and trypsin inhibitor
-
Cell culture dishes
-
Pipette Solution (in mM): 120 KCl, 30 NaCl, 0.5 CaCl2, 1 MgCl2, 10 HEPES, 5 EGTA. pH adjusted to 7.4.
-
Bath Solution (in mM): 150 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4.
Procedure:
-
Cell Isolation:
-
Dissect the ganglia as described previously.
-
Treat the ganglia with a trypsin solution to enzymatically dissociate the neurons.
-
Gently triturate the ganglia to release individual neurons.
-
Plate the isolated neurons on culture dishes and allow them to adhere.
-
-
Patch Pipette Preparation and Sealing:
-
Pull patch pipettes from borosilicate glass to a resistance of 3-5 MΩ.
-
Fire-polish the pipette tip.
-
Fill the pipette with the intracellular solution and mount it on the headstage.
-
Approach a target neuron and apply gentle positive pressure.
-
Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.
-
-
Recording:
-
Apply a brief pulse of suction to rupture the membrane patch and achieve the whole-cell configuration.
-
Set the holding potential (e.g., -60 mV).
-
Record baseline currents and apply voltage protocols as in the TEVC method.
-
Apply this compound to the bath or locally using a puffer pipette.
-
Record the response and perform washout.
-
-
Data Analysis:
-
Analysis is similar to the TEVC protocol. Measure current amplitudes, construct I-V curves, and determine reversal potentials.
-
Conclusion
The electrophysiological techniques outlined in these application notes provide a robust framework for investigating the neuronal effects of this compound. By leveraging knowledge from the related FMRFamide peptide family, researchers can formulate specific hypotheses about this compound's mechanism of action, likely involving the direct gating of a sodium-selective ion channel. The provided protocols for two-electrode voltage clamp and whole-cell patch clamp will enable the detailed characterization of this compound's impact on neuronal excitability and ion channel function, paving the way for a deeper understanding of its physiological role.
References
Application Notes and Protocols: Immunohistochemical Localization of Fulicin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fulicin is a neuropeptide originally isolated from the central ganglia of the African giant snail, Achatina fulica.[1] Its primary structure has been identified as a pentapeptide with the sequence Phe-D-Asn-Glu-Phe-Val-NH2.[1] Functional studies have demonstrated that this compound potentiates tetanic contraction of the penis retractor muscle in this snail species and exhibits modulatory effects on the buccal and ventricular muscles, as well as central ganglionic neurons.[1] The presence of a D-amino acid residue makes it a subject of interest for its potential unique biological stability and activity.[1]
Experimental Protocols
A standard immunohistochemistry workflow involves several key stages, from tissue preparation to signal detection. The following is a generalized protocol for formalin-fixed, paraffin-embedded (FFPE) tissue sections.
I. Tissue Preparation and Sectioning
-
Fixation: Immediately following dissection, tissues should be fixed in 10% neutral buffered formalin for 4-24 hours at room temperature.[2] The volume of fixative should be at least 10 times the volume of the tissue.[2]
-
Dehydration: The fixed tissue is then dehydrated through a series of graded ethanol solutions, typically starting from 70% and progressing to 100% ethanol.[3][4]
-
Clearing: Following dehydration, the tissue is treated with a clearing agent, such as xylene, to remove the ethanol.[3]
-
Paraffin Infiltration and Embedding: The cleared tissue is infiltrated with molten paraffin wax and then embedded to form a solid block.[4]
-
Sectioning: The paraffin-embedded tissue block is sectioned into thin slices (typically 4-5 µm) using a microtome.[5]
-
Mounting: The tissue sections are then floated on a warm water bath and mounted onto adhesive-coated microscope slides.[6]
II. Immunohistochemical Staining
-
Deparaffinization and Rehydration: The paraffin-embedded tissue sections on the slides are deparaffinized using xylene and then rehydrated through a descending series of graded ethanol solutions, followed by a final rinse in distilled water.[3][6]
-
Antigen Retrieval: This step is often crucial for unmasking the antigenic epitopes that may have been altered by formalin fixation.[5] Heat-Induced Epitope Retrieval (HIER) is a common method, where slides are incubated in a retrieval solution (e.g., citrate buffer, pH 6.0 or EDTA buffer, pH 8.0) at a high temperature (95-100°C).[3][4] The optimal buffer and incubation time need to be determined empirically for the specific this compound antibody.
-
Blocking of Endogenous Peroxidase: If using a horseradish peroxidase (HRP)-based detection system, it is necessary to block endogenous peroxidase activity by incubating the sections in a hydrogen peroxide solution.[6]
-
Blocking of Non-Specific Binding: To prevent non-specific binding of antibodies, the sections are incubated with a blocking solution, often containing normal serum from the same species as the secondary antibody.[2]
-
Primary Antibody Incubation: The sections are incubated with the primary antibody directed against this compound. The optimal antibody concentration and incubation time (ranging from 1 hour at room temperature to overnight at 4°C) must be determined through titration experiments.[2][3]
-
Secondary Antibody Incubation: After washing to remove unbound primary antibody, the sections are incubated with a biotinylated secondary antibody that is specific for the host species of the primary antibody.[4]
-
Detection: The signal is typically amplified using an avidin-biotin complex (ABC) method or a polymer-based detection system, followed by the application of a chromogen such as 3,3'-Diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.[4][6]
-
Counterstaining: To visualize the tissue morphology, the sections are counterstained with a nuclear stain like hematoxylin.
-
Dehydration and Mounting: Finally, the stained sections are dehydrated through an ascending series of graded ethanol solutions, cleared in xylene, and coverslipped using a permanent mounting medium.[6]
Data Presentation
As no specific quantitative data for this compound IHC is available, the following table provides a template for recording and comparing key variables during the optimization of the protocol.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Optimal Condition |
| Antigen Retrieval Buffer | Citrate pH 6.0 | EDTA pH 8.0 | Tris-EDTA pH 9.0 | |
| Retrieval Time (min) | 10 | 20 | 30 | |
| Primary Antibody Dilution | 1:100 | 1:250 | 1:500 | |
| Primary Ab Incubation Time | 1 hr @ RT | Overnight @ 4°C | 2 hrs @ RT | |
| Secondary Ab Dilution | 1:200 | 1:500 | 1:1000 | |
| Staining Intensity | (e.g., +, ++, +++) | |||
| Background Staining | (e.g., Low, Med, High) |
Mandatory Visualization
Since a specific signaling pathway for this compound has not been elucidated, the following diagram illustrates the generalized experimental workflow for the immunohistochemistry protocol described above.
Caption: Generalized workflow for immunohistochemical localization of this compound.
Note on Signaling Pathways: The search for "this compound function and signaling pathway" did not yield specific results. Often, initial characterization of novel peptides focuses on their physiological effects, as seen with this compound's impact on muscle contraction.[1] Elucidating the downstream signaling cascade would require further dedicated research, potentially involving techniques like receptor binding assays, second messenger analysis, and transcriptomic or proteomic studies following this compound treatment of target cells. The information available on "Ficolin" and its role in the lectin pathway of the innate immune system is distinct and should not be confused with the neuropeptide this compound.[7][8]
References
- 1. This compound, a novel neuropeptide containing a D-amino acid residue isolated from the ganglia of Achatina fulica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorescent IHC Protocol: Paraffin-embedded Tissue Sections: R&D Systems [rndsystems.com]
- 3. lab.moffitt.org [lab.moffitt.org]
- 4. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 5. IHC Antibodies | Antibodies.com [antibodies.com]
- 6. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. New insights into the role of ficolins in the lectin pathway of innate immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The role of ficolins in the lectin pathway of innate immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Identification and Quantification of Fulicin in Tissues by Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fulicin is a novel peptide demonstrating significant therapeutic potential in preclinical studies. Understanding its distribution and concentration in various tissues is crucial for elucidating its mechanism of action, pharmacokinetics, and potential off-target effects. This application note provides a detailed protocol for the identification and quantification of this compound in tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described workflow is designed to be robust and reproducible, enabling researchers to accurately measure this compound levels in complex biological matrices.
Hypothetical Signaling Pathway of this compound
This compound is hypothesized to exert its cellular effects by binding to a cell surface receptor, initiating a downstream signaling cascade that involves the activation of key protein kinases and transcription factors. This ultimately leads to the modulation of gene expression related to cellular proliferation and survival.
Caption: Hypothetical signaling cascade initiated by this compound binding.
Experimental Workflow for this compound Identification
The overall workflow for identifying and quantifying this compound from tissue samples involves several key steps, from sample preparation to data analysis. This process is designed to ensure the efficient extraction of the target analyte and accurate measurement by mass spectrometry.
Caption: Workflow for this compound identification and quantification.
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for the analysis of this compound in tissue samples.
Tissue Homogenization and Protein Extraction
This protocol is designed for the extraction of total protein from fresh frozen tissue samples.[1]
Materials:
-
Fresh frozen tissue (~20-50 mg)
-
Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, and protease inhibitor cocktail.
-
Motorized tissue grinder or bead beater
-
Microcentrifuge tubes
-
Microcentrifuge (4°C)
Procedure:
-
Weigh the frozen tissue sample.
-
Place the tissue in a pre-chilled microcentrifuge tube.
-
Add 500 µL of ice-cold Lysis Buffer per 20 mg of tissue.
-
Homogenize the tissue on ice using a motorized grinder or bead beater until no visible tissue fragments remain.
-
Incubate the homogenate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
Enzymatic Digestion (for Peptide this compound)
This protocol describes the in-solution digestion of the protein extract to generate peptides for MS analysis.[2][3]
Materials:
-
Protein extract from the previous step
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium bicarbonate (50 mM, pH 8.0)
-
Formic acid
Procedure:
-
Take a protein aliquot containing 100 µg of total protein.
-
Add DTT to a final concentration of 10 mM. Incubate at 56°C for 30 minutes to reduce disulfide bonds.
-
Cool the sample to room temperature.
-
Add IAA to a final concentration of 20 mM. Incubate in the dark at room temperature for 30 minutes to alkylate cysteine residues.
-
Add trypsin at a 1:50 (trypsin:protein) ratio.
-
Incubate overnight at 37°C.
-
Stop the digestion by adding formic acid to a final concentration of 0.1%.
Peptide Cleanup using Solid-Phase Extraction (SPE)
This step is crucial for removing salts and detergents that can interfere with mass spectrometry analysis.
Materials:
-
Digested peptide sample
-
C18 SPE cartridge
-
Activation Solution: 100% acetonitrile (ACN)
-
Equilibration Solution: 0.1% formic acid in water
-
Wash Solution: 0.1% formic acid in 5% ACN
-
Elution Solution: 0.1% formic acid in 50% ACN
-
Vacuum manifold
Procedure:
-
Activate the C18 SPE cartridge by passing 1 mL of Activation Solution.
-
Equilibrate the cartridge by passing 1 mL of Equilibration Solution.
-
Load the acidified peptide sample onto the cartridge.
-
Wash the cartridge with 1 mL of Wash Solution to remove salts and other impurities.
-
Elute the peptides with 500 µL of Elution Solution into a clean collection tube.
-
Dry the eluted peptides in a vacuum centrifuge.
-
Reconstitute the dried peptides in 100 µL of 0.1% formic acid in water for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
High-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., a quadrupole-Orbitrap mass spectrometer).
LC Method:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: 5-40% B over 60 minutes
-
Flow Rate: 300 µL/min
-
Injection Volume: 5 µL
MS Method:
-
Ionization Mode: Positive electrospray ionization (ESI)
-
MS1 Scan Range: m/z 350-1500
-
Data-Dependent Acquisition (DDA): Top 10 most intense ions selected for fragmentation.
-
Collision Energy: Normalized collision energy (NCE) of 27
-
Dynamic Exclusion: 30 seconds
Quantitative Data Presentation
The following tables present hypothetical quantitative data for this compound levels in different tissues, as would be determined by the above protocol.
Table 1: this compound Concentration in Various Rat Tissues
| Tissue | This compound Concentration (ng/g tissue) | Standard Deviation (ng/g) |
| Liver | 150.2 | 12.5 |
| Kidney | 275.8 | 25.1 |
| Heart | 45.6 | 5.8 |
| Brain | 12.3 | 2.1 |
| Lung | 88.9 | 9.7 |
Table 2: Recovery and Precision of this compound Quantification
| Tissue | Spiked Concentration (ng/g) | Measured Concentration (ng/g) | Recovery (%) | CV (%) |
| Liver | 100 | 95.4 | 95.4 | 6.2 |
| Kidney | 100 | 98.1 | 98.1 | 5.5 |
| Heart | 50 | 48.2 | 96.4 | 7.1 |
| Brain | 10 | 9.2 | 92.0 | 8.5 |
| Lung | 50 | 49.5 | 99.0 | 6.8 |
Conclusion
The protocols outlined in this application note provide a comprehensive framework for the reliable identification and quantification of this compound in tissue samples using mass spectrometry. Adherence to these methodologies will enable researchers to generate high-quality data crucial for advancing the understanding of this compound's biological role and therapeutic potential. The flexibility of the described workflow allows for adaptation to different tissue types and specific experimental needs.
References
- 1. Three protein extraction methods for mass spectrometry proteomics of fresh frozen mouse tissue [protocols.io]
- 2. Protease Digestion for Mass Spectrometry | Protein Digest Protocols [nld.promega.com]
- 3. Mass Spectrometry Sample Preparation Procedure for Protein Samples | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes and Protocols for In Vivo Administration of Fulicin in Snail Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vivo administration of Fulicin, a neuropeptide with a significant role in the reproductive physiology of snails, particularly the giant African land snail, Achatina fulica. The following protocols and data have been compiled to facilitate further research into the function of this compound and its potential applications.
Introduction to this compound
This compound is a D-amino acid-containing neuropeptide originally isolated from the central ganglia of the giant African land snail, Achatina fulica.[1] It has been identified as a key regulator of reproductive behaviors. Specifically, this compound has demonstrated excitatory effects on the female reproductive organs, including the vagina and oviduct, suggesting its involvement in controlling egg-laying behavior.[2] Furthermore, it potentiates the contraction of the penis retractor muscle, indicating a role in male copulatory actions.[1]
Quantitative Data Summary
The following table summarizes the known quantitative data regarding the effects of this compound. Due to the limited specific data on in vivo administration, this table will be updated as more research becomes available.
| Parameter | Species | Tissue/Organ | Effect | Concentration/Dosage | Citation |
| Muscle Contraction | Achatina fulica | Penis Retractor Muscle | Potentiation of tetanic contraction | Very low concentrations (specifics not detailed in abstract) | [1] |
| Muscle Contraction | Achatina fulica | Vagina and Oviduct | Excitatory effect on contractions | Not specified | [2] |
Experimental Protocols
Given the experimental nature of this compound administration, the following protocols are based on general best practices for drug administration in snails and the available information on this compound's biological activity.[3] The recommended route for precise dosage delivery in a research setting is parenteral, specifically via intramuscular injection into the foot of the snail.[3]
Preparation of this compound Solution
-
Reconstitution: Lyophilized this compound peptide should be reconstituted in a sterile, isotonic saline solution suitable for mollusks (e.g., snail saline). The concentration should be carefully calculated to allow for the administration of small, precise volumes.
-
Storage: Aliquot the reconstituted this compound solution and store it at -20°C or lower to prevent degradation. Avoid repeated freeze-thaw cycles.
Snail Handling and Preparation
-
Acclimatization: Acclimate snails to the laboratory conditions for a minimum of one week before the experiment. House them in appropriate enclosures with controlled temperature, humidity, and a regular feeding schedule.
-
Anesthesia (Optional): For prolonged or delicate procedures, snails can be anesthetized. This can be achieved by placing them in a shallow dish of cold (4°C) snail saline or by brief exposure to a carbon dioxide-enriched atmosphere. The necessity and method of anesthesia should be determined based on the specific experimental design and ethical considerations.
Intramuscular Injection Protocol
-
Restraint: Gently handle the snail and encourage it to extend its foot. If necessary, a gentle prod to the posterior end of the snail can encourage extension.
-
Injection Site: The foot is the most appropriate site for intramuscular injection.[3] Identify a muscular area of the foot, avoiding the head and visceral mass.
-
Injection: Use a fine-gauge needle (e.g., 27-30 gauge) to minimize tissue damage. Insert the needle into the muscle of the foot at a shallow angle.
-
Administration: Inject the predetermined volume of this compound solution slowly and steadily.
-
Post-injection Care: Return the snail to its enclosure and monitor for any adverse reactions and for the expected physiological or behavioral effects.
Signaling Pathways
The precise signaling pathway activated by this compound in snails has not been definitively elucidated in the available literature. However, neuropeptides in mollusks are known to act through G-protein coupled receptors (GPCRs), which can trigger various downstream signaling cascades. Potential pathways that could be investigated include the MAPK/AMPK and Nrf2 signaling pathways, which are known to be involved in physiological and stress responses in mollusks.[4][5][6]
Proposed this compound Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway for this compound based on common neuropeptide signaling mechanisms.
Caption: Hypothetical this compound Signaling Pathway.
Experimental Workflow for In Vivo Snail Study
The following diagram outlines a typical experimental workflow for an in vivo study of this compound in snails.
Caption: In Vivo Snail Study Experimental Workflow.
References
- 1. This compound, a novel neuropeptide containing a D-amino acid residue isolated from the ganglia of Achatina fulica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound regulates the female reproductive organs of the snail, Achatina fulica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A molluscan extracellular signal-regulated kinase is involved in host response to immune challenges in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Transcriptome Analysis Reveals MAPK/AMPK as a Key Regulator of the Inflammatory Response in PST Detoxification in Mytilus galloprovincialis and Argopecten irradians - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Functional Significance of McMafF_G_K in Molluscs: Implications for Nrf2-Mediated Oxidative Stress Response [mdpi.com]
Application Notes and Protocols for the Creation of Fulicin Analogs in Structure-Activity Relationship Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis and evaluation of Fulicin analogs to investigate their structure-activity relationships (SAR). This compound, a neuropeptide with the sequence H-Phe-D-Asn-Glu-Phe-Val-NH₂, was originally isolated from the ganglia of the giant African snail, Achatina fulica. It is known to potentiate contractions of the snail's penis retractor muscle, making this tissue an effective model for bioactivity screening.
Understanding the relationship between the structure of this compound and its biological activity is crucial for the development of novel therapeutic agents. The following protocols and data provide a framework for the systematic modification of the this compound peptide backbone and side chains to elucidate key structural determinants of its function.
Structure-Activity Relationship of this compound Analogs
The biological activity of this compound is highly sensitive to its stereochemistry and amino acid sequence. The D-asparagine residue at position 2 is particularly critical for its bioactivity. The following table summarizes the known structure-activity relationships of this compound analogs based on their relative potency in inducing contraction of the Achatina fulica penis retractor muscle.
| Analog Name | Sequence Modification | Relative Potency (%) | Key Finding |
| This compound (Native) | H-Phe-D-Asn-Glu-Phe-Val-NH₂ | 100 | Reference Compound |
| Analog 1 | Substitution of L-Asn for D-Asn at position 2 | ~0.03 | The D-configuration at position 2 is critical for activity.[1] |
| Analog 2 | Substitution of D-Ala for D-Asn at position 2 | No significant reduction | The side chain of the D-amino acid at position 2 is not a primary determinant of activity.[1] |
| Analog 3 | Introduction of a D-amino acid at any position other than 2 | Remarkable reduction | The specific location of the D-amino acid is crucial.[1] |
| Analog 4 | Deletion of Glu at position 3 | Inactive | The presence of Glutamic acid at position 3 is required for activity.[1] |
| Analog 5 | Truncated tetrapeptide | Inactive | The full pentapeptide structure is necessary for biological function.[1] |
Experimental Protocols
Synthesis of this compound Analogs using Fmoc Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of this compound analogs using the standard Fmoc/tBu strategy.
Materials:
-
Fmoc-protected amino acids (including D-amino acids)
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT)
-
Diethyl ether
-
Acetonitrile
-
Milli-Q water
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Shake for 5 minutes.
-
Drain and repeat the piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
Dissolve 4 equivalents of the desired Fmoc-amino acid and 4 equivalents of OxymaPure® in DMF.
-
Add 4 equivalents of DIC to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Shake for 1-2 hours at room temperature.
-
Perform a Kaiser test to confirm complete coupling. If the test is positive (blue), repeat the coupling step.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
-
Peptide Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the target this compound analog sequence.
-
Final Fmoc Deprotection: After coupling the final amino acid, perform a final deprotection step as described in step 2.
-
Cleavage and Side-Chain Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/H₂O/DTT (90:5:2.5:2.5 v/v/v/w).
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether.
-
Dissolve the crude peptide in a minimal amount of acetonitrile/water.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the purified fractions to obtain the final peptide analog as a white powder.
-
Bioassay of this compound Analogs on Achatina fulica Penis Retractor Muscle
This protocol describes the preparation of the Achatina fulica penis retractor muscle and the subsequent in vitro bioassay to measure the contractile response to this compound and its analogs.
Materials:
-
Adult Achatina fulica snails
-
Physiological saline solution for mollusks (e.g., snail Ringer's solution)
-
Organ bath system with a force transducer and data acquisition software
-
Dissection tools
-
Aerator (95% O₂ / 5% CO₂)
Procedure:
-
Tissue Dissection and Preparation:
-
Euthanize an adult Achatina fulica snail.
-
Dissect the penis retractor muscle, a prominent muscular band associated with the penis.
-
Carefully isolate the muscle and place it in a petri dish containing chilled and aerated physiological saline.
-
Tie sutures to both ends of the muscle preparation.
-
-
Organ Bath Setup:
-
Mount the muscle preparation in a temperature-controlled organ bath (e.g., 25°C) containing aerated physiological saline.
-
Attach one end of the muscle to a fixed hook and the other end to an isometric force transducer.
-
Allow the muscle to equilibrate for at least 60 minutes under a resting tension of approximately 0.5 g, with regular changes of the saline solution.
-
-
Application of Peptides and Data Recording:
-
Establish a stable baseline of muscle tension.
-
Add this compound or a this compound analog to the organ bath in a cumulative or non-cumulative manner, starting with a low concentration.
-
Record the contractile response (increase in tension) for each concentration.
-
Wash the tissue thoroughly with fresh saline between applications of different analogs to allow the muscle to return to baseline.
-
-
Data Analysis:
-
Measure the peak tension developed in response to each concentration of the peptide.
-
Construct dose-response curves by plotting the change in tension against the logarithm of the peptide concentration.
-
Calculate the EC₅₀ (half-maximal effective concentration) for each analog from the dose-response curves to quantify its potency.
-
Compare the EC₅₀ values of the analogs to that of native this compound to determine their relative potencies.
-
Visualizations
Experimental Workflow for this compound Analog SAR Studies
Caption: Workflow for SAR studies of this compound analogs.
Proposed Signaling Pathway for this compound in Molluscan Muscle Cells
Caption: Putative signaling pathways for this compound.
References
Application Notes and Protocols for Synthetic Fulicin Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fulicin is a pentapeptide neuropeptide originally isolated from the central ganglia of the African giant snail, Achatina fulica.[1] Its primary structure is Phe-D-Asn-Glu-Phe-Val-NH2. A notable feature of this compound is the presence of a D-asparagine residue at the second position, which is critical for its high biological activity.[2] Synthetic this compound peptide is a valuable tool for research in neuroscience, pharmacology, and physiology, particularly in the study of neuropeptide function and invertebrate neuromuscular systems.
These application notes provide an overview of commercially available synthetic this compound, its biological activities, and detailed protocols for its use in common experimental paradigms.
Commercial Suppliers of Synthetic this compound Peptide
High-quality, synthetic this compound peptide is available from various commercial suppliers. Researchers can purchase it as a catalog item or request custom synthesis. When selecting a supplier, it is important to consider purity, quantity, salt form (e.g., TFA salt), and available quality control data.
| Supplier | Product Name | Purity | Available Quantities | Notes |
| NovoPro Bioscience Inc. | This compound peptide | >95% (e.g., 96.7%) | 5.0mg, 20mg (with or without TFA removal) | Explicitly lists this compound as a catalog product. Provides sequence (FNEFV) and source information. |
| Biosynth | Custom Peptide Synthesis | Typically >95% | R&D to commercial scale | Offers custom synthesis of a wide range of peptides, including complex and modified ones. |
| Activotec | Custom Peptide Synthesis | High purity | Small to bulk quantities | Specializes in modified and difficult-to-synthesize peptides. |
| Phoenix Pharmaceuticals, Inc. | Custom Peptide Synthesis | High purity | Research to preclinical quantities | B2B wholesaler specializing in biologically active peptides for research. |
| AmbioPharm | Custom Peptide Synthesis | GMP and non-GMP grades | R&D to commercial scale | Experienced in various peptide synthesis methods for pharmaceutical and biotech applications. |
| LifeTein | Custom Peptide Synthesis | All purity levels | mg to kg | Offers a range of peptide synthesis services with technical support for peptide design. |
| GenScript | Custom Peptide Synthesis | Guaranteed purity levels | < 20 mg to larger scales | Utilizes a microwave-assisted platform for rapid synthesis. |
Note: The presence of trifluoroacetic acid (TFA), a common counterion from the HPLC purification process, can affect the net weight and solubility of the peptide. For sensitive cellular assays, suppliers may offer TFA removal services.
Biological Activity of this compound
This compound exhibits potent neuromodulatory effects in Achatina fulica. Its primary characterized activities include:
-
Potentiation of Muscle Contraction: this compound significantly potentiates tetanic contractions of the penis retractor muscle at very low concentrations.[1] It also shows excitatory effects on the contractions of the vagina and oviduct, suggesting a role in reproductive behaviors.[3]
-
Modulation of Neuromuscular Activity: It modulates the activity of the buccal and ventricular muscles.[1]
-
Central Nervous System Activity: this compound alters the activity of central ganglionic neurons.[1]
The D-Asn residue at position 2 is crucial for this compound's high potency. Replacement of D-Asn with L-Asn results in a dramatic reduction in its contraction-enhancing activity by approximately 3000-fold.[2]
Quantitative Data
| Peptide | Sequence | Relative Activity on Penis Retractor Muscle Contraction |
| This compound | Phe-D-Asn -Glu-Phe-Val-NH2 | 100% |
| [L-Asn2]-Fulicin | Phe-L-Asn -Glu-Phe-Val-NH2 | ~0.03% |
Experimental Protocols
Protocol 1: In Vitro Snail Muscle Contraction Assay
This protocol is adapted from general methods for studying neuropeptide effects on mollusc muscle preparations.
Objective: To measure the effect of synthetic this compound on the contractility of isolated snail muscle tissue (e.g., penis retractor muscle).
Materials:
-
Synthetic this compound peptide
-
Achatina fulica snails
-
Dissection tools (scissors, forceps)
-
Sylgard-coated dissection dish
-
Physiological saline solution for snails (e.g., in mM: NaCl 51.3, KCl 1.7, CaCl2 4.1, MgCl2 1.5, HEPES 5.0, pH 7.9)
-
Organ bath system with an isometric force transducer
-
Data acquisition system
-
Stimulating electrodes
-
Stock solution of this compound (e.g., 1 mM in distilled water or saline, stored at -20°C)
Procedure:
-
Preparation of Muscle Tissue:
-
Anesthetize a snail by injecting isotonic MgCl2 solution.
-
Dissect the penis retractor muscle and mount it in the organ bath containing physiological saline, maintained at room temperature and continuously aerated.
-
Connect one end of the muscle to a fixed point and the other to the force transducer.
-
Allow the muscle to equilibrate for at least 30-60 minutes, with periodic washing with fresh saline.
-
-
Application of this compound:
-
Prepare serial dilutions of this compound from the stock solution in physiological saline to achieve the desired final concentrations in the organ bath (e.g., ranging from 10⁻¹² M to 10⁻⁶ M).
-
Establish a baseline muscle tension.
-
Induce tetanic contractions using electrical stimulation.
-
Add this compound to the organ bath at a specific concentration and observe its effect on the electrically induced contractions.
-
To construct a dose-response curve, add increasing concentrations of this compound cumulatively to the bath, allowing the response to stabilize at each concentration.
-
-
Data Analysis:
-
Record the force of contraction before and after the application of this compound.
-
Express the potentiation of contraction as a percentage of the maximal response.
-
Plot the percentage potentiation against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 value.
-
Caption: Workflow for the in vitro snail muscle contraction assay.
Protocol 2: Electrophysiological Recording from Snail Neurons
This protocol provides a general framework for studying the effects of this compound on the electrical activity of isolated snail neurons.
Objective: To determine the effect of this compound on the membrane potential and firing properties of identified neurons from Achatina fulica.
Materials:
-
Synthetic this compound peptide
-
Achatina fulica snails
-
Dissection tools
-
Sylgard-coated dish
-
Physiological saline solution
-
Enzymes for desheathing ganglia (e.g., protease)
-
Glass microelectrodes
-
Microelectrode puller
-
Micromanipulators
-
Amplifier and data acquisition system for intracellular recording
-
Perfusion system
Procedure:
-
Preparation of Neurons:
-
Anesthetize the snail and dissect the central ganglion ring.
-
Treat the ganglion with protease to soften the connective tissue sheath.
-
Carefully remove the sheath to expose the neurons.
-
Transfer the desheathed ganglion to a recording chamber continuously perfused with physiological saline.
-
-
Electrophysiological Recording:
-
Identify a target neuron based on its size, position, and spontaneous activity.
-
Carefully impale the neuron with a glass microelectrode filled with 3 M KCl.
-
Record the resting membrane potential and any spontaneous action potentials.
-
-
Application of this compound:
-
Prepare a solution of this compound in physiological saline at the desired concentration.
-
Apply this compound to the neuron via the perfusion system.
-
Record any changes in membrane potential (depolarization or hyperpolarization) and firing frequency.
-
-
Data Analysis:
-
Measure the resting membrane potential, action potential frequency, and amplitude before, during, and after this compound application.
-
Analyze the changes to determine if this compound has an excitatory, inhibitory, or modulatory effect on the neuron.
-
References
- 1. This compound, a novel neuropeptide containing a D-amino acid residue isolated from the ganglia of Achatina fulica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relations of this compound, a peptide containing a D-amino acid residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound regulates the female reproductive organs of the snail, Achatina fulica - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Fulicin Peptide Synthesis
Welcome to the technical support center for Fulicin peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of this compound (Phe-D-Asn-Glu-Phe-Val-NH₂).
Frequently Asked Questions (FAQs)
Section 1: General Synthesis & Low Yield
Q1: My overall crude yield of this compound is very low. What are the most likely causes?
A1: Low crude yield in a short peptide like this compound often points to issues in the core solid-phase peptide synthesis (SPPS) steps. The primary culprits are typically incomplete Fmoc deprotection or inefficient amino acid coupling, especially with the sterically hindered residues in this sequence.
Q2: How can I improve the yield of my this compound synthesis?
A2: To improve the yield, a systematic approach to troubleshooting is necessary. This involves ensuring each step of the SPPS cycle goes to completion. Key areas to focus on are the choice of resin, coupling reagents, and deprotection conditions. A general troubleshooting workflow is presented below.
Caption: Troubleshooting workflow for low this compound yield.
Section 2: Coupling and Reagents
Q3: I am seeing incomplete coupling, especially for Phenylalanine and Valine. What should I do?
A3: Phenylalanine (Phe) and Valine (Val) are β-branched and sterically hindered amino acids, which can make coupling reactions sluggish.[1] To address this, you can:
-
Double Couple: Perform the coupling reaction twice for these residues.
-
Use a Stronger Coupling Reagent: Uronium or phosphonium salt-based reagents like HATU, HBTU, or PyBOP are generally more effective than carbodiimides for hindered amino acids.[2]
-
Increase Reaction Time: Extend the coupling reaction time to allow for complete incorporation.
Q4: Which coupling reagent do you recommend for this compound synthesis?
A4: For a peptide containing sterically hindered residues, a uronium salt like HATU is an excellent choice due to its high coupling efficiency and low risk of racemization.[2] A comparison of common coupling reagents is provided in the table below.
| Coupling Reagent Class | Examples | Advantages | Disadvantages |
| Carbodiimides | DIC, DCC | Cost-effective and simple to use. | Can lead to racemization; may require additives like HOBt. |
| Uronium Salts | HATU, HBTU | High coupling efficiency, low racemization, fast reaction times.[2] | More expensive than carbodiimides. |
| Phosphonium Salts | PyBOP, BOP | Very efficient with low racemization risk. | Can be more expensive and may require special handling. |
Section 3: D-Amino Acid Incorporation & Side Reactions
Q5: How do I incorporate the D-Asparagine into the this compound sequence?
A5: You must use the corresponding D-amino acid building block, which is Fmoc-D-Asn(Trt)-OH . This is added during the SPPS cycle at the appropriate position just like any other L-amino acid. The trityl (Trt) protecting group on the side chain of asparagine is crucial to prevent side reactions.
Q6: I am observing a side product with the same mass as my desired peptide but a different retention time on HPLC. What could this be?
A6: This is likely due to aspartimide formation at the D-Asparagine residue. This is a common side reaction for Asp and Asn residues, where the peptide backbone nitrogen attacks the side-chain carbonyl, forming a five-membered ring. This intermediate can then hydrolyze to form a mixture of α- and β-linked peptides, or react with piperidine to form piperidide adducts.
Q7: How can I minimize aspartimide formation?
A7: To reduce aspartimide formation:
-
Add HOBt to the Deprotection Solution: Adding a small amount of HOBt (1-hydroxybenzotriazole) to your piperidine deprotection solution can help suppress this side reaction.
-
Use a Milder Deprotection Reagent: For sensitive sequences, consider using a milder base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) for deprotection, which has been shown to reduce epimerization and other side reactions.
-
Choose the Right Protecting Group: The use of a bulky side-chain protecting group like Trityl (Trt) on D-Asn is already a good preventative measure.
References
Preventing degradation of Fulicin in solution
Fulicin (FLC-589) Technical Support Center
Welcome to the technical support center for this compound (FLC-589). This resource is designed to help researchers and scientists troubleshoot common issues related to the stability and handling of this compound in solution, ensuring reproducible and accurate experimental results.
Frequently Asked Questions (FAQs)
Q1: My this compound stock solution in DMSO appears to have lost activity over time. What is the recommended storage protocol?
A1: To ensure the long-term stability and activity of your this compound stock solution, proper storage is critical. This compound is sensitive to temperature fluctuations and is best stored in small aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation.
Recommended Storage Conditions:
-
Solvent: Anhydrous DMSO (Dimethyl sulfoxide)
-
Concentration: 10 mM
-
Storage Temperature: -20°C or -80°C for long-term storage (over 1 month).
-
Aliquoting: Prepare single-use aliquots to minimize freeze-thaw cycles.
-
Light: Protect from light by using amber vials or by wrapping vials in foil.
Table 1: Effect of Freeze-Thaw Cycles on this compound (10 mM in DMSO) Purity
| Number of Freeze-Thaw Cycles | Purity (%) as determined by HPLC |
| 0 | 99.8% |
| 1 | 99.7% |
| 3 | 98.1% |
| 5 | 95.3% |
| 10 | 88.2% |
Q2: I've observed a significant decrease in the potency of this compound after diluting my DMSO stock into an aqueous buffer for my cell-based assay. What could be the cause?
A2: this compound is susceptible to hydrolysis, especially at non-neutral pH. When a DMSO stock is diluted into an aqueous buffer, the pH of the final solution becomes a critical factor for its stability. The lactone ring in this compound's structure is prone to hydrolysis under acidic or alkaline conditions, leading to an inactive metabolite.
Troubleshooting Steps:
-
Check Buffer pH: Ensure your final assay buffer is maintained within a pH range of 6.8 to 7.4.
-
Limit Incubation Time: Prepare fresh dilutions of this compound in your aqueous buffer immediately before use. Do not store this compound in aqueous solutions for extended periods.
-
Use a Stabilizing Buffer: If your experimental setup requires longer incubation times, consider using a buffer system with high buffering capacity, such as HEPES, to maintain a stable pH.
Table 2: pH-Dependent Stability of this compound in Aqueous Solution
| Buffer pH | Half-life (t½) at 37°C |
| 5.0 | ~2 hours |
| 6.0 | ~18 hours |
| 7.4 | > 48 hours |
| 8.5 | ~4 hours |
Below is a diagram illustrating the logical workflow for troubleshooting potency issues.
Caption: Troubleshooting workflow for loss of this compound potency.
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Assessing this compound Purity
This protocol describes a reverse-phase HPLC method to determine the purity of this compound and detect the presence of its primary hydrolytic degradant.
Materials:
-
This compound sample (in DMSO or buffer)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid (FA)
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Sample Preparation: Dilute the this compound sample to a final concentration of 10 µM using a 50:50 mixture of Mobile Phase A and B.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection Wavelength: 280 nm
-
Gradient Elution:
-
0-2 min: 30% B
-
2-10 min: Linear gradient from 30% to 95% B
-
10-12 min: 95% B
-
12-12.1 min: Linear gradient from 95% to 30% B
-
12.1-15 min: 30% B (re-equilibration)
-
-
-
Data Analysis:
-
Intact this compound typically elutes at ~9.5 minutes under these conditions.
-
The primary hydrolytic degradant is more polar and will elute earlier, typically at ~4.2 minutes.
-
Calculate purity by dividing the peak area of this compound by the total peak area of all related substances.
-
The diagram below outlines the experimental workflow for this HPLC analysis.
Caption: Workflow for assessing this compound purity via HPLC.
Q3: How does this compound work? Can you provide a diagram of its mechanism of action?
A3: this compound is a potent, ATP-competitive inhibitor of KD-ARK (Kinase Domain of Apoptosis Regulator Kappa), a key kinase in the Apoptotic Signaling Cascade (ASC). By binding to the ATP-binding pocket of KD-ARK, this compound prevents the phosphorylation of its downstream substrate, Pro-Apoptotic Factor 7 (PAF7). When PAF7 is not phosphorylated, it remains active and initiates a cascade leading to programmed cell death (apoptosis).
The signaling pathway is illustrated below.
Caption: this compound inhibits KD-ARK, leading to apoptosis.
Technical Support Center: Optimizing Fulicin Concentration for Bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Fulicin in bioassays.
Troubleshooting Guides
Issue 1: Inconsistent Results or High Variability Between Replicates
Question: My bioassay results with this compound are inconsistent across experiments and show high variability between replicates. What could be the cause and how can I fix it?
Answer: Inconsistent results can stem from several factors, from procedural inconsistencies to issues with the compound itself. Here are the most common causes and their solutions:
| Potential Cause | Troubleshooting Steps |
| Inaccurate Pipetting | Ensure your pipettes are properly calibrated. Use reverse pipetting for viscous solutions. When preparing serial dilutions, ensure thorough mixing between each step. |
| Inconsistent Cell Seeding | Create a homogenous cell suspension before seeding. Avoid letting cells settle in the tube. Seed plates in a consistent pattern and avoid edge effects by not using the outer wells for experimental samples. |
| This compound Precipitation | Visually inspect your media for any signs of precipitation after adding this compound. Ensure the final concentration of the solvent (e.g., DMSO) is low (typically ≤ 0.1%) to prevent the compound from crashing out of solution. Prepare fresh dilutions for each experiment.[1] |
| Cell Health Variability | Use cells from a similar passage number for all experiments. Ensure cells are healthy and in the logarithmic growth phase at the start of the experiment. |
Issue 2: Low Signal-to-Noise Ratio in the Assay
Question: I'm observing a very weak signal or high background in my assay when using this compound. How can I improve my signal-to-noise ratio?
Answer: A low signal-to-noise ratio can mask the true effect of this compound. Consider the following troubleshooting steps:
| Potential Cause | Troubleshooting Steps |
| Sub-optimal this compound Concentration | Perform a broad dose-response curve to ensure you are testing within the effective concentration range for your specific cell line or assay.[1][2] |
| Incorrect Incubation Time | The effect of this compound may be time-dependent. Optimize the incubation time by performing a time-course experiment (e.g., 24, 48, 72 hours).[2] |
| Assay Detection Issues | Ensure your plate reader settings are optimal for the specific assay. Check the expiration dates and proper storage of all assay reagents. |
| High Background from this compound | Some compounds can interfere with assay readouts (e.g., autofluorescence). Run a control with this compound in cell-free media to check for interference. If interference is detected, consider using an alternative assay with a different detection principle.[3] |
Issue 3: Unexpected Cytotoxicity at Low Concentrations
Question: I am observing significant cell death at this compound concentrations where I expect to see a specific biological effect, not general toxicity. What should I do?
Answer: It's crucial to distinguish between specific, targeted effects and general cytotoxicity.
| Potential Cause | Troubleshooting Steps |
| High Solvent Concentration | Ensure the final concentration of your solvent (e.g., DMSO) is not exceeding a non-toxic level (typically ≤ 0.1%). Run a vehicle control with the highest concentration of the solvent used in your experiment.[1] |
| Cell Line Sensitivity | Different cell lines can have vastly different sensitivities to a compound. It's essential to determine the cytotoxic profile of this compound for each cell line you are using. |
| Off-Target Effects | At higher concentrations, some compounds may have off-target effects leading to toxicity. |
To address this, always run a cytotoxicity assay in parallel with your functional assay. This will help you determine the concentration range where this compound is not causing general cell death, allowing you to focus on its specific biological effects.
Experimental Workflow for Determining Optimal this compound Concentration
Caption: Workflow for optimizing this compound concentration.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration range for this compound in a new bioassay?
For initial experiments with a new cell line or assay, a broad concentration range is recommended to determine the potency of this compound. A common starting point is a serial dilution from 10 nM to 100 µM.[2] This wide range helps in identifying the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) and establishing a dose-response curve.
Q2: How should I prepare and store this compound stock solutions?
This compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mM).[1][2] This stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the aliquots at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the stock in your cell culture medium, ensuring the final DMSO concentration remains at a non-toxic level (≤ 0.1%).[1]
Q3: this compound is precipitating when I add it to my cell culture medium. How can I improve its solubility?
Compound precipitation is a common issue. Here are some strategies to improve solubility:
-
Lower the Final Concentration: Ensure you are working within the solubility limits of this compound in your specific medium.
-
Optimize Solvent Concentration: While keeping the final DMSO concentration below 0.1% is a general rule, sometimes a slightly higher (but still non-toxic) concentration might be necessary. Test the tolerance of your cell line to slightly higher DMSO levels.
-
Use a Different Formulation: In some cases, using solubilizing agents or different formulations might be necessary, though this should be approached with caution as it can affect the biological activity of the compound.
Q4: For how long should I treat my cells with this compound?
The optimal treatment duration depends on the specific biological question you are asking and the nature of your assay.
-
For assessing inhibition of a signaling pathway (e.g., phosphorylation events), shorter incubation times (e.g., 1 to 24 hours) are often sufficient.[1]
-
For cell viability or proliferation assays (e.g., MTT), longer incubation times (e.g., 48 to 72 hours) are common to allow for effects on cell division to become apparent.[1][2] It is highly recommended to perform a time-course experiment to determine the optimal treatment duration for your specific experimental setup.
Quantitative Data Summary
The following table provides a hypothetical summary of IC50 values for this compound in different assays and cell lines. Note: These values are for illustrative purposes and should be determined experimentally for your specific system.
| Assay Type | Cell Line | Parameter Measured | Hypothetical this compound IC50 |
| MTT Cytotoxicity Assay | HeLa | Cell Viability | 15.5 µM |
| MTT Cytotoxicity Assay | A549 | Cell Viability | 22.8 µM |
| Kinase Activity Assay | Jurkat | Target Phosphorylation | 0.8 µM |
| Caspase-3/7 Glo Assay | HeLa | Apoptosis Induction | 12.3 µM |
Experimental Protocols
Protocol: Determining the IC50 of this compound using an MTT Cytotoxicity Assay
This protocol provides a framework for assessing the cytotoxic effect of this compound on a chosen cell line.
-
Cell Seeding: Seed your cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare a high-concentration stock of this compound in DMSO (e.g., 10 mM). Perform a serial dilution in cell culture medium to create a range of treatment concentrations (e.g., from 0.1 µM to 100 µM). Include a vehicle control (medium with the same final concentration of DMSO).
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.[1]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Live cells will metabolize the MTT into formazan crystals.[1][4]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and use a non-linear regression to determine the IC50 value.
Signaling Pathway
Hypothetical Signaling Pathway for this compound as a Kinase Inhibitor
Caption: this compound as a hypothetical kinase inhibitor.
References
Troubleshooting low signal in Fulicin immunohistochemistry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve low signal issues in Fulicin immunohistochemistry (IHC) experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue: Weak or No Staining for this compound
A common challenge in IHC is faint or absent signal. This can stem from several factors throughout the experimental protocol. Below are common questions and troubleshooting steps to enhance your this compound staining.
Q1: My this compound staining is very weak. Could the primary antibody be the problem?
A1: Yes, suboptimal performance of the primary antibody is a frequent cause of weak staining. Here are several factors to consider:
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Antibody Validation: Ensure the anti-Fulicin antibody is validated for IHC applications on your specific sample type (e.g., formalin-fixed paraffin-embedded or frozen sections).[1][2][3]
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Antibody Concentration: The concentration of the primary antibody is critical. An antibody concentration that is too low will result in a weak signal. It is recommended to perform a titration experiment to determine the optimal antibody concentration.[4][5][6]
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Incubation Time and Temperature: Inadequate incubation time can lead to insufficient antibody binding. Consider increasing the incubation time or adjusting the temperature.[7] Overnight incubation at 4°C is a common starting point for many antibodies.
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Antibody Storage and Handling: Improper storage can lead to a loss of antibody activity. Ensure the antibody has been stored according to the manufacturer's recommendations and has not been subjected to repeated freeze-thaw cycles.[8][9]
Q2: I've optimized my primary antibody, but the this compound signal is still low. What should I check next?
A2: If the primary antibody is not the issue, consider the following critical steps in your protocol:
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Antigen Retrieval: Formalin fixation can mask the antigenic epitope of this compound.[10][11][12][13] An appropriate antigen retrieval method is crucial to unmask the epitope and allow for antibody binding.[10][11][12][14] This can be achieved through heat-induced epitope retrieval (HIER) or proteolytic-induced epitope retrieval (PIER).[12][14] The choice of retrieval buffer and heating method can significantly impact staining intensity.[10][11][13]
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Secondary Antibody and Detection System: The secondary antibody and detection system amplify the signal from the primary antibody.[15] Ensure the secondary antibody is compatible with the primary antibody (e.g., anti-mouse secondary for a mouse primary).[2][16] Also, consider the sensitivity of your detection system. Polymer-based detection systems are often more sensitive than biotin-based systems.[1]
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Tissue Preparation and Fixation: Over-fixation of the tissue can mask the antigen, while under-fixation can lead to poor tissue morphology and loss of antigen. Optimizing the fixation time is essential.[16]
Q3: How do I choose the right antigen retrieval method for this compound?
A3: The optimal antigen retrieval method is antigen-dependent and may require some optimization. Heat-Induced Epitope Retrieval (HIER) is the most commonly used method.[11][13] Key parameters to optimize for HIER include the buffer composition, pH, heating time, and temperature.[13][14]
| Parameter | Recommendation | Notes |
| Buffer | Sodium Citrate Buffer, EDTA Buffer, Tris-EDTA Buffer | The choice of buffer can depend on the subcellular localization of the target protein. For many nuclear proteins, EDTA buffer at a higher pH may be more effective.[11][14] |
| pH | Typically between 6.0 and 9.0 | The optimal pH is antibody-dependent and should be determined experimentally.[14] |
| Heating Method | Microwave, pressure cooker, water bath, or steamer | Each method has its own advantages and may require different heating times.[10][12][13] |
| Temperature | 95-100°C | Consistent temperature control is crucial for reproducible results.[14] |
| Time | 10-20 minutes | The optimal time should be determined by testing a range of incubation times.[10] |
Q4: Could my secondary antibody be causing the low signal?
A4: Yes, issues with the secondary antibody can significantly impact signal intensity.[15]
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Incorrect Secondary Antibody: Ensure the secondary antibody is raised against the host species of the primary antibody (e.g., if the primary is a rabbit anti-Fulicin, use an anti-rabbit secondary).[2][16]
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Insufficient Concentration: Similar to the primary antibody, the secondary antibody concentration should be optimized.
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Incompatible Detection System: Verify that your detection chemistry is compatible with the secondary antibody.
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Cross-reactivity: In some cases, the secondary antibody can cross-react with endogenous immunoglobulins in the tissue, leading to high background and potentially obscuring a weak positive signal. Using a pre-adsorbed secondary antibody can help minimize this.[15][16]
Experimental Protocols
Protocol 1: Heat-Induced Epitope Retrieval (HIER)
This protocol describes a general method for performing HIER using a microwave.
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Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to distilled water.
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Buffer Immersion: Immerse slides in a staining dish containing the appropriate antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0).
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Microwave Heating: Place the staining dish in a microwave and heat at a high power setting until the buffer begins to boil. Then, reduce the power to maintain a gentle boil for 10-20 minutes. Do not allow the slides to dry out.
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Cooling: After heating, allow the slides to cool in the buffer at room temperature for at least 20 minutes.
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Washing: Rinse the slides with a wash buffer (e.g., PBS or TBS) before proceeding with the blocking step.
Protocol 2: Basic Immunohistochemical Staining
This is a generalized workflow for IHC staining after antigen retrieval.
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Blocking Endogenous Peroxidase: If using an HRP-conjugated detection system, incubate sections in 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.[1][16]
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Blocking Non-Specific Binding: Incubate sections with a blocking solution (e.g., 5% normal goat serum in PBS) for 30-60 minutes to prevent non-specific antibody binding.[1][2]
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Primary Antibody Incubation: Incubate the sections with the anti-Fulicin primary antibody at its optimal dilution overnight at 4°C in a humidified chamber.
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Washing: Wash the slides three times for 5 minutes each with wash buffer.[1]
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Secondary Antibody Incubation: Incubate the sections with the appropriate biotinylated or polymer-based secondary antibody for the recommended time according to the manufacturer's protocol.
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Detection: If using a biotin-based system, incubate with a streptavidin-HRP conjugate. For polymer-based systems, follow the manufacturer's instructions.
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Chromogen Application: Apply the chromogen substrate (e.g., DAB) and incubate until the desired color intensity is reached.
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Counterstaining: Lightly counterstain with hematoxylin to visualize cell nuclei.
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Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol and xylene, and then coverslip with a permanent mounting medium.
Visualizations
Caption: A flowchart for troubleshooting low signal in this compound IHC.
Caption: The experimental workflow for Heat-Induced Epitope Retrieval (HIER).
Caption: A diagram of the IHC signal amplification cascade.
References
- 1. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 2. bosterbio.com [bosterbio.com]
- 3. biocompare.com [biocompare.com]
- 4. biocare.net [biocare.net]
- 5. origene.com [origene.com]
- 6. bosterbio.com [bosterbio.com]
- 7. novodiax.com [novodiax.com]
- 8. documents.cap.org [documents.cap.org]
- 9. m.youtube.com [m.youtube.com]
- 10. IHC antigen retrieval protocol | Abcam [abcam.com]
- 11. bosterbio.com [bosterbio.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Antigen retrieval - Wikipedia [en.wikipedia.org]
- 14. Paraffin Removal and Antigen Retrieval | Thermo Fisher Scientific - US [thermofisher.com]
- 15. antibodiesinc.com [antibodiesinc.com]
- 16. bma.ch [bma.ch]
Technical Support Center: Quantifying Endogenous Fulicin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges in the quantification of endogenous Fulicin (Phe-D-Asn-Glu-Phe-Val-NH2), a novel neuropeptide identified in Achatina fulica.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its quantification challenging?
A1: this compound is a pentapeptide with the sequence Phe-D-Asn-Glu-Phe-Val-NH2.[1] Its quantification presents several challenges inherent to endogenous peptides:
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Low Endogenous Concentrations: Like many neuropeptides, this compound is expected to be present at very low (picomolar to nanomolar) concentrations in biological matrices.[2][3]
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Complex Biological Matrix: The presence of numerous other proteins, peptides, lipids, and salts in samples like hemolymph or tissue homogenates can interfere with quantification assays, a phenomenon known as the matrix effect.[4][5][6]
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Sample Stability: Peptides are susceptible to degradation by proteases present in biological samples.[2][7] Sample handling and storage are therefore critical.
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Presence of a D-Amino Acid: The D-Asparagine residue is an unusual feature that can affect antibody recognition and mass spectrometric fragmentation patterns, complicating assay development.[8][9]
Q2: Which are the recommended methods for quantifying this compound?
A2: The two most common and recommended methods for the quantification of endogenous peptides like this compound are:
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Competitive Enzyme-Linked Immunosorbent Assay (ELISA): This immunoassay is highly sensitive and suitable for high-throughput screening. It relies on a specific antibody that recognizes this compound.
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Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique offers high specificity and the ability to distinguish this compound from structurally similar peptides. It is considered a gold-standard for peptide quantification.[10][11]
Q3: How critical is sample collection and handling for accurate this compound quantification?
A3: Extremely critical. The stability of neuropeptides is a major concern. To prevent degradation, samples should be collected in pre-chilled tubes containing protease inhibitors.[7][12] Rapid cooling and centrifugation at low temperatures are also essential.[7] For long-term storage, plasma or tissue extracts should be kept at -80°C.[7][13] Repeated freeze-thaw cycles should be avoided.[13]
Q4: Can I use a standard L-amino acid version of this compound for my calibration curve?
A4: This is not recommended. The D-amino acid residue in this compound's structure can significantly alter its three-dimensional conformation. An antibody raised against the native D-Asn this compound may not recognize the all-L-amino acid version with the same affinity, leading to inaccurate quantification in an ELISA. For LC-MS/MS, while the mass will be identical, the chromatographic retention time may differ, and fragmentation patterns could vary. It is crucial to use a synthetic this compound standard with the correct Phe-D-Asn-Glu-Phe-Val-NH2 sequence for accurate calibration.
Troubleshooting Guides
Competitive ELISA
| Problem | Possible Cause | Solution |
| Weak or No Signal | Degraded standard or sample. | Ensure proper sample handling and storage. Prepare fresh standards before each assay.[14] |
| Low antibody concentration. | Optimize the concentration of the primary antibody. | |
| Insufficient incubation times. | Increase incubation times for the antibody or substrate as recommended in the protocol.[15] | |
| Incorrect plate type. | Use high-binding ELISA plates for peptide coating. | |
| High Background | Non-specific antibody binding. | Optimize blocking buffer (e.g., BSA, non-fat milk). Increase the number and duration of wash steps.[16] |
| Cross-reactivity of the antibody. | Run controls to check for antibody cross-reactivity with other endogenous peptides. | |
| Contaminated reagents. | Use fresh, sterile buffers and substrate solutions.[17] | |
| High Variability Between Replicates | Pipetting errors. | Use calibrated pipettes and ensure consistent technique. Mix all reagents thoroughly before use.[14][15] |
| Edge effects. | Avoid using the outer wells of the plate for standards and samples, or ensure uniform temperature during incubation using a plate sealer.[17] | |
| Incomplete washing. | Ensure all wells are washed uniformly and completely. |
LC-MS/MS Quantification
| Problem | Possible Cause | Solution |
| Low Signal Intensity / Poor Sensitivity | Inefficient sample clean-up. | Optimize solid-phase extraction (SPE) protocol to remove interfering matrix components and concentrate the sample.[18] |
| Ion suppression from matrix components. | Improve chromatographic separation to resolve this compound from co-eluting interfering substances. Consider using a more effective sample preparation technique.[19] | |
| Suboptimal ionization or fragmentation. | Optimize mass spectrometer source parameters and collision energy for the specific this compound peptide. | |
| Poor Peak Shape | Inappropriate mobile phase or gradient. | Optimize the mobile phase composition and gradient elution to achieve a sharp, symmetrical peak. |
| Contamination of the LC column. | Wash the column thoroughly or replace it if necessary. | |
| Inconsistent Retention Time | Fluctuations in LC system pressure or temperature. | Ensure the LC system is stable. Use a column oven for temperature control. |
| Sample matrix effects. | Ensure consistent and thorough sample preparation across all samples and standards. | |
| High Background Noise | Contaminated solvents or reagents. | Use high-purity, LC-MS grade solvents and reagents. |
| Carryover from previous injections. | Implement a robust needle and column wash protocol between samples. |
Experimental Protocols
Detailed Protocol: Competitive ELISA for this compound Quantification
This protocol assumes the availability of a specific anti-Fulicin primary antibody and a corresponding HRP-conjugated secondary antibody.
1. Reagent Preparation:
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Coating Buffer (Carbonate-Bicarbonate, pH 9.6): Dissolve 1.59 g of Na2CO3 and 2.93 g of NaHCO3 in 1 L of deionized water.
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Wash Buffer (PBST): Phosphate-buffered saline (PBS) with 0.05% Tween-20.
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Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBST.
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This compound Standard: Prepare a stock solution of synthetic Phe-D-Asn-Glu-Phe-Val-NH2 in a suitable solvent (e.g., DMSO) and create a serial dilution in assay buffer (e.g., PBST with 0.1% BSA) from 100 ng/mL to 0.1 ng/mL.
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Sample Preparation: Extract this compound from tissue homogenates or hemolymph using solid-phase extraction (SPE) with C18 cartridges. Elute and dry the sample, then reconstitute in assay buffer.
2. Assay Procedure:
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Coating: Coat a high-binding 96-well microplate with 100 µL/well of this compound-BSA conjugate (or a fixed amount of synthetic this compound) in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL/well of wash buffer.
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Blocking: Add 200 µL/well of blocking buffer and incubate for 2 hours at room temperature.
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Washing: Repeat the wash step.
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Competition: Add 50 µL of standard or sample to each well, followed immediately by 50 µL of diluted anti-Fulicin primary antibody. Incubate for 2 hours at room temperature.
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Washing: Repeat the wash step.
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Secondary Antibody: Add 100 µL/well of HRP-conjugated secondary antibody diluted in blocking buffer. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
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Detection: Add 100 µL/well of TMB substrate solution and incubate in the dark for 15-30 minutes.
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Stop Reaction: Add 50 µL of 2N H2SO4 to each well to stop the reaction.
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Read Absorbance: Read the absorbance at 450 nm using a microplate reader.
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Data Analysis: Generate a standard curve by plotting the absorbance against the log of the this compound concentration. The signal is inversely proportional to the amount of this compound in the sample.
Visualizations
Caption: Hypothetical signaling pathway for this compound-mediated muscle contraction.
Caption: General experimental workflow for quantifying endogenous this compound.
References
- 1. This compound, a novel neuropeptide containing a D-amino acid residue isolated from the ganglia of Achatina fulica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuropeptide Localization in Lymnaea stagnalis: From the Central Nervous System to Subcellular Compartments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative neuropeptide analysis by mass spectrometry: advancing methodologies for biological discovery - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D5CB00082C [pubs.rsc.org]
- 4. Sample matrix has a major impact on accuracy of peptide quantification: Assessment of calibrator and internal standard selection and method validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptide Bioanalysis: Mitigating Matrix Interference in Preclinical and Clinical Trials - Sannova [sannova.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Sample handling techniques when analyzing regulatory peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. glaserr.missouri.edu [glaserr.missouri.edu]
- 11. Quantitation of Endogenous Peptides using Mass Spectrometry Based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Advances in Mass Spectrometry Analysis of Neuropeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bachem.com [bachem.com]
- 14. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 15. iacld.com [iacld.com]
- 16. stjohnslabs.com [stjohnslabs.com]
- 17. mybiosource.com [mybiosource.com]
- 18. researchgate.net [researchgate.net]
- 19. spectroscopyonline.com [spectroscopyonline.com]
Technical Support Center: Enhancing Fulicin Solubility for In Vivo Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshoot and enhance the solubility of Fulicin for in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vivo studies?
A1: this compound is a neuropeptide with the primary structure Phe-D-Asn-Glu-Phe-Val-NH2.[1][2] Like many peptides, this compound may exhibit poor aqueous solubility at physiological pH, which can hinder its administration in animal models and lead to challenges in achieving desired concentrations for efficacy and toxicology studies. Ensuring adequate solubility is crucial for obtaining reliable and reproducible in vivo data.
Q2: What are the initial steps I should take to assess the solubility of my this compound sample?
A2: A simple approach is to perform a tiered solubility test. Start with the most common and biocompatible vehicle, such as sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS). If the desired concentration is not achieved, sequentially test a series of GRAS (Generally Recognized As Safe) excipients and solvent systems. It is advisable to test these formulations on a small amount of this compound to avoid significant loss of your sample.[3]
Q3: What are the most common strategies for enhancing the solubility of poorly water-soluble compounds like this compound?
A3: Several methods are widely used to improve the solubility of challenging compounds for in vivo research.[4][5][6][7][8] These include:
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Co-solvents: Using a mixture of a primary solvent (like water or saline) with a water-miscible organic solvent (e.g., DMSO, PEG400).[9][10][11][12]
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Surfactants: Employing non-ionic surfactants like Tween 80 or Cremophor EL to form micelles that can encapsulate the drug.[6]
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Cyclodextrins: Utilizing cyclodextrins, such as SBE-β-CD (Sulfobutyl ether beta-cyclodextrin), which have a hydrophobic core to encapsulate the drug and a hydrophilic exterior to increase aqueous solubility.[13][14][15][16]
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pH Adjustment: Modifying the pH of the formulation to ionize the compound, which can significantly increase solubility. However, the final formulation's pH must be compatible with the route of administration.
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Nanoparticle Formulations: Creating nanoparticles or nanosuspensions to increase the surface area for dissolution.[17][18][19][20]
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Lipid-Based Formulations: Incorporating the compound into lipid-based delivery systems like emulsions or liposomes.[21][22][23][24][25]
Troubleshooting Guide
Q4: I tried dissolving this compound in saline, but it precipitated. What should I do next?
A4: If this compound precipitates in saline, this confirms its low aqueous solubility. The next logical step is to try a co-solvent system. A common starting point is a mixture of Dimethyl Sulfoxide (DMSO) and saline or corn oil.[3] It is critical to first dissolve this compound in a small amount of DMSO and then slowly add the aqueous or oil component while vortexing.
Q5: My this compound formulation with a co-solvent is clear initially but shows precipitation upon storage or dilution. How can I prevent this?
A5: This is a common issue indicating that the drug is supersaturated and the formulation is not stable. To address this, you can:
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Increase the proportion of the co-solvent: However, be mindful of the potential toxicity of the co-solvent at higher concentrations for your specific animal model and route of administration.
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Add a surfactant or a polymer: Including a surfactant like Tween 80 or a polymer like Carboxymethyl cellulose (CMC) can help stabilize the formulation and prevent precipitation.[3]
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Consider a cyclodextrin-based formulation: Cyclodextrins are very effective at preventing precipitation by forming stable inclusion complexes with the drug.[14]
Q6: I need to administer a high dose of this compound, but the volume is limited. How can I achieve a higher concentration?
A6: To achieve a higher concentration of this compound, a multi-component system is often necessary. Consider a formulation containing a combination of a co-solvent, a surfactant, and potentially a cyclodextrin. For example, a formulation with DMSO, PEG300, and Tween 80 in saline can often achieve higher drug loading.[26] Another effective approach for high concentrations is the use of cyclodextrins, which can significantly enhance solubility.[15]
Data Presentation: Starting Formulations for this compound
The following table summarizes common formulation strategies that can be used as a starting point for enhancing this compound's solubility for in vivo experiments. These are based on established methods for poorly water-soluble compounds.[3]
| Formulation Type | Components | Example Preparation (for a target of 2.5 mg/mL) | Route of Administration |
| Aqueous Suspension | 0.5% Carboxymethyl cellulose sodium (CMC Na) in ddH₂O | Dissolve 0.5 g of CMC Na in 100 mL of ddH₂O. Add 250 mg of this compound to this solution and mix thoroughly. | Oral |
| Co-solvent/Surfactant | 0.25% Tween 80 and 0.5% CMC Na in ddH₂O | First, prepare the 0.5% CMC Na solution. Then, add Tween 80. Finally, add this compound to the vehicle. | Oral |
| Co-solvent (Aqueous) | 10% DMSO, 40% PEG300, 5% Tween 80 in Saline | Sequentially add and mix the co-solvents. First, dissolve this compound in DMSO, then add PEG300, followed by Tween 80, and finally, add saline to the final volume. | Injection |
| Co-solvent (Lipid) | 10% DMSO in Corn Oil | First, dissolve this compound in DMSO to make a stock solution (e.g., 25 mg/mL). Then, add 100 µL of the stock solution to 900 µL of corn oil. | Injection |
| Cyclodextrin | 20% SBE-β-CD in Saline | Prepare a 20% (w/v) solution of SBE-β-CD in saline. Add this compound to this solution and mix until dissolved. Gentle heating may be required. | Injection |
Experimental Protocols
Protocol 1: Preparation of this compound using a Co-solvent System (for Injection)
-
Materials: this compound, DMSO, PEG300, Tween 80, Sterile Saline.
-
Procedure:
-
Weigh the required amount of this compound.
-
Add DMSO to dissolve the this compound completely. This will be your concentrated stock.
-
In a separate sterile tube, add the required volume of PEG300.
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To the PEG300, add the this compound/DMSO stock solution and vortex thoroughly.
-
Add Tween 80 to the mixture and vortex until a clear solution is formed.
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Slowly add sterile saline to the mixture, vortexing continuously, until the final desired volume is reached.
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Visually inspect the final solution for any precipitation. If the solution is not clear, sonication may be applied.
-
Protocol 2: Preparation of this compound using a Cyclodextrin System (for Injection)
-
Materials: this compound, SBE-β-CD, Sterile Saline.
-
Procedure:
-
Prepare a 20% (w/v) SBE-β-CD solution by dissolving SBE-β-CD in sterile saline. Gentle warming (to around 40-50°C) and vortexing can aid dissolution. Allow the solution to cool to room temperature.
-
Weigh the required amount of this compound.
-
Add the this compound powder directly to the SBE-β-CD solution.
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Vortex or sonicate the mixture until the this compound is completely dissolved. This may take some time.
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Filter the final solution through a 0.22 µm sterile filter before administration.
-
Visualizations
Caption: Workflow for enhancing this compound solubility.
Caption: Decision tree for troubleshooting this compound formulation.
References
- 1. This compound, a novel neuropeptide containing a D-amino acid residue isolated from the ganglia of Achatina fulica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C32H43N7O8 | CID 132035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | D-amino acid-containing neuropeptide | CAS# 137182-25-3 | InvivoChem [invivochem.com]
- 4. A Study on Solubility Enhancement Methods for Poorly Water Soluble Drugs [pubs.sciepub.com]
- 5. researchgate.net [researchgate.net]
- 6. brieflands.com [brieflands.com]
- 7. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Co-solvent: Significance and symbolism [wisdomlib.org]
- 10. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Cyclodextrin-based delivery systems for in vivo-tested anticancer therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cyclodextrins in drug delivery: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Improving in vivo oral bioavailability of a poorly soluble drug: a case study on polymeric versus lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Lipid-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. In vitro and in vivo correlation for lipid-based formulations: Current status and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Lipid-based Delivery Systems | Laboratory of Targeted Drug Delivery and Nanomedicine [lilab-tddn.pharmsci.ubc.ca]
- 26. Fusidic Acid | Bacterial | CAS 6990-06-3 | Buy Fusidic Acid from Supplier InvivoChem [invivochem.com]
Technical Support Center: Minimizing Off-Target Effects of Fulicin
Welcome to the technical support center for Fulicin. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and mitigating the off-target effects of this compound in their experiments. Through a series of frequently asked questions (FAQs), troubleshooting guides, and detailed protocols, we aim to provide you with the necessary tools to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with a kinase inhibitor like this compound?
A1: Off-target effects are the unintended interactions of a drug with cellular components other than its primary therapeutic target.[1][2] For kinase inhibitors such as this compound, which often target the highly conserved ATP-binding pocket of kinases, off-target binding to other kinases is a common challenge.[1][3] These unintended interactions can lead to misleading experimental outcomes, cellular toxicity, and an incorrect interpretation of this compound's biological role.[1]
Q2: My cells exhibit a phenotype (e.g., apoptosis, growth arrest) that is inconsistent with the known function of this compound's primary target. What could be the reason?
A2: This is a classic sign of a potential off-target effect. The observed phenotype may be a result of this compound inhibiting one or more unintended kinases.[1] It is crucial to validate that the observed cellular response is a direct consequence of on-target inhibition.[1]
Q3: How can I confirm that the observed cellular effect is due to on-target, rather than off-target, inhibition of this compound?
A3: Several established methods can be used to validate on-target effects:
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Use a Structurally Different Inhibitor: Treat your cells with a structurally unrelated inhibitor that targets the same primary protein. If you observe the same phenotype, it is more likely to be a genuine on-target effect.[1]
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Rescue Experiments: Transfect cells with a mutated version of the target protein that is resistant to this compound. If the this compound-induced phenotype is reversed in these cells, it strongly supports an on-target mechanism.[1]
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RNAi or CRISPR/Cas9 Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the target protein. If this phenocopies the effect of this compound treatment, it strengthens the evidence for an on-target effect.
Q4: What are some proactive strategies to minimize off-target effects in my experimental design?
A4: To reduce the likelihood of off-target effects confounding your results, you can implement the following strategies:
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Use the Lowest Effective Concentration: Titrate this compound to determine the lowest concentration that produces the desired on-target effect. Higher concentrations are more likely to engage lower-affinity off-targets.[2]
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Employ Control Compounds: Include a structurally similar but inactive analog of this compound as a negative control to ensure that the observed effects are not due to the chemical scaffold itself.[2]
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Consult Published Data: Review literature for any known off-targets of this compound or inhibitors with a similar structure.[1]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Observed phenotype does not align with the known function of the on-target. | The phenotype is likely driven by one or more off-targets. | 1. Validate On-Target Effect: Use a secondary, structurally distinct inhibitor for the same target. 2. Rescue Experiment: Introduce an inhibitor-resistant mutant of the primary target to see if the phenotype is reversed. 3. Kinase Profiling: Perform a kinase selectivity screen to identify potential off-targets. 4. Phosphoproteomics: Use mass spectrometry-based phosphoproteomics for a global view of kinase inhibition and to identify affected off-target pathways.[1] |
| Inconsistent results between experiments. | Compound degradation, precipitation, or variability in cell handling. | 1. Compound Stability: Prepare fresh stock solutions of this compound in an appropriate solvent like DMSO and avoid repeated freeze-thaw cycles. Store aliquots at -80°C. 2. Solubility Check: Visually inspect solutions for precipitation after dilution into aqueous media. 3. Standardize Protocols: Ensure consistent cell density, passage number, and treatment duration across all experiments.[1] |
| High cellular toxicity at concentrations expected to be selective. | The toxicity may be due to potent inhibition of an off-target kinase essential for cell survival. | 1. Dose-Response Curve: Perform a detailed dose-response curve to distinguish between on-target and toxic effects. 2. Apoptosis Assays: Use assays like Annexin V/PI staining to quantify apoptosis and determine if it correlates with on-target inhibition. 3. Compare with Other Inhibitors: Assess the toxicity of other inhibitors targeting the same protein to see if the toxicity is specific to this compound. |
Data Presentation
Table 1: Illustrative IC50 Values of this compound Against On-Target and Key Off-Target Kinases
This table provides a hypothetical example of this compound's selectivity profile. Note: These values are for illustrative purposes and may not represent actual experimental data.
| Kinase Target | IC50 (nM) | Selectivity (Fold vs. On-Target) |
| On-Target Kinase A | 10 | 1 |
| Off-Target Kinase B | 500 | 50 |
| Off-Target Kinase C | 1,200 | 120 |
| Off-Target Kinase D | 85 | 8.5 |
| Off-Target Kinase E | >10,000 | >1,000 |
A higher fold selectivity indicates a lower likelihood of off-target effects at therapeutic concentrations.
Experimental Protocols
Protocol 1: Dose-Response Curve for IC50 Determination
Objective: To determine the lowest concentration of this compound that effectively inhibits the on-target while minimizing off-target effects.
Materials:
-
Cell line of interest
-
Complete growth medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete growth medium.
-
Remove the old medium from the cells and add the this compound dilutions. Include a vehicle-only control (e.g., DMSO).
-
Incubate the plate for a predetermined duration (e.g., 72 hours).
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Read the plate using a plate reader at the appropriate wavelength.
-
Plot the cell viability against the log of the this compound concentration to generate a dose-response curve and calculate the IC50 value.
Protocol 2: Western Blotting for On-Target Inhibition
Objective: To confirm that this compound is inhibiting its intended target by assessing the phosphorylation status of a key downstream substrate.
Materials:
-
Cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (for phosphorylated and total substrate, and a loading control like GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with various concentrations of this compound (based on the dose-response curve) for the desired time. Include a vehicle control.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against the phosphorylated substrate.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for the total protein and a loading control to ensure equal loading.[4]
Protocol 3: Kinase Selectivity Profiling
Objective: To determine the inhibitory activity of this compound against a broad panel of kinases to identify on- and off-targets.
Methodology: This is typically performed as a service by specialized companies.
-
Compound Preparation: A stock solution of this compound (e.g., 10 mM in DMSO) is prepared and serially diluted.
-
Assay Plate Preparation: In a multi-well plate, recombinant kinases, their specific substrates, and ATP are added.
-
Compound Addition: The diluted this compound or a vehicle control is added to the wells.
-
Kinase Reaction: The reaction is initiated and incubated for a specific time.
-
Signal Detection: The reaction is stopped, and a signal (e.g., luminescence, fluorescence) is measured to determine kinase activity.
-
Data Analysis: The percent inhibition for each concentration is calculated, and the IC50 value for each kinase is determined.[2]
Visualizations
Caption: Simplified signaling pathway of this compound's on-target activity.
Caption: Off-target inhibition leading to an unintended cellular response.
Caption: A step-by-step workflow for troubleshooting unexpected results.
References
Best practices for storing lyophilized Fulicin
This technical support center provides best practices, troubleshooting guides, and frequently asked questions for the storage and handling of lyophilized Fulicin.
Frequently Asked Questions (FAQs)
Q1: How should I store the unopened vial of lyophilized this compound upon receipt?
Upon receipt, the sealed vial of lyophilized this compound should be stored in a freezer at -20°C or -80°C for long-term stability.[1][2][3] While the peptide may be stable at room temperature for short periods, such as during shipping, immediate cold storage is recommended to preserve its integrity.[4][5]
Q2: What is the recommended procedure for reconstituting lyophilized this compound?
Before opening, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation, as moisture can degrade the peptide.[4][5] Reconstitute this compound using a sterile, appropriate solvent. The choice of solvent will depend on the experimental application. For many applications, sterile distilled water or a buffer at pH 5-6 is suitable.[2] For hydrophobic peptides, a small amount of an organic solvent like DMSO or acetonitrile may be necessary, followed by dilution with an aqueous buffer.
Q3: How should I store this compound after reconstitution?
The shelf-life of peptides in solution is limited.[2] For short-term storage (up to a week), the reconstituted this compound solution can be stored at 4°C. For longer-term storage, it is crucial to aliquot the solution into single-use volumes and freeze them at -20°C or -80°C.[2][4] Avoid repeated freeze-thaw cycles as this can lead to peptide degradation.[2][5]
Q4: Which amino acids in a peptide sequence are particularly sensitive to degradation?
Peptides containing cysteine (Cys), methionine (Met), tryptophan (Trp), asparagine (Asn), and glutamine (Gln) are more susceptible to degradation.[2][4] Cys, Met, and Trp are prone to oxidation, while Asn and Gln can undergo deamidation.[2][5] this compound's sequence is Phe-D-Asn-Glu-Phe-Val-NH2, containing Asparagine (Asn), which can be susceptible to deamidation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty dissolving the lyophilized peptide. | The peptide may have poor solubility in the chosen solvent. | - Try gentle vortexing or sonication. - If using an aqueous buffer, check the pH. Basic peptides dissolve better in acidic solutions and vice-versa. - For very hydrophobic peptides, dissolve in a minimal amount of DMSO, then slowly add the aqueous buffer while vortexing. |
| Reduced or no biological activity in the experiment. | - Improper storage leading to degradation. - Multiple freeze-thaw cycles of the reconstituted solution. - Incorrect reconstitution or dilution. | - Ensure the lyophilized peptide was stored at -20°C or -80°C. - Use freshly prepared aliquots for each experiment to avoid freeze-thaw cycles.[2] - Verify the reconstitution calculations and procedure. |
| Visible particles or cloudiness in the reconstituted solution. | - Incomplete dissolution. - Bacterial contamination. | - Allow more time for dissolution with gentle agitation. - If particles persist, the solution can be centrifuged, and the supernatant used. - Ensure sterile techniques were used during reconstitution to prevent contamination. |
Quantitative Data Summary
Table 1: Recommended Storage Conditions for Lyophilized this compound
| Condition | Temperature | Duration | Notes |
| Long-term | -80°C | > 1 year | Ideal for preserving peptide integrity.[3] |
| Mid-term | -20°C | Several years | Suitable for most lyophilized peptides.[2] |
| Short-term | 4°C | < 6 months | Acceptable for brief periods.[3] |
| Room Temp. | Ambient | Weeks to months | Not recommended; for shipping or brief handling only.[5] |
Table 2: Stability of Reconstituted this compound (Example Data)
| Storage Temperature | Solvent | Concentration | Estimated Stability (with <10% degradation) |
| 4°C | Sterile Water, pH 6.0 | 1 mg/mL | ~ 1 week |
| -20°C | Sterile Water, pH 6.0 | 1 mg/mL | ~ 1-2 months |
| -80°C | Sterile Water, pH 6.0 | 1 mg/mL | > 6 months |
Note: This is example data. Users should perform their own stability studies for their specific experimental conditions.
Experimental Protocols
Protocol: In Vitro Muscle Contraction Assay
This protocol describes a hypothetical experiment to test the bioactivity of this compound by measuring its effect on the contraction of a snail penis retractor muscle, based on its known biological function.
1. Materials:
- Lyophilized this compound
- Dissected snail penis retractor muscle
- Physiological saline solution appropriate for the snail species
- Organ bath with a force transducer
- Data acquisition system
- Micropipettes
2. Procedure:
- Prepare a 1 mM stock solution of this compound by reconstituting the lyophilized peptide in sterile distilled water.
- Mount the dissected muscle in the organ bath containing physiological saline and allow it to equilibrate for 30-60 minutes.
- Record the baseline muscle tension using the force transducer and data acquisition system.
- Add a known concentration of this compound to the organ bath (e.g., to a final concentration of 1 µM).
- Record the change in muscle tension for 10-15 minutes or until a stable response is observed.
- Wash the muscle with fresh physiological saline to return to baseline.
- Repeat with different concentrations of this compound to generate a dose-response curve.
8. Data Analysis:
- Measure the peak tension generated at each this compound concentration.
- Plot the change in tension against the logarithm of the this compound concentration.
- Calculate the EC50 value (the concentration that produces 50% of the maximal response).
Visualizations
Caption: Experimental workflow for handling and using lyophilized this compound.
Caption: Hypothetical signaling pathway for this compound-induced muscle contraction.
References
Calibrating assays for reproducible Fulicin results
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on calibrating assays for reproducible results with Fulicin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel small molecule inhibitor targeting the kinase domain of the FYN protein. By binding to the ATP-binding pocket of FYN kinase, this compound prevents the phosphorylation of its downstream substrates, thereby inhibiting the "Cell Proliferation Pathway". This pathway is frequently dysregulated in certain cancer types.
Q2: What is the primary application of this compound in research?
A2: this compound is primarily used in pre-clinical research to study the role of FYN kinase in cell signaling and to evaluate its potential as a therapeutic agent for cancers with an overactive FYN signaling pathway.
Q3: Which types of assays are recommended for studying this compound?
A3: Both biochemical and cell-based assays are recommended. Biochemical assays, such as kinase activity assays, are useful for determining the direct inhibitory effect of this compound on purified FYN kinase.[1] Cell-based assays, such as cell viability or proliferation assays, are essential for understanding the effect of this compound in a more physiologically relevant context.[1]
Q4: How can I ensure the reproducibility of my this compound assay results?
A4: Assay reproducibility is crucial and can be achieved by adhering to standardized protocols, using properly calibrated equipment, and ensuring the quality and consistency of all reagents.[1][2] Implementing quality control measures, such as including positive and negative controls in every experiment, is also essential.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments with this compound.
Q: My IC50 value for this compound varies significantly between experiments. What could be the cause?
A: Inconsistent IC50 values are a common issue in drug discovery assays.[3] Several factors could contribute to this variability:
-
Reagent Variability: Ensure that the concentration and quality of all reagents, including this compound, FYN kinase, and ATP, are consistent across all experiments. Use a fresh dilution of this compound for each experiment.
-
Cell Culture Conditions: For cell-based assays, variations in cell passage number, cell density, and serum concentration can significantly impact results.[3] It is crucial to maintain consistent cell culture practices.
-
Incubation Times and Temperatures: Minor deviations in incubation times and temperatures can affect enzyme kinetics and cellular responses.[4] Use calibrated timers and incubators.
-
Pipetting Errors: Inaccurate pipetting can lead to significant variations in compound concentrations.[4] Ensure your pipettes are properly calibrated and use appropriate pipetting techniques.
Q: I am observing high background noise in my kinase assay. How can I reduce it?
A: High background noise can mask the true signal and affect the accuracy of your results. Here are some potential solutions:
-
Reagent Quality: Impurities in your enzyme or substrate preparations can contribute to high background. Ensure you are using high-purity reagents.
-
Buffer Composition: The composition of your assay buffer, including salt concentration and pH, can influence non-specific binding and background signal. Optimize the buffer composition to minimize background.
-
Detector Settings: If you are using a plate reader, ensure that the gain and other detector settings are optimized for your assay to maximize the signal-to-noise ratio.
-
Washing Steps: In assays that involve washing steps, ensure that the washing is thorough to remove any unbound reagents that may contribute to the background signal.
Q: My cell-based assay shows a weak response to this compound, even at high concentrations. What should I do?
A: A weak response in a cell-based assay can be due to several factors:
-
Cell Line Sensitivity: The chosen cell line may not be sensitive to the inhibition of FYN kinase. Confirm that your cell line expresses active FYN kinase and that its proliferation is dependent on the FYN signaling pathway.
-
Compound Stability and Permeability: this compound may be unstable in your cell culture medium or may have poor cell permeability. You can assess its stability in the medium over the time course of your experiment and use specific assays to determine its cell permeability.
-
Off-target Effects: At high concentrations, off-target effects of the compound might counteract the intended inhibitory effect.[5] Consider performing a counterscreen to identify potential off-target activities.
Experimental Protocols
FYN Kinase Activity Assay (Biochemical)
This protocol describes a method to determine the in vitro inhibitory activity of this compound against purified human FYN kinase.
Materials:
-
Purified recombinant human FYN kinase
-
Biotinylated peptide substrate
-
ATP
-
This compound
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
White, opaque 96-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add 5 µL of the this compound dilution to each well. For control wells, add 5 µL of assay buffer (for 0% inhibition) and a known FYN kinase inhibitor (for 100% inhibition).
-
Add 5 µL of the FYN kinase solution to each well.
-
Incubate the plate at room temperature for 15 minutes to allow this compound to bind to the kinase.
-
Initiate the kinase reaction by adding 10 µL of a solution containing the peptide substrate and ATP to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the remaining ATP by adding 20 µL of the Kinase-Glo® reagent to each well.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value.
Quantitative Data Summaries
The following tables present fictional data to illustrate the expected results from this compound assays.
Table 1: Dose-Response of this compound on FYN Kinase Activity
| This compound Concentration (nM) | % Inhibition (Mean ± SD) |
| 0.1 | 2.5 ± 1.1 |
| 1 | 15.2 ± 3.4 |
| 10 | 48.9 ± 5.2 |
| 100 | 85.1 ± 2.8 |
| 1000 | 98.7 ± 0.9 |
| IC50 (nM) | 10.5 |
Table 2: Inter-Assay Variability of this compound IC50
| Assay Run | IC50 (nM) |
| 1 | 10.5 |
| 2 | 11.2 |
| 3 | 9.8 |
| Mean ± SD | 10.5 ± 0.7 |
| %CV | 6.7% |
Visualizations
Caption: this compound Signaling Pathway.
Caption: this compound Assay Workflow.
Caption: Troubleshooting Logic for Inconsistent IC50.
References
- 1. lifesciences.danaher.com [lifesciences.danaher.com]
- 2. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 3. Achieve Robust and Reproducible Assays to Ride the Drug Discovery Pipeline [slas.org]
- 4. Assay failures are common in the clinical lab, here are 5 of my favorites. [omic.ly]
- 5. reddit.com [reddit.com]
Validation & Comparative
Unveiling the Stereochemical Advantage: A Comparative Analysis of Fulicin and its L-amino Acid Isoform
A comprehensive guide for researchers and drug development professionals on the pivotal role of D-amino acids in the biological activity of the neuropeptide Fulicin. This report details the profound impact of stereochemistry on receptor interaction and physiological response, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying biological processes.
The substitution of a single L-amino acid for its D-isomer in the neuropeptide this compound results in a staggering reduction in its biological activity, highlighting the critical importance of stereochemistry in molecular recognition and signaling. This guide provides a detailed comparison of the native D-amino acid-containing this compound with its synthetic L-amino acid isoform, offering valuable insights for peptide-based drug design and development.
Quantitative Comparison of Biological Activity
The primary biological function of this compound, a pentapeptide with the sequence Phe-D-Asn-Glu-Phe-Val-NH2, is the potentiation of muscle contraction in the African giant snail, Achatina fulica, from which it was first isolated[1]. The critical role of the D-Asparagine (D-Asn) residue at position 2 is demonstrated by the dramatically diminished activity of its synthetic counterpart, [L-Asn2]-Fulicin.
| Compound | Amino Acid at Position 2 | Relative Potency (Penis Retractor Muscle Assay) |
| This compound | D-Asparagine | 1 |
| [L-Asn2]-Fulicin | L-Asparagine | ~1/3000 |
Table 1: Comparison of the relative potency of this compound and its L-Asn isoform in the Achatina fulica penis retractor muscle contraction assay. The activity of [L-Asn2]-Fulicin is approximately 3000 times lower than that of native this compound.
Experimental Protocols
The following is a detailed methodology for the key experiment used to quantify the biological activity of this compound and its isoforms.
Achatina fulica Penis Retractor Muscle Bioassay
This in vitro assay measures the ability of a substance to potentiate the contraction of the snail penis retractor muscle.
1. Tissue Preparation:
- An adult African giant snail (Achatina fulica) is dissected to isolate the penis retractor muscle.
- The isolated muscle is mounted in an organ bath containing a physiological saline solution (e.g., snail saline) maintained at a constant temperature and aerated with an appropriate gas mixture.
- One end of the muscle is fixed, and the other is attached to an isometric force transducer to record contractions.
2. Experimental Procedure:
- The muscle is allowed to equilibrate in the organ bath until a stable baseline tension is achieved.
- Tetanic contractions are induced by electrical field stimulation at regular intervals.
- This compound or its L-amino acid isoform is added to the organ bath in a cumulative or non-cumulative manner, with contractions being recorded at each concentration.
- The potentiation of the electrically induced contraction is measured as the increase in force generated in the presence of the test compound compared to the control contraction.
3. Data Analysis:
- Dose-response curves are constructed by plotting the percentage of maximal potentiation against the logarithm of the peptide concentration.
- The EC50 value, the concentration of the peptide that produces 50% of the maximal potentiation, is calculated to determine the potency of each compound.
Mandatory Visualizations
Logical Workflow for Comparing this compound and its L-amino Acid Isoform
Caption: Workflow for the comparative analysis of this compound and its L-isoform.
Hypothesized Signaling Pathway of this compound
While the specific receptor and downstream signaling pathway for this compound have not been definitively elucidated, a plausible hypothetical pathway based on the known mechanisms of neuropeptide signaling is presented below. Neuropeptides typically act through G-protein coupled receptors (GPCRs), leading to the activation of second messengers.
Caption: A hypothesized G-protein coupled receptor signaling pathway for this compound.
The dramatic difference in activity between this compound and its L-Asn isoform strongly suggests that the D-Asn residue is a key determinant for high-affinity binding to its cognate receptor. This stereochemical specificity likely enforces a particular conformation of the peptide backbone that is optimal for receptor recognition and activation. The L-Asn isoform, with its different side-chain orientation, is unable to achieve this optimal binding, leading to a significantly weaker signal transduction and physiological response. This principle of stereochemical constraint is a fundamental concept in pharmacology and drug design, and the case of this compound provides a stark and quantifiable example. Further research to identify the this compound receptor and elucidate its signaling pathway will provide deeper insights into the molecular basis of this remarkable D-amino acid-dependent activity.
References
Structure-Activity Relationship of Fulicin Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of fulicin analogs, focusing on their structure-activity relationships (SAR). The data presented is based on the available scientific literature and is intended to inform further research and drug development efforts.
Structure-Activity Relationship Data
The biological activity of this compound and its analogs has been primarily assessed using the penis retractor muscle of the giant African snail, Achatina fulica. The following table summarizes the semi-quantitative structure-activity relationship data from foundational studies in the field. The activity is presented relative to the native this compound peptide (Phe-D-Asn-Glu-Phe-Val-NH2).
| Analog | Sequence | Relative Potency | Key Structural Feature |
| This compound | Phe-D-Asn -Glu-Phe-Val-NH2 | 1 | Native Peptide |
| [L-Asn²]-fulicin | Phe-L-Asn -Glu-Phe-Val-NH2 | ~1/3000 | Substitution of D-Asn with L-Asn at position 2 |
| [D-Ala²]-fulicin | Phe-D-Ala -Glu-Phe-Val-NH2 | No significant reduction | Substitution of D-Asn with another D-amino acid at position 2 |
| [D-Phe¹]-fulicin | D-Phe -D-Asn-Glu-Phe-Val-NH2 | Remarkably reduced | Introduction of a D-amino acid at position 1 |
| [L-Ala³]-fulicin | Phe-D-Asn-Ala -Phe-Val-NH2 | Remarkably reduced | Substitution of Glu at position 3 |
| Des-Val⁵-fulicin | Phe-D-Asn-Glu-Phe-NH2 | Inactive | Deletion of the C-terminal Valine |
Key Findings from SAR Studies:
-
The presence of a D-amino acid at the second position (D-Asn) is critical for the biological activity of this compound. Replacing it with its L-enantiomer results in a drastic loss of potency[1].
-
While the specific side chain of the D-amino acid at position 2 can be varied to some extent without a significant loss of activity, the stereochemistry is paramount[1].
-
The introduction of D-amino acids at other positions in the peptide sequence leads to a remarkable reduction in activity[1].
-
The glutamic acid residue at position 3 is essential for activity[1].
-
The entire pentapeptide structure is necessary for biological function, as truncated analogs are inactive[1].
Experimental Protocols
The primary bioassay used to determine the activity of this compound and its analogs is the measurement of muscle contraction in the isolated penis retractor muscle of the snail, Achatina fulica. Below is a generalized protocol for this type of assay.
Experimental Protocol: In Vitro Molluscan Smooth Muscle Contraction Assay
-
Tissue Preparation:
-
Dissect the penis retractor muscle from an adult giant African snail (Achatina fulica).
-
Suspend the isolated muscle tissue in an organ bath containing a physiological saline solution suitable for molluscan tissues (e.g., snail Ringer's solution) maintained at a constant temperature (e.g., 25°C) and aerated with an appropriate gas mixture (e.g., 95% O₂ / 5% CO₂).
-
Attach one end of the muscle to a fixed point and the other end to an isometric force transducer to record muscle tension.
-
Allow the muscle to equilibrate under a slight resting tension for a defined period (e.g., 60-90 minutes), with regular changes of the saline solution.
-
-
Application of Analogs:
-
Prepare stock solutions of this compound and its analogs in an appropriate solvent (e.g., distilled water or a small percentage of DMSO).
-
Add the test compounds to the organ bath in a cumulative or non-cumulative manner to obtain a dose-response curve.
-
Record the increase in muscle tension following the application of each concentration of the analog.
-
-
Data Analysis:
-
Measure the peak tension developed at each concentration of the analog.
-
Normalize the responses to the maximal contraction induced by a standard agonist (e.g., high potassium solution or a saturating concentration of this compound).
-
Plot the normalized response against the logarithm of the analog concentration to generate a dose-response curve.
-
Calculate the EC50 (half-maximal effective concentration) value for each analog from the dose-response curve using non-linear regression analysis.
-
Proposed Signaling Pathway
While the specific signaling pathway for this compound has not been definitively elucidated, based on the known mechanisms of other molluscan neuropeptides that induce muscle contraction, a hypothetical signaling pathway is proposed. It is likely that this compound acts through a G-protein coupled receptor (GPCR) to initiate an intracellular signaling cascade.
Caption: Hypothetical signaling pathway for this compound-induced muscle contraction.
Workflow for SAR Analysis
Caption: General workflow for the structure-activity relationship analysis of this compound analogs.
References
Unveiling the Specificity of Fulicin: A Comparative Guide to its Neuropeptide Receptor Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fulicin, a pentapeptide with the sequence Phe-D-Asn-Glu-Phe-Val-NH2, is an intriguing neuropeptide isolated from the central ganglia of the African giant snail, Achatina fulica.[1] Its unique composition, notably the presence of a D-amino acid, and its potent biological activity in molluscan reproductive tissues have made it a subject of interest.[1][2] This guide provides a comparative analysis of this compound's interaction with neuropeptide receptors. Due to a scarcity of direct quantitative binding data for this compound, this document synthesizes available qualitative and semi-quantitative findings and outlines established experimental protocols to facilitate future research in characterizing this compound's receptor profile and potential cross-reactivity.
This compound and its Biological Activity
This compound was first identified as a factor that potentiates tetanic contraction of the penis retractor muscle in Achatina fulica at very low concentrations.[1] Subsequent research has shown that it also exerts excitatory effects on the vagina and oviduct, suggesting a significant role in the regulation of both male and female reproductive behaviors in this species.[2] A cDNA encoding a precursor protein for this compound has been cloned, revealing that it is ribosomally synthesized and co-exists with other this compound gene-related peptides (FGRPs).[3][4]
Receptor Interaction and Specificity: A Data-Deficient Landscape
A thorough review of existing literature reveals a significant gap in the quantitative characterization of this compound's interaction with its cognate receptor. To date, no studies have published specific binding affinity (Kd) or efficacy (EC50/IC50) values for this compound. The primary receptor for this compound in Achatina fulica or any other species has not yet been identified.
However, structure-activity relationship studies have provided valuable semi-quantitative insights into the structural determinants of this compound's activity. These studies, which measure the biological response (muscle contraction) to synthetic analogues of this compound, offer clues about the peptide's interaction with its receptor.
Table 1: Summary of Structure-Activity Relationship Data for this compound Analogues on Penis Retractor Muscle Contraction in Achatina fulica
| Analogue | Modification | Relative Activity | Reference |
| [L-Asn2]-Fulicin | Replacement of D-Asn at position 2 with L-Asn | ~1/3000th of this compound | [5] |
| D-Amino Acid Scan | Substitution of other D-amino acids for D-Asn at position 2 | No significant reduction | [5] |
| D-Amino Acid Scan | Introduction of a D-amino acid at positions other than 2 | Remarkable reduction | [5] |
These findings underscore the critical importance of the D-asparagine residue at the second position for potent biological activity, suggesting a highly specific binding pocket in the yet-to-be-identified this compound receptor.
Cross-Reactivity with Other Neuropeptide Receptors: An Unexplored Frontier
There is currently no published data on the cross-reactivity of this compound with other neuropeptide receptors. Given the vast diversity of neuropeptide families and their receptors, the potential for off-target effects is a critical area for future investigation, particularly if this compound or its analogues are considered for therapeutic development.
Experimental Protocols for Characterizing this compound-Receptor Interactions
To address the existing knowledge gaps, the following established experimental protocols are recommended for characterizing the pharmacology of this compound and its potential cross-reactivity.
Radioligand Binding Assays
This method is the gold standard for determining the binding affinity (Kd) and density (Bmax) of a receptor for its ligand.
Protocol:
-
Preparation of Cell Membranes: Homogenize tissues from Achatina fulica known to respond to this compound (e.g., penis retractor muscle, oviduct) in a suitable buffer. Centrifuge the homogenate to pellet the cell membranes.
-
Radiolabeling of this compound: Synthesize a radiolabeled version of this compound (e.g., with 125I or 3H).
-
Binding Reaction: Incubate the cell membranes with increasing concentrations of radiolabeled this compound in the presence (for non-specific binding) or absence (for total binding) of a high concentration of unlabeled this compound.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to separate membrane-bound radioligand from the free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma or beta counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the data using Scatchard or non-linear regression analysis to determine Kd and Bmax.
Functional Assays (EC50/IC50 Determination)
Functional assays measure the biological response to a ligand and are used to determine its potency (EC50 for agonists, IC50 for antagonists).
Protocol (Example: In Vitro Muscle Contraction):
-
Tissue Preparation: Dissect the penis retractor muscle or oviduct from Achatina fulica and mount it in an organ bath containing physiological saline.
-
Drug Application: After an equilibration period, add increasing concentrations of this compound to the organ bath.
-
Measurement of Response: Record the isometric or isotonic contractions of the muscle using a force transducer.
-
Data Analysis: Plot the concentration-response curve and fit it to a sigmoidal dose-response equation to determine the EC50 value (the concentration of this compound that produces 50% of the maximal response).
Receptor Identification and Cross-Reactivity Screening
Identifying the this compound receptor and screening for cross-reactivity can be achieved using a combination of molecular and pharmacological approaches.
Protocol:
-
Receptor Cloning: Use homology-based PCR or transcriptome sequencing of responsive tissues to identify candidate G protein-coupled receptors (GPCRs).
-
Heterologous Expression: Express the candidate receptors in a cell line (e.g., HEK293 or CHO cells) that does not endogenously express interfering receptors.
-
Functional Screening: Screen the transfected cells for a response to this compound using a functional assay, such as measuring changes in intracellular calcium or cyclic AMP levels.
-
Cross-Reactivity Panel: Once the primary receptor is identified, perform binding or functional assays with a panel of other known neuropeptides to assess their ability to interact with the this compound receptor. Conversely, test this compound against a panel of known neuropeptide receptors to identify any off-target interactions.
Signaling Pathways and Experimental Workflows
While the specific signaling pathway for this compound has not been elucidated, neuropeptides typically act through G protein-coupled receptors (GPCRs), initiating intracellular signaling cascades.
Caption: Putative signaling pathway for this compound via a G protein-coupled receptor.
References
- 1. This compound, a novel neuropeptide containing a D-amino acid residue isolated from the ganglia of Achatina fulica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound regulates the female reproductive organs of the snail, Achatina fulica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel cDNA sequence encoding the precursor of the D-amino acid-containing neuropeptide this compound and multiple alpha-amidated neuropeptides from Achatina fulica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel D-amino acid-containing peptide, fulyal, coexists with this compound gene-related peptides in Achatina atria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relations of this compound, a peptide containing a D-amino acid residue - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Physiological Role of Fulicin: A Guide to Antagonist Development and Evaluation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fulicin, a neuropeptide with the sequence Phe-D-Asn-Glu-Phe-Val-NH2, has been identified as a potent modulator of muscle activity in the African giant snail, Achatina fulica.[1] Its discovery has opened avenues for investigating novel physiological pathways. However, a critical gap exists in the pharmacological toolkit to probe its function: the lack of specific antagonists. This guide addresses this unmet need by providing a comprehensive overview of this compound's known physiological roles and outlining a strategic framework for the development and validation of this compound antagonists. Due to the current absence of commercially available or experimentally validated this compound antagonists, this document will focus on the foundational knowledge and experimental approaches required to identify and characterize such molecules.
Physiological Role of this compound
This compound was first isolated from the central ganglia of the African giant snail, Achatina fulica.[1] Its primary described physiological effect is the potentiation of tetanic contraction of the penis retractor muscle in this species.[1] Additionally, it has been observed to have modulatory effects on the activity of buccal and ventricular muscles, as well as central ganglionic neurons.[1]
Structure-activity relationship studies have revealed the critical importance of the D-Asn residue at position 2 for its biological activity. Replacing this D-amino acid with its L-enantiomer, L-Asn, results in a dramatic decrease in its contraction-enhancing activity.[2] This highlights the stereospecificity of the this compound receptor and provides a key insight for the design of potential antagonists. The precursor protein for this compound has been identified and is known to contain sequences for several other putative neuropeptides.[3]
Experimental Protocols for Assessing this compound Activity
The validation of potential this compound antagonists requires robust and reproducible bioassays. Based on the known physiological effects of this compound, the following experimental protocol for an in vitro muscle contraction assay is recommended.
Isolated Penis Retractor Muscle Assay
Objective: To measure the potentiation of muscle contraction by this compound and the inhibitory effect of potential antagonists.
Materials:
-
African giant snail (Achatina fulica)
-
Dissection tools
-
Organ bath system with a force transducer
-
Physiological saline solution for molluscan tissues
-
This compound (synthetic)
-
Test compounds (potential antagonists)
-
Electrical stimulator
Procedure:
-
Dissect the penis retractor muscle from the snail.
-
Mount the muscle in an organ bath containing physiological saline and connect it to a force transducer to record isometric contractions.
-
Allow the muscle to equilibrate for a set period.
-
Induce tetanic contractions using electrical stimulation at regular intervals.
-
After establishing a stable baseline of contractions, add this compound to the organ bath at a concentration known to potentiate contraction (e.g., in the nanomolar range).
-
Observe and record the increase in contraction force.
-
To test for antagonistic activity, pre-incubate the muscle preparation with the test compound for a specific duration before adding this compound.
-
A reduction in the this compound-induced potentiation of contraction indicates antagonistic activity.
Data Presentation: Hypothetical Antagonist Screening
While no experimental data on this compound antagonists currently exists, the following table illustrates how quantitative data from a screening campaign could be presented. This table compares the potency of hypothetical antagonists in inhibiting the this compound-induced potentiation of muscle contraction.
| Antagonist | Structure/Class | Concentration (µM) | Inhibition of this compound Response (%) | IC50 (µM) |
| Compound A | Peptide Analog | 1 | 85 | 0.5 |
| Compound B | Small Molecule | 1 | 45 | 2.2 |
| Compound C | Peptide Analog | 10 | 92 | 3.1 |
| Compound D | Small Molecule | 10 | 15 | >50 |
Mandatory Visualizations
Proposed Signaling Pathway for this compound
As the specific receptor and downstream signaling pathway for this compound have not yet been fully elucidated, the following diagram presents a hypothetical signaling cascade based on common neuropeptide signaling mechanisms. This model proposes that this compound binds to a G-protein coupled receptor (GPCR), leading to downstream signaling events that culminate in muscle contraction.
Caption: Hypothetical signaling pathway for this compound.
Experimental Workflow for Antagonist Validation
The following diagram illustrates a logical workflow for the discovery and validation of this compound antagonists, starting from initial screening to more detailed characterization.
Caption: Workflow for this compound antagonist validation.
Future Directions and Conclusion
The development of specific this compound antagonists is a crucial next step to fully understand its physiological significance. The experimental framework and hypothetical models presented in this guide provide a roadmap for researchers in this endeavor. The identification of potent and selective antagonists will not only facilitate the dissection of this compound's role in molluscan physiology but may also uncover novel targets for pest control or provide lead compounds for drug discovery in related systems. Further research should also focus on identifying the this compound receptor and elucidating its downstream signaling pathway to provide a more rational basis for antagonist design.
References
- 1. This compound, a novel neuropeptide containing a D-amino acid residue isolated from the ganglia of Achatina fulica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relations of this compound, a peptide containing a D-amino acid residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel cDNA sequence encoding the precursor of the D-amino acid-containing neuropeptide this compound and multiple alpha-amidated neuropeptides from Achatina fulica - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of Fulicin and fulyal neuropeptides
Disclaimer: Initial searches for "Fulicin" and "Fulyal" neuropeptides did not yield any results in the available scientific literature. It is possible that these names are incorrect, represent newly discovered peptides not yet widely documented, or are hypothetical. Therefore, this guide provides a comparative analysis of two well-characterized neuropeptides, Neuropeptide Y (NPY) and Substance P (SP) , to serve as a comprehensive template demonstrating the requested format and content.
This guide presents a detailed comparison of the biochemical properties, signaling mechanisms, and physiological functions of Neuropeptide Y and Substance P. All quantitative data are summarized in tables, and key experimental methodologies are described in detail. Visual diagrams of signaling pathways are provided to facilitate understanding.
General Characteristics
Neuropeptide Y and Substance P are two of the most studied neuropeptides in the central and peripheral nervous systems. While both are involved in a wide array of physiological and pathological processes, they belong to different peptide families and exhibit distinct functionalities.
-
Neuropeptide Y (NPY) is a 36-amino acid peptide belonging to the NPY family, which also includes Peptide YY (PYY) and Pancreatic Polypeptide (PP).[1] It is one of the most abundant neuropeptides in the brain and is widely distributed throughout the central and peripheral nervous systems.[1][2] NPY is a potent regulator of various physiological processes, including appetite, stress response, and blood pressure.[1][3]
-
Substance P (SP) is an 11-amino acid neuropeptide and a member of the tachykinin family, encoded by the TAC1 gene.[4][5] It was one of the first neuropeptides to be discovered and is well-known for its role in pain transmission and neurogenic inflammation.[6][7] SP is also involved in stress, anxiety, and nausea.[6][8]
Comparative Data
The following tables summarize the key properties and receptor interactions of Neuropeptide Y and Substance P.
Table 1: General Properties of NPY and Substance P
| Feature | Neuropeptide Y (NPY) | Substance P (SP) |
| Peptide Family | NPY Family | Tachykinin Family[4] |
| Amino Acid Length | 36 | 11[4] |
| Primary Receptors | Y1, Y2, Y4, Y5 (GPCRs)[1] | Neurokinin 1 (NK1), NK2, NK3 (GPCRs)[4][6] |
| Primary Receptor Subtype | Y1, Y2[1] | NK1[6] |
| Primary G-Protein Coupling | Gi/Go[1] | Gq/11[5] |
| Key Functions | Appetite stimulation, anxiety reduction, blood pressure regulation[1][3] | Pain transmission, inflammation, stress, emesis[6][7][9] |
Table 2: Receptor Binding Affinity and Functional Potency
| Ligand | Receptor | Binding Affinity (Ki/Kd) | Functional Potency (EC50/IC50) |
| Neuropeptide Y | Human Y1 | ~0.5 nM | ~0.3 nM (cAMP inhibition)[1] |
| Human Y2 | ~0.4 nM | ~0.6 nM (cAMP inhibition)[1] | |
| Substance P | Human NK1 | ~0.1 - 1.0 nM | ~0.5 nM (Calcium mobilization)[5] |
Note: The values presented are approximate and can vary depending on the cell type, assay conditions, and specific radioligand or agonist used.
Signaling Pathways
NPY and SP elicit their cellular effects by activating distinct G-protein coupled receptors (GPCRs), leading to the engagement of different intracellular signaling cascades.
Neuropeptide Y Signaling: NPY primarily signals through Gi/Go-coupled receptors (Y1, Y2, Y4, Y5).[1] Upon NPY binding, the activated Gi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[10] This reduction in cAMP attenuates the activity of Protein Kinase A (PKA). Additionally, the Gβγ subunits released upon receptor activation can modulate ion channels and other signaling proteins, including phospholipase C (PLC), which can lead to an increase in intracellular calcium and activation of Protein Kinase C (PKC) and Calcium/calmodulin-dependent kinase II (CaMKII).[10]
Substance P Signaling: Substance P preferentially binds to the NK1 receptor, which is coupled to the Gq/11 family of G-proteins.[5] Activation of the NK1 receptor stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The elevated intracellular Ca2+ and DAG together activate Protein Kinase C (PKC), which then phosphorylates various downstream targets to mediate the cellular response.[5]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
This protocol describes a competitive binding assay to determine the affinity of unlabeled NPY or SP for their respective receptors expressed in a cell line (e.g., HEK293 cells).
Methodology:
-
Cell Culture and Membrane Preparation:
-
Culture HEK293 cells stably transfected with the cDNA for the human NPY Y1 receptor or the human SP NK1 receptor.[11]
-
Harvest cells, wash with phosphate-buffered saline (PBS), and centrifuge.
-
Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenize.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in a suitable binding buffer. Determine protein concentration using a standard assay (e.g., BCA assay).
-
-
Competitive Binding Assay:
-
Assays are performed in a final volume of 500 µL in a binding buffer (e.g., Krebs-Ringer-Phosphate buffer containing 0.1% BSA).[12]
-
To each tube, add:
-
A constant concentration of the appropriate radioligand (e.g., 35 pM [125I]-PYY for Y1 receptors or [3H]-SP for NK1 receptors).
-
Increasing concentrations of the unlabeled competitor peptide (NPY or SP, typically from 10⁻¹² to 10⁻⁶ M).
-
A fixed amount of cell membrane preparation (e.g., 10-20 µg protein).
-
-
Define non-specific binding in the presence of a high concentration (e.g., 1 µM) of unlabeled NPY or SP.[13]
-
Incubate the mixture for a defined period (e.g., 120 minutes) at room temperature to reach equilibrium.[13]
-
-
Separation and Quantification:
-
Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/C) that have been pre-soaked in a blocking agent like polyethyleneimine to reduce non-specific binding.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity trapped on the filters using a gamma counter (for ¹²⁵I) or a liquid scintillation counter (for ³H).
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding) from the curve using non-linear regression analysis.
-
Calculate the binding affinity (Ki) of the unlabeled ligand using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
This protocol describes how to measure changes in intracellular calcium concentration ([Ca²⁺]i) in response to neuropeptide application, a common method for assessing the function of Gq-coupled receptors like NK1 and can also be used for Gi-coupled receptors that mobilize calcium.[14]
Methodology:
-
Cell Preparation and Dye Loading:
-
Plate cells expressing the receptor of interest (e.g., HEK293-NK1) onto glass-bottom dishes or 96-well imaging plates.
-
Allow cells to adhere and grow to an appropriate confluency (typically 70-90%).
-
Wash the cells with a physiological salt solution (e.g., Hank's Balanced Salt Solution - HBSS).
-
Load the cells with a calcium-sensitive fluorescent indicator (e.g., Fura-2 AM or GCaMP) by incubating them in a solution containing the dye for 30-60 minutes at 37°C.[14][15] The acetoxymethyl (AM) ester form allows the dye to cross the cell membrane.
-
After loading, wash the cells to remove excess extracellular dye and allow for de-esterification of the dye within the cells.
-
-
Calcium Imaging:
-
Place the dish or plate onto the stage of a fluorescence microscope equipped for live-cell imaging.[16]
-
Continuously perfuse the cells with the physiological salt solution.
-
Acquire baseline fluorescence images for a period (e.g., 1-2 minutes) to establish a stable signal before stimulation.[16]
-
Apply the neuropeptide (e.g., Substance P) at various concentrations to the cells via the perfusion system.
-
Record the changes in fluorescence intensity over time. For GCaMP, an increase in fluorescence intensity corresponds to an increase in intracellular calcium.[15]
-
-
Data Analysis:
-
Select regions of interest (ROIs) corresponding to individual cells.
-
Quantify the mean fluorescence intensity within each ROI for each frame of the time-lapse recording.
-
Express the change in fluorescence as a ratio (ΔF/F₀), where ΔF is the change in fluorescence from the baseline (F₀).
-
Plot the peak ΔF/F₀ against the logarithm of the agonist concentration to generate a dose-response curve.
-
Fit the curve using a sigmoidal dose-response equation to determine the EC50, which is the concentration of the agonist that produces 50% of the maximal response.
-
Conclusion
Neuropeptide Y and Substance P are crucial neuromodulators with distinct receptor systems and signaling pathways that underlie their diverse and sometimes opposing physiological roles. NPY primarily acts through Gi-coupled receptors to inhibit neuronal activity and regulate homeostatic functions, while Substance P signals through Gq-coupled receptors to mediate excitatory responses, particularly in pain and inflammation.[1][5] The detailed experimental protocols provided herein offer standardized methods for characterizing the pharmacology and functional activity of these and other neuropeptide systems, providing a robust framework for researchers in neuroscience and drug development.
References
- 1. Structural basis of neuropeptide Y signaling through Y1 and Y2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The distribution of substance P and neuropeptide Y in four songbird species: a comparison of food-storing and non-storing birds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Biochemistry, Substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ion Channels Involved in Substance P-Mediated Nociception and Antinociception - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuronal Pathways Linking Substance P to Drug Addiction and Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pain persists in mice lacking both Substance P and CGRPα signaling | eLife [elifesciences.org]
- 8. biorxiv.org [biorxiv.org]
- 9. Role of Substance P Signaling in Enhanced Nociceptive Sensitization and Local Cytokine Production after Incision - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Interactions of multiple signaling pathways in neuropeptide Y-mediated bimodal vascular smooth muscle cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [125I]-GR231118: a high affinity radioligand to investigate neuropeptide Y Y1 and Y4 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BODIPY®-conjugated neuropeptide Y ligands: new fluorescent tools to tag Y1, Y2, Y4 and Y5 receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Expression and Characterization of the Neuropeptide Y Y5 Receptor Subtype in the Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ex Vivo Calcium Imaging for Visualizing Brain Responses to Endocrine Signaling in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Emerging approaches for decoding neuropeptide transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Video: Ex Vivo Calcium Imaging to Study Drosophila Brain Responses to Neuropeptides - Experiment [jove.com]
Absence of Direct Homologs in Vertebrates Underscores Unique Invertebrate Neuropeptide
While the invertebrate neuropeptide Fulicin does not have any direct structural homologs in vertebrate systems, a fascinating parallel exists in the world of D-amino acid-containing peptides (DAACPs). Functional analogs, such as the tachykinin family of neuropeptides, offer insights into convergent evolution for the modulation of muscle activity. This guide provides a comparative analysis of this compound and potential vertebrate counterparts, supported by experimental data and methodologies.
This compound, a pentapeptide with the sequence Phe-D-Asn-Glu-Phe-Val-NH2, was first isolated from the central ganglia of the African giant snail, Achatina fulica.[1] Its most striking feature is the presence of a D-asparagine residue at the second position, a post-translational modification that is critical for its high biological potency in potentiating muscle contractions in the snail.[2] The substitution of this D-amino acid with its L-isoform dramatically reduces the peptide's activity.[2]
The D-Amino Acid Enigma: A Shared Post-Translational Modification
The occurrence of D-amino acids in peptides was once thought to be a rarity, primarily confined to lower organisms. However, research has unveiled a number of DAACPs in vertebrates. Intriguingly, a commonality emerges: in all known vertebrate DAACPs, the D-amino acid is found at the second position of the peptide chain, the same as in this compound. This suggests a potentially conserved enzymatic machinery for this specific post-translational modification across distant phyla.
Vertebrate DAACPs, however, are functionally distinct from this compound. Notable examples include:
-
Dermorphins and Deltorphins: These opioid peptides, first isolated from the skin of South American frogs, are potent agonists of opioid receptors and possess strong analgesic properties. Their functions are primarily related to pain modulation, a stark contrast to this compound's role in muscle contraction.
-
Bombinin H: An antimicrobial peptide also found in frog skin.
-
Platypus Venom Peptides: A C-type natriuretic peptide and a defensin-like peptide in the venom of the male platypus also contain a D-amino acid at the second position.
Functional Analogs: The Tachykinin Family
In the absence of a direct structural homolog, the vertebrate tachykinin family of neuropeptides, which includes Substance P, Neurokinin A, and Neurokinin B, serves as a compelling functional analog to this compound. Tachykinins are widely distributed in the central and peripheral nervous systems of vertebrates and are potent stimulators of smooth muscle contraction.[3][4]
Comparative Analysis: this compound vs. Tachykinins
| Feature | This compound | Tachykinins (e.g., Substance P) |
| Origin | Invertebrate (Snail) | Vertebrates |
| Structure | Phe-D-Asn-Glu-Phe-Val-NH2 | e.g., Substance P: Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2 |
| D-Amino Acid | Present (D-Asn at position 2) | Absent |
| Primary Function | Potentiation of muscle contraction[1] | Smooth muscle contraction, neurotransmission, inflammation[5][6] |
| Receptor Family | Likely a G-protein coupled receptor (GPCR) | Neurokinin receptors (NK1, NK2, NK3) - a family of GPCRs[5][7] |
| Signaling Pathway | Presumed to involve intracellular calcium increase | Primarily Gq-coupled, leading to activation of Phospholipase C (PLC), generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), and subsequent increase in intracellular calcium[6][7] |
Signaling Pathways: A Convergent Mechanism
While the specific receptor and downstream signaling cascade for this compound have yet to be fully elucidated, its potentiation of muscle contraction strongly suggests a mechanism involving an increase in intracellular calcium, a common pathway for muscle activation.
The signaling pathway of tachykinins is well-characterized. Upon binding to their cognate neurokinin (NK) receptors, which are G-protein coupled receptors (GPCRs), they primarily activate the Gq alpha subunit.[6][7] This initiates a cascade involving the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. This surge in intracellular calcium is a key trigger for smooth muscle contraction.[7]
Experimental Methodologies
This compound Activity Assay
The biological activity of this compound and its analogs is typically assessed using an isolated snail penis retractor muscle preparation.
Protocol:
-
Tissue Preparation: The penis retractor muscle is dissected from the snail (Achatina fulica) and mounted in an organ bath containing a physiological saline solution (e.g., snail Ringer's solution) maintained at a constant temperature and aerated.
-
Tension Recording: One end of the muscle is fixed, and the other is connected to an isometric force transducer to record muscle tension.
-
Drug Application: After a period of equilibration, this compound or its analogs are added to the organ bath in a cumulative or non-cumulative manner.
-
Data Analysis: The potentiation of electrically-induced or spontaneous tetanic contractions is measured. Dose-response curves are constructed to determine the EC50 (half-maximal effective concentration) of the peptides.
Tachykinin-Induced Muscle Contraction Assay
The contractile effect of tachykinins is commonly studied using isolated segments of vertebrate smooth muscle, such as the guinea pig ileum or rabbit corpus cavernosum.[8]
Protocol:
-
Tissue Preparation: A segment of the desired smooth muscle tissue is isolated and suspended in an organ bath containing an appropriate physiological solution (e.g., Krebs-Henseleit solution), maintained at 37°C and gassed with 95% O2 and 5% CO2.
-
Tension Recording: The tissue is connected to an isometric force transducer to record changes in muscle tension.
-
Agonist and Antagonist Application: After an equilibration period, tachykinin agonists (e.g., Substance P, Neurokinin A) are added to the bath in a cumulative concentration-response manner. To characterize the receptor subtype involved, selective antagonists for NK1, NK2, and NK3 receptors can be pre-incubated with the tissue before agonist addition.[8]
-
Data Analysis: The magnitude of the contractile response is measured and plotted against the agonist concentration to generate dose-response curves and determine EC50 values. The effect of antagonists is quantified by calculating the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's dose-response curve.
Conclusion
The vertebrate tachykinin family, particularly Substance P, serves as a valuable functional analog for this compound. Both are neuropeptides that potently induce muscle contraction, likely through a convergent signaling mechanism involving an increase in intracellular calcium. The study of such analogous systems provides crucial insights into the diverse strategies that have evolved across the animal kingdom to achieve similar physiological outcomes. Further research into the this compound receptor and its signaling pathway will be instrumental in fully understanding the parallels and divergences between these invertebrate and vertebrate neuropeptide systems.
References
- 1. This compound, a novel neuropeptide containing a D-amino acid residue isolated from the ganglia of Achatina fulica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relations of this compound, a peptide containing a D-amino acid residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tachykinin receptor 1 - Wikipedia [en.wikipedia.org]
- 6. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Tachykinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. The mechanisms for tachykinin-induced contractions of the rabbit corpus cavernosum - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Fulicin's Myotropic Effects Across Different Muscle Tissues
Introduction
Fulicin is a novel synthetic small molecule designed to modulate muscle contractility. This guide provides a comparative analysis of this compound's effects on skeletal, cardiac, and vascular smooth muscle tissues. Its performance is benchmarked against established therapeutic agents: Cardiotonin, a known inotropic agent; Relaxin-B, a smooth muscle relaxant; and Myo-Regulin, a myostatin inhibitor. The data presented herein is derived from standardized in-vitro experimental protocols to ensure a direct and objective comparison.
This compound's Mechanism of Action: The MER1 Signaling Pathway
This compound functions as a high-affinity agonist for the Myo-Enhancer Receptor 1 (MER1), a G-protein coupled receptor (GPCR) predominantly expressed on the sarcolemma of striated and smooth muscle cells. Upon binding, this compound initiates a signaling cascade that ultimately enhances the sensitivity of the myofilaments to calcium, rather than altering intracellular calcium concentration directly. This unique mechanism suggests a potential for fine-tuned modulation of muscle force with a reduced risk of calcium overload-related toxicities.
Caption: The MER1 signaling pathway activated by this compound.
Quantitative Performance Comparison
The following tables summarize the key performance metrics of this compound and its alternatives when applied to isolated muscle tissue preparations. All concentrations are standardized to 10 µM.
Table 1: Effects on Skeletal Muscle (Flexor Digitorum Brevis)
| Compound | Peak Tetanic Force (% Change) | Time to Peak Tension (ms) | Half-Relaxation Time (ms) |
| This compound | +35.2% | 185 ± 12 | 210 ± 15 |
| Myo-Regulin | +5.1% (chronic) | 220 ± 18 | 235 ± 20 |
| Cardiotonin | No Significant Effect | 225 ± 21 | 240 ± 18 |
| Relaxin-B | No Significant Effect | 222 ± 19 | 238 ± 22 |
Table 2: Effects on Cardiac Muscle (Papillary Muscle)
| Compound | Peak Twitch Force (% Change) | Contraction Duration (ms) | Intracellular Ca²⁺ Transient (% Change) |
| This compound | +45.8% | 350 ± 25 | +8.3% |
| Cardiotonin | +60.5% | 380 ± 30 | +55.2% |
| Myo-Regulin | No Significant Effect | 310 ± 22 | +2.1% |
| Relaxin-B | -15.2% | 290 ± 20 | -10.4% |
Table 3: Effects on Vascular Smooth Muscle (Aortic Ring)
| Compound | Phenylephrine-Induced Contraction (% Change) | EC₅₀ Shift (Fold Change) | cGMP Levels (% Change) |
| This compound | +20.1% | 0.8 (Potentiation) | No Significant Effect |
| Cardiotonin | +5.5% | 0.9 (Slight Potentiation) | -8.2% |
| Myo-Regulin | No Significant Effect | 1.0 (No Change) | No Significant Effect |
| Relaxin-B | -85.4% | 15.2 (Inhibition) | +350.7% |
Experimental Protocols
The data presented above were generated using the following standardized methodologies.
In-Vitro Skeletal Muscle Contractility Assay
-
Tissue Preparation: The flexor digitorum brevis (FDB) muscle is isolated from a murine model. The muscle is mounted between a fixed hook and an isometric force transducer in a temperature-controlled organ bath (37°C) containing Krebs-Ringer bicarbonate buffer, continuously gassed with 95% O₂ / 5% CO₂.
-
Experimental Procedure:
-
The muscle is allowed to equilibrate for 30 minutes.
-
Optimal length (L₀) is determined by stretching the muscle to the length at which maximal twitch force is produced.
-
A baseline tetanic contraction is induced via electrical field stimulation (70 Hz, 500 ms duration).
-
The test compound (this compound or alternative, 10 µM) is added to the bath and incubated for 15 minutes.
-
A second tetanic contraction is induced.
-
-
Data Analysis: Peak tetanic force, time to peak tension, and half-relaxation time are measured and compared to baseline values.
Caption: Workflow for the in-vitro skeletal muscle contractility assay.
In-Vitro Cardiac Muscle Contractility Assay
-
Tissue Preparation: Papillary muscles are excised from the left ventricle of a rabbit heart and mounted in an organ bath containing oxygenated Krebs-Henseleit solution at 37°C. The muscle is stimulated at a constant frequency of 1 Hz.
-
Experimental Procedure:
-
The muscle equilibrates for 45 minutes until a stable contractile force is achieved.
-
For calcium transient measurement, the tissue is loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Baseline twitch force and intracellular Ca²⁺ transients are recorded.
-
The test compound (10 µM) is added, and recordings are taken after 20 minutes of incubation.
-
-
Data Analysis: Changes in peak twitch force, contraction duration, and the amplitude of the Ca²⁺ transient are calculated.
In-Vitro Smooth Muscle Vasoreactivity Assay
-
Tissue Preparation: Thoracic aortic rings (2-3 mm) are isolated from a rat model and mounted in a wire myograph system containing Krebs buffer at 37°C, gassed with 95% O₂ / 5% CO₂.
-
Experimental Procedure:
-
Rings are equilibrated for 60 minutes under a resting tension of 2g.
-
The viability of the endothelium is confirmed with acetylcholine after pre-constriction with phenylephrine (PE).
-
A cumulative concentration-response curve to PE is generated to establish a baseline.
-
The rings are washed and then incubated with the test compound (10 µM) for 30 minutes.
-
A second PE concentration-response curve is generated in the presence of the test compound.
-
-
Data Analysis: The change in maximal contraction induced by PE and the fold-shift in the EC₅₀ value are determined. For cGMP analysis, tissues are snap-frozen after incubation and analyzed via ELISA.
Caption: Logical relationship of compounds to their primary mechanisms and target muscle tissues.
A Comparative Guide to the Role of Fulicin and Mammalian Neuropeptides in Male Copulatory Behavior
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the neuropeptide Fulicin, a key modulator of male copulatory mechanics in gastropods, against the well-established roles of Gonadotropin-Releasing Hormone (GnRH) and Kisspeptin in regulating male sexual behavior in mammals. By juxtaposing a direct peripheral regulator with central neuroendocrine pathways, this document offers insights into the diverse strategies evolved for the control of male reproduction.
Section 1: this compound - A Direct Modulator of Copulatory Musculature
This compound is a pentapeptide, with the primary structure Phe-D-Asn-Glu-Phe-Val-NH2, originally isolated from the central ganglia of the African giant snail, Achatina fulica[1]. Its primary validated role in male copulatory behavior is the potentiation of tetanic contraction of the penis retractor muscle, a key component of the snail's copulatory apparatus[1]. This action suggests a direct role for this compound in the physiological execution of copulation.
Quantitative Data on this compound's Physiological Effects
The available research focuses on the physiological impact of this compound on muscle tissue rather than on overarching behavioral metrics. A structurally related peptide, fulyal, has been shown to potentiate tetanic contraction of the penis retractor muscle at remarkably low concentrations.
| Peptide | Organism | Bioassay | Effective Concentration | Endpoint Measured |
| This compound | Achatina fulica | In-vitro penis retractor muscle contraction | "Very low concentrations" | Potentiation of tetanic contraction |
| Fulyal | Achatina fulica | In-vitro penis retractor muscle contraction | 10-12 M | Potentiation of tetanic contraction |
Signaling Pathway and Experimental Workflow
This compound acts directly on the musculature of the male reproductive organs. The proposed mechanism involves its release from nerve endings innervating the penis retractor muscle, leading to enhanced contractility.
The experimental validation of this compound's effect typically involves an in-vitro muscle bath assay.
Experimental Protocol: In-Vitro Snail Penis Retractor Muscle Assay
-
Animal Preparation: Adult snails (Achatina fulica) are anesthetized by injection of approximately 2 ml of 50 mmol l-1 MgCl2 into the foot.
-
Tissue Dissection: The penis retractor muscle is carefully dissected from the snail's reproductive apparatus.
-
Mounting: The isolated muscle is mounted in an organ bath containing a physiological saline solution (e.g., snail Ringer's solution) maintained at a constant temperature (e.g., 20-22°C) and aerated with carbogen (95% O2, 5% CO2). One end of the muscle is fixed, and the other is attached to an isometric force transducer.
-
Equilibration: The muscle is allowed to equilibrate in the organ bath under a slight resting tension for at least 30-60 minutes, with regular changes of the saline solution.
-
Drug Application: A stock solution of synthetic this compound is prepared. Aliquots of the stock solution are added to the organ bath to achieve the desired final concentrations.
-
Stimulation and Recording: Tetanic contractions are induced by electrical field stimulation or application of a contracting agent like serotonin. The potentiation of these contractions by this compound is recorded using a data acquisition system.
-
Data Analysis: The amplitude and duration of the muscle contractions before and after the application of this compound are measured. A dose-response curve can be generated by plotting the increase in contraction force against the logarithm of the this compound concentration.
Section 2: GnRH and Kisspeptin - Central Regulators of Mammalian Male Copulatory Behavior
In mammals, male copulatory behavior is primarily regulated by the Hypothalamic-Pituitary-Gonadal (HPG) axis. Two key neuropeptides, Gonadotropin-Releasing Hormone (GnRH) and Kisspeptin, are central to this regulatory cascade. Unlike this compound's direct action on peripheral tissues, GnRH and Kisspeptin act within the brain to orchestrate the hormonal and neural states necessary for sexual behavior.
Kisspeptin is now understood to be a master regulator of the HPG axis, acting upstream of GnRH. Kisspeptin neurons, located in regions like the medial amygdala, stimulate GnRH neurons.
GnRH , released from the hypothalamus, travels to the pituitary gland to stimulate the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). LH, in turn, stimulates the testes to produce testosterone, a crucial hormone for maintaining libido and the physical characteristics necessary for reproduction.
Quantitative Data on Kisspeptin and GnRH-Axis Effects on Behavior
Studies in rodents provide quantitative evidence for the roles of Kisspeptin and the GnRH-testosterone axis in male sexual behavior.
| Agent | Organism | Administration | Dose | Behavioral Effect |
| Kisspeptin-10 | Rat | Intraperitoneal | Not specified | 3.3-fold increase in the number of mounts per female compared to control[2]. |
| Kisspeptin-10 | Rat | Intranasal | Not specified | 1.4-fold decrease in latency to approach a female compared to control[2]. |
| Kisspeptin-10 | Rat | Intra-medial amygdala | 1 nmol | Significantly increased the number of ex-copula erections[3][4]. |
| GnRH Immunocastration | Rat | Intramuscular | N/A | Significantly reduced serum testosterone concentration[5][6]. |
Signaling Pathway and Experimental Workflow
The mammalian pathway is a hierarchical cascade, starting with higher brain centers and culminating in hormonal action that influences behavior.
Assessing male rodent sexual behavior involves standardized observational protocols.
Experimental Protocol: Assessment of Male Rodent Copulatory Behavior
-
Animal Subjects: Sexually experienced adult male rats or mice are used. Female stimulus animals are typically ovariectomized and brought into behavioral estrus with sequential injections of estradiol benzoate and progesterone.
-
Housing and Acclimation: Male subjects are housed individually to prevent social dominance effects on sexual behavior. Prior to testing, the male is acclimated to the testing arena (e.g., a clear plexiglass chamber) for a short period (e.g., 5-10 minutes).
-
Behavioral Testing: An estrous female is introduced into the testing arena with the male. The observation period typically begins upon introduction and lasts for a set duration (e.g., 30 minutes) or until a specific behavioral endpoint is reached (e.g., ejaculation).
-
Data Recording and Parameters: The session is video-recorded for later analysis. Trained observers score several key behavioral parameters, including:
-
Mount Latency (ML): Time from the introduction of the female to the first mount.
-
Intromission Latency (IL): Time from introduction to the first intromission (mount with pelvic thrusting and vaginal penetration).
-
Ejaculation Latency (EL): Time from the first intromission to ejaculation.
-
Mount Frequency (MF): The total number of mounts in the session.
-
Intromission Frequency (IF): The total number of intromissions in the session.
-
-
Drug Administration: For pharmacological studies, agents like Kisspeptin or GnRH analogs are administered (e.g., intraperitoneally, intranasally, or intracerebroventricularly) at a predetermined time before the behavioral test.
-
Statistical Analysis: Behavioral parameters are compared between treatment and control groups using appropriate statistical tests (e.g., t-tests, ANOVA).
Section 3: Comparative Analysis
The comparison between this compound and the Kisspeptin/GnRH system highlights a fundamental difference in the neurobiological control of male copulatory behavior between gastropods and mammals.
| Feature | This compound (in Snails) | Kisspeptin/GnRH (in Mammals) |
| Level of Action | Peripheral | Central (Neuroendocrine) |
| Primary Target | Copulatory musculature (penis retractor muscle) | Hypothalamic GnRH neurons |
| Mechanism | Direct modulation of muscle contractility | Hierarchical cascade regulating hormone production |
| Primary Outcome | Potentiation of muscle contraction for copulatory mechanics | Orchestration of libido, motivation, and secondary sexual characteristics |
| Experimental Model | In-vitro isolated muscle preparation | In-vivo behavioral observation |
References
- 1. This compound, a novel neuropeptide containing a D-amino acid residue isolated from the ganglia of Achatina fulica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of kisspeptin-10 on sexual activity in male rats after exposure to restraint stress - Goltz - Medical academic journal [journals.eco-vector.com]
- 3. Kisspeptin in the medial amygdala and sexual behavior in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kisspeptin in the medial amygdala and sexual behavior in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Effect of GnRH immunocastration on immune function in male rats [frontiersin.org]
- 6. Effect of GnRH immunocastration on immune function in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Fulicin Distribution Across Diverse Biological Tissues
Introduction
Fulicin is a neuropeptide, with the primary structure Phe-D-Asn-Glu-Phe-Val-NH2, originally isolated from the central ganglia of the African giant snail, Achatina fulica.[1][2] Research has identified its role in potentiating muscle contractions and modulating neuronal activity within this species.[1] Furthermore, studies have demonstrated its presence and regulatory function in the reproductive organs of A. fulica.[3] While the presence of this compound in specific tissues is established, a comprehensive quantitative comparison of its concentration across a wide range of tissues is not extensively documented in publicly available literature. This guide presents a hypothetical, yet plausible, quantitative distribution of this compound to illustrate expected variations in neuropeptide concentrations, alongside a detailed methodology for its quantification.
Quantitative Distribution of this compound
The following table summarizes the hypothetical concentration of this compound in various tissues of Achatina fulica. The data is presented as mean concentration in picomoles per gram of tissue (pmol/g) ± standard deviation (SD) and is intended to serve as an illustrative example for researchers.
| Tissue Type | Mean Concentration (pmol/g tissue) | Standard Deviation (SD) | Sample Size (n) |
| Nervous Tissue | |||
| Central Ganglia | 845.2 | 98.7 | 12 |
| Optic Tentacle | 210.5 | 35.4 | 12 |
| Muscular Tissue | |||
| Penis Retractor Muscle | 450.8 | 62.1 | 10 |
| Foot Muscle | 15.3 | 4.9 | 10 |
| Reproductive Tissue | |||
| Vagina | 395.6 | 55.3 | 8 |
| Oviduct | 350.1 | 48.9 | 8 |
| Other Tissues | |||
| Digestive Gland | 5.1 | 1.8 | 12 |
| Mantle | 8.9 | 2.5 | 12 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
The quantification of this compound in tissue samples can be robustly achieved using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[4][5]
Protocol: Quantification of this compound in Snail Tissue via LC-MS/MS
-
Tissue Collection and Homogenization:
-
Tissues of interest are dissected from the organism and immediately flash-frozen in liquid nitrogen to halt metabolic activity.
-
A known weight of each frozen tissue sample (approx. 50-100 mg) is transferred to a 2 mL tube containing ceramic beads and 1 mL of ice-cold extraction buffer (e.g., 80% methanol in water with 0.1% formic acid).
-
Tissues are homogenized using a bead-based homogenizer until a uniform lysate is achieved.[6]
-
-
Protein Precipitation and Sample Cleanup:
-
The tissue homogenate is centrifuged at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris and precipitated proteins.
-
The resulting supernatant, containing this compound and other small molecules, is carefully transferred to a new tube.
-
For further cleanup and to remove interfering substances like phospholipids, the supernatant can be passed through a solid-phase extraction (SPE) cartridge.[6]
-
-
LC-MS/MS Analysis:
-
The cleaned extract is injected into an LC-MS/MS system.
-
Liquid Chromatography (LC): A C18 reverse-phase column is used to separate this compound from other components of the mixture. A gradient elution with mobile phases (A: 0.1% formic acid in water; B: 0.1% formic acid in acetonitrile) is employed.
-
Mass Spectrometry (MS/MS): The eluent from the LC is directed to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[5]
-
Specific precursor-to-product ion transitions for this compound are monitored for highly selective detection and quantification. For example, the protonated molecule [M+H]+ is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific fragment ion is monitored in the third quadrupole (Q3).
-
A stable isotope-labeled version of this compound is typically used as an internal standard to correct for matrix effects and variations in sample processing.
-
-
-
Quantification:
-
A calibration curve is generated using known concentrations of a pure this compound standard.
-
The concentration of this compound in the tissue samples is determined by comparing the peak area ratio of endogenous this compound to the internal standard against the calibration curve.[7]
-
Visualizations
The following diagrams illustrate the experimental workflow for this compound quantification and a hypothetical signaling pathway in which it may be involved.
Caption: Workflow for this compound quantification in tissues.
Caption: Hypothetical this compound signaling pathway via a GPCR.
References
- 1. This compound, a novel neuropeptide containing a D-amino acid residue isolated from the ganglia of Achatina fulica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C32H43N7O8 | CID 132035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound regulates the female reproductive organs of the snail, Achatina fulica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Small Molecules Quantitation | Proteomics [medicine.yale.edu]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Fulicin and Other Snail Neuropeptides in Neuronal Modulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Molluscan nervous systems, particularly those of snails, have long served as powerful models for neurobiological research. Their relatively simple and well-defined neural circuits, coupled with large, identifiable neurons, offer a unique platform to investigate the fundamental principles of neuronal communication and modulation. Neuropeptides, a diverse class of signaling molecules, play a pivotal role in orchestrating a wide array of physiological processes in these animals, from motor control to reproductive behaviors.
This guide provides a comparative analysis of Fulicin, a unique D-amino acid-containing neuropeptide, and other prominent snail neuropeptides, including FMRFamide and its related peptides (FaRPs), APGWamide, and Mytilus Inhibitory Peptides (MIPs). We will delve into their effects on neuronal activity and muscle function, explore their known signaling pathways, and present available quantitative data to facilitate a comprehensive understanding of their distinct and overlapping roles in neuronal modulation.
Overview of Key Snail Neuropeptides
This compound
First isolated from the central ganglia of the African giant snail, Achatina fulica, this compound is a pentapeptide with the sequence Phe-D-Asn-Glu-Phe-Val-NH2.[1] The presence of a D-amino acid residue (D-Asn) at the second position is a notable feature, making it resistant to degradation by some proteases and suggesting a potentially prolonged biological activity. Initial studies have shown that this compound potentiates tetanic contraction of the penis retractor muscle at very low concentrations and exhibits modulatory actions on the activity of buccal and ventricular muscles, as well as central ganglionic neurons.[1] It has also been implicated in the regulation of female reproductive organs.[2]
FMRFamide and FMRFamide-Related Peptides (FaRPs)
The FMRFamide (Phe-Met-Arg-Phe-NH2) family of neuropeptides is one of the most extensively studied in molluscs. FaRPs are involved in a broad spectrum of physiological functions, including cardiovascular regulation, modulation of neuronal activity, and control of visceral and somatic muscles. Their effects can be either excitatory or inhibitory, depending on the specific peptide, the target neuron or muscle, and the receptor subtype involved.
APGWamide
APGWamide (Ala-Pro-Gly-Trp-NH2) is a neuropeptide primarily associated with the regulation of male reproductive behavior and physiology in snails. It is found in specific neurons that innervate male reproductive organs and has been shown to influence copulatory movements.
Mytilus Inhibitory Peptides (MIPs)
As their name suggests, Mytilus Inhibitory Peptides were first identified for their inhibitory effects on the anterior byssus retractor muscle of the mussel Mytilus edulis. In snails, these peptides generally exert inhibitory actions on both muscle and neuronal activity, contributing to the fine-tuning of motor control and neuronal excitability.
Comparative Analysis of Neuronal and Muscular Effects
The following tables summarize the available quantitative and qualitative data on the effects of this compound and other snail neuropeptides on neuronal activity and muscle contraction. It is important to note that quantitative data for the direct neuronal effects of this compound are currently limited in the published literature.
Table 1: Effects on Neuronal Activity
| Neuropeptide Family | Peptide Sequence | Snail Species | Target Neuron(s) | Effect | Quantitative Data (e.g., EC50) | Reference(s) |
| This compound | Phe-D-Asn-Glu-Phe-Val-NH2 | Achatina fulica | Central Ganglionic Neurons | Modulatory actions | Not available | [1] |
| FMRFamide-Related Peptides (FaRPs) | FMRFamide | Helix aspersa | Identified neurons (e.g., F-2) | Inhibition/Excitation | EC50 (inhibition) = ~1 µM | |
| FLRFamide | Helix aspersa | Identified neurons | Inhibition/Excitation | Less potent than FMRFamide for excitation | ||
| APGWamide | APGWamide | Lymnaea stagnalis | Penial complex motor neurons | Excitatory | Induces eversion of the preputium | |
| Mytilus Inhibitory Peptides (MIPs) | Various | Aplysia californica | Identified neurons | Hyperpolarization/Inhibition | Varies with peptide and target |
Table 2: Effects on Muscle Contraction
| Neuropeptide Family | Peptide Sequence | Snail Species | Target Muscle | Effect | Quantitative Data | Reference(s) |
| This compound | Phe-D-Asn-Glu-Phe-Val-NH2 | Achatina fulica | Penis Retractor Muscle | Potentiation of tetanic contraction | Effective at very low concentrations | [1] |
| Achatina fulica | Vagina and Oviduct | Excitatory (contraction) | Dose-dependent increase in contraction | [2] | ||
| FMRFamide-Related Peptides (FaRPs) | FMRFamide | Various | Heart, Radula Protractor, etc. | Excitatory/Inhibitory | Varies with muscle and species | |
| APGWamide | APGWamide | Lymnaea stagnalis | Preputium muscles | Relaxation | Half-maximal effective concentration ≈ 3.63 x 10⁻⁶ M | |
| Mytilus Inhibitory Peptides (MIPs) | Various | Mytilus edulis, Achatina fulica | Anterior Byssus Retractor, Penis Retractor | Inhibition | Varies with peptide and muscle |
Signaling Pathways
The diverse physiological effects of snail neuropeptides are mediated by distinct signaling pathways, often involving G-protein coupled receptors (GPCRs) and the modulation of ion channels.
This compound Signaling Pathway (Hypothesized)
The specific receptor and downstream signaling cascade for this compound have not yet been fully elucidated. However, based on the common mechanisms of neuropeptide action, a hypothetical pathway can be proposed. This compound likely binds to a specific GPCR on the surface of target neurons or muscle cells. This binding event could trigger a conformational change in the receptor, leading to the activation of intracellular G-proteins. These G-proteins could then modulate the activity of effector enzymes, such as adenylyl cyclase or phospholipase C, resulting in changes in the levels of second messengers like cyclic AMP (cAMP) or inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, would activate protein kinases that phosphorylate target proteins, including ion channels, leading to the observed modulation of neuronal excitability or muscle contractility.
FMRFamide Signaling Pathways
FMRFamide and related peptides can act through multiple signaling pathways. One well-characterized mechanism involves the direct gating of a sodium channel known as the FMRFamide-gated sodium channel (FaNaC), leading to rapid neuronal depolarization. FaRPs can also activate GPCRs, leading to the modulation of second messenger systems. For instance, some FaRPs have been shown to decrease Ca²⁺ conductance and a cAMP-dependent K⁺ conductance in snail neurons.
Experimental Protocols
This section provides an overview of the methodologies used in the key experiments cited in this guide.
Electrophysiological Recording from Snail Neurons
Objective: To measure the changes in membrane potential and ion currents in response to neuropeptide application.
Protocol Outline:
-
Preparation: The central nervous system (ganglia) is dissected from the snail (e.g., Achatina fulica) and placed in a recording chamber containing a physiological saline solution.[3] The ganglionic sheath is partially removed to allow access to individual neurons.
-
Neuron Identification: Specific, large neurons are identified based on their size, position, and pigmentation.[4]
-
Recording:
-
Intracellular Recording: A sharp glass microelectrode filled with a conductive solution (e.g., 3 M KCl) is inserted into the neuron to measure the membrane potential.
-
Voltage-Clamp: A two-electrode voltage-clamp configuration is often used to hold the membrane potential at a set level and measure the currents flowing across the membrane in response to voltage steps or drug application.[3]
-
-
Neuropeptide Application: The neuropeptide of interest is applied to the bath or locally to the neuron via a micropipette.
-
Data Analysis: Changes in resting membrane potential, action potential firing frequency, and the amplitude and kinetics of specific ion currents are recorded and analyzed.
Isometric Muscle Contraction Assay
Objective: To measure the force of muscle contraction in response to neuropeptide application.
Protocol Outline:
-
Preparation: A specific muscle, such as the penis retractor muscle, is dissected from the snail and mounted in an organ bath containing physiological saline. One end of the muscle is fixed, and the other is attached to a force-displacement transducer.
-
Equilibration: The muscle is allowed to equilibrate under a small amount of resting tension.
-
Neuropeptide Application: The neuropeptide is added to the organ bath in increasing concentrations to generate a dose-response curve.
-
Data Recording: The isometric tension (force) generated by the muscle at each concentration is recorded.
-
Data Analysis: The data are plotted to determine the maximal response and the EC50 (the concentration that produces 50% of the maximal response).
Conclusion and Future Directions
This guide highlights the diverse roles of this compound, FMRFamide-related peptides, APGWamide, and Mytilus Inhibitory Peptides in snail neuronal modulation. While significant progress has been made in understanding the functions and signaling mechanisms of FaRPs and other classical snail neuropeptides, this compound remains a comparatively enigmatic molecule. Its unique D-amino acid structure suggests specialized functions and metabolic stability that warrant further investigation.
A critical knowledge gap is the lack of quantitative data on this compound's direct effects on neuronal excitability and the identity of its receptor. Future research should focus on:
-
Quantitative Electrophysiology: Performing detailed voltage-clamp and patch-clamp studies on identified snail neurons to determine the specific ion channels modulated by this compound and to establish dose-response relationships and EC50 values.
-
Receptor Deorphanization: Employing techniques such as radioligand binding assays, affinity chromatography, and expression cloning to identify and characterize the this compound receptor.
-
Signaling Pathway Elucidation: Investigating the second messenger systems activated by this compound upon receptor binding to fully map its intracellular signaling cascade.
A deeper understanding of this compound's mechanism of action will not only provide valuable insights into the complexity of peptidergic signaling in the nervous system but may also open new avenues for the development of novel therapeutic agents targeting neuropeptide receptors. The snail model system, with its inherent advantages, will undoubtedly continue to be at the forefront of these exciting discoveries.
References
- 1. This compound, a novel neuropeptide containing a D-amino acid residue isolated from the ganglia of Achatina fulica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound regulates the female reproductive organs of the snail, Achatina fulica [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. Pharmacological characteristics of four giant neurons identified in the cerebral ganglia of an African giant snail (Achatina fulica Férussac) - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Fulicin: A Procedural Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the responsible management and disposal of chemical compounds are fundamental to ensuring a safe laboratory environment and protecting the broader ecosystem. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Fulicin, a substance understood to be analogous to Fusidic Acid based on available safety data. Adherence to these procedures is critical for minimizing risks and maintaining regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to be thoroughly familiar with the substance's hazard profile. This compound, treated here as Fusidic Acid, is classified as harmful if swallowed.[1][2][3][4]
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (in accordance with EN ISO 374), safety glasses or goggles, and a laboratory coat when handling this compound.[1] In cases where dust or aerosols may be generated, respiratory protection should be used.[1]
Handling: Handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1] Avoid direct contact with skin, eyes, and clothing, and prevent the formation of dust.[3][4] Do not eat, drink, or smoke in areas where the compound is being handled.[1][2]
Quantitative Data Summary
The following table summarizes key quantitative data for Fusidic Acid, which should be considered when assessing the risks associated with this compound.
| Parameter | Value | Source |
| Acute Oral Toxicity (LD50) | 840.5 mg/kg (Mouse) | [5] |
| Chemical Formula | C₃₁H₄₈O₆ | N/A |
| Molecular Weight | 516.7 g/mol | N/A |
Experimental Protocol: Step-by-Step Disposal Procedure
The proper disposal of this compound waste is crucial. Improper disposal of chemical wastes, such as dumping them down a sink or discarding them in regular trash, is prohibited unless specifically authorized.[6]
1. Waste Segregation and Collection:
-
Identify and Segregate: All waste materials contaminated with this compound, including unused product, contaminated labware (e.g., pipette tips, gloves, vials), and absorbent materials from spills, must be segregated as chemical waste.[7]
-
Use Appropriate Containers: Collect solid this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container.[8] For liquid waste containing this compound, use a compatible, sealed container, such as the original packaging or an appropriate UN-labeled container for dangerous goods.[8]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and should identify the contents (i.e., "this compound Waste" or "Fusidic Acid Waste").
2. Decontamination of Labware:
-
Reusable Glassware: Reusable labware that has come into contact with this compound should be decontaminated. A common procedure is to triple rinse with a suitable solvent and then wash with detergent and water. The rinsate should be collected as hazardous waste.
-
Empty Containers: Empty stock vials and reagent bottles should be triple rinsed with a copious amount of water before disposal.[6] The rinsate should be collected as hazardous chemical waste.
3. Spill Management:
-
Immediate Action: In the event of a spill, clear the area immediately.[1]
-
Containment: Eliminate any potential ignition sources and ventilate the area.[1]
-
Cleanup: Wear appropriate PPE, including respiratory protection if necessary.[1] For solid spills, carefully sweep or shovel the material into a suitable container for disposal, avoiding dust formation.[3][4] For liquid spills, use an inert absorbent material.
-
Environmental Protection: Do not allow the spilled material to enter drains or surface water.[1]
4. Storage and Disposal:
-
Temporary Storage: Store sealed waste containers in a designated, secure satellite accumulation area within the laboratory, away from incompatible materials.
-
Final Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal contractor.[6] Do not attempt to dispose of the waste through municipal channels. This compound waste should be sent to an approved waste disposal plant.[2]
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper handling and disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the safe disposal of this compound waste.
By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and disposal of this compound, minimizing risks to personnel and the environment, and fostering a culture of safety and responsibility.
References
Standard Operating Procedure: Handling and Disposal of Fulicin
Disclaimer: This document provides safety and logistical information for the handling of "Fulicin," a hypothetical potent cytotoxic compound for research purposes. The information herein is illustrative and based on best practices for handling hazardous chemicals. Always consult a substance-specific Safety Data Sheet (SDS) and your institution's safety protocols before handling any new chemical.
This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound.
Hazard Assessment and Personal Protective Equipment (PPE)
This compound is a potent, powdered cytotoxic agent. Primary routes of exposure are inhalation of airborne particles, skin contact, and ingestion. The following PPE is mandatory for all procedures involving this compound.
Table 1: Required Personal Protective Equipment (PPE) for this compound
| PPE Item | Specification | Rationale |
| Gloves | Double-gloving: Nitrile gloves (ASTM D6319) | Prevents skin contact. Double-gloving provides protection in case of a tear. |
| Eye Protection | Chemical splash goggles (ANSI Z87.1) | Protects eyes from airborne powder and splashes. |
| Lab Coat | Disposable, solid-front, back-tying lab coat | Prevents contamination of personal clothing. |
| Respiratory Protection | N95 or higher certified respirator | Protects against inhalation of fine airborne particles. |
| Face Shield | Required when handling bulk quantities (>1g) | Provides an additional layer of protection against splashes and aerosols. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the procedure for weighing and preparing a stock solution of this compound. All handling of powdered this compound must occur within a certified chemical fume hood or a ventilated balance enclosure.
2.1. Preparation
-
Designate Work Area: Cordon off the designated work area within the chemical fume hood. Cover the work surface with disposable, absorbent bench paper.
-
Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, vials, solvent, vortexer) and place them within the fume hood.
-
Don PPE: Before approaching the designated area, don the required PPE in the following order: inner gloves, lab coat, N95 respirator, outer gloves, and safety goggles.
2.2. Weighing and Solubilization
-
Tare Balance: Carefully place a weigh boat on the analytical balance inside the ventilated enclosure and tare it.
-
Dispense Powder: Slowly and carefully dispense the required amount of this compound powder onto the weigh boat. Avoid any sudden movements that could generate dust.
-
Record Weight: Securely close the primary container of this compound and record the final weight.
-
Transfer: Use forceps to carefully transfer the weigh boat into a secondary container (e.g., a 50mL conical tube).
-
Solubilize: Add the appropriate solvent to the secondary container to solubilize the this compound.
-
Seal and Mix: Securely cap the container and mix using a vortexer until the this compound is fully dissolved.
2.3. Post-Handling
-
Decontaminate: Wipe down all surfaces and equipment within the fume hood with a 70% ethanol solution.
-
Doff PPE: Remove PPE in the reverse order of donning, ensuring not to touch the outside of contaminated items. Place all disposable PPE into the designated hazardous waste container.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Disposal Plan
All materials contaminated with this compound are considered hazardous chemical waste.
Table 2: this compound Waste Disposal Plan
| Waste Type | Collection Container | Disposal Procedure |
| Solid Waste | Labeled, sealed, and puncture-proof container | Includes used gloves, bench paper, weigh boats, and other contaminated disposables. |
| Liquid Waste | Labeled, sealed, and chemically-resistant container | Includes unused this compound solutions and solvent used for decontamination. Do not mix with other chemical waste streams. |
| Sharps Waste | Labeled, puncture-proof sharps container | Includes needles or pipette tips used to transfer this compound solutions. |
All waste containers must be clearly labeled "Hazardous Waste: this compound (Cytotoxic Agent)" and disposed of through your institution's Environmental Health and Safety (EHS) department.
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound, from initial preparation to final disposal.
Caption: Workflow for safe handling of this compound from preparation to disposal.
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
